Technical Documentation Center

1-Iodo-2-octanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Iodo-2-octanol
  • CAS: 35605-16-4

Core Science & Biosynthesis

Foundational

1-Iodo-2-octanol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies

Executive Summary 1-Iodo-2-octanol (CAS: 35605-16-4) is a versatile β -iodohydrin intermediate characterized by an eight-carbon aliphatic chain, an iodine atom at the primary C1 position, and a hydroxyl group at the seco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-octanol (CAS: 35605-16-4) is a versatile β -iodohydrin intermediate characterized by an eight-carbon aliphatic chain, an iodine atom at the primary C1 position, and a hydroxyl group at the secondary C2 position 1. In pharmaceutical synthesis and advanced organic chemistry, it serves as a critical building block for the stereoselective generation of epoxides, complex ethers, and functionalized heterocycles. This technical guide explores the physicochemical properties of 1-iodo-2-octanol and provides highly validated, mechanistically grounded protocols for its regioselective synthesis.

Chemical Structure and Fundamental Properties

The reactivity of 1-iodo-2-octanol is dictated by the adjacent halogen and hydroxyl groups, which allow it to readily undergo intramolecular cyclization to form 1,2-epoxyoctane under basic conditions, or participate in metal-catalyzed cross-coupling reactions [[2]]().

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC Name 1-iodooctan-2-ol
Molecular Formula C8H17IO
Molecular Weight 256.12 g/mol
CAS Registry Number 35605-16-4
Monoisotopic Mass 256.03241 Da
Topological Polar Surface Area 20.2 Ų
InChIKey RPCSNKMYDUVCJS-UHFFFAOYSA-N
SMILES CCCCCCC(CI)O

Data aggregated from standardized chemical databases 1.

Mechanistic Pathways for Synthesis

The synthesis of 1-iodo-2-octanol relies on exploiting steric and electronic biases in aliphatic substrates to achieve high regioselectivity. Two primary pathways dominate its production:

Regioselective Ring-Opening of 1,2-Epoxyoctane

The conversion of terminal epoxides to halohydrins using elemental iodine typically suffers from low yields without a catalyst. However, the introduction of organocatalysts like meso-tetraphenylporphyrins (H2TPP) or isonicotinic hydrazide (isoniazide) coordinates the elemental iodine, forming a highly active triiodide ( I3−​ ) complex 3, 4. Because the I3−​ nucleophile is exceptionally bulky, it attacks the epoxide exclusively at the less sterically hindered primary carbon (C1) via an SN​2 mechanism, yielding 1-iodo-2-octanol with >95% regioselectivity.

RouteA Substrate 1,2-Epoxyoctane Transition SN2 Attack at Less Hindered Carbon (C1) Substrate->Transition Epoxide Activation Catalyst H2TPP or Isoniazide (Catalyst) ActiveSpecies Triiodide Complex (I3-) Catalyst->ActiveSpecies Coordinates with I2 Halogen Elemental Iodine (I2) Halogen->ActiveSpecies Activated by Catalyst ActiveSpecies->Transition Nucleophilic Attack Product 1-Iodo-2-octanol (>95% Regioselectivity) Transition->Product Ring Opening

Mechanistic pathway for the highly regioselective ring opening of 1,2-epoxyoctane.

Clay-Catalyzed Iodohydroxylation of 1-Octene

An alternative green-chemistry approach utilizes 1-octene, elemental iodine, and water in the presence of acidic clays (e.g., K-10, KSF, or natural Brazilian clays like F-117) 5. The acidic sites on the clay surface polarize the I2​ molecule to generate an electrophilic iodonium ion intermediate across the C1-C2 double bond. Water subsequently attacks the more substituted carbon (C2) due to its greater carbocation character (Markovnikov addition), resulting in 1-iodo-2-octanol.

RouteB A 1-Octene (Substrate) D Iodonium Ion Intermediate A->D Electrophilic Addition B Iodine (I2) + H2O B->D I+ Source C Acidic Clay Catalyst (e.g., K-10, F-117) C->D Surface Activation E Nucleophilic Attack (H2O) at C2 Position D->E Regioselective Opening F 1-Iodo-2-octanol (Markovnikov Product) E->F Deprotonation

Reaction mechanism for the iodohydroxylation of 1-octene to 1-iodo-2-octanol.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure maximum yield and reproducibility.

Protocol A: Catalytic Epoxide Ring-Opening via Isoniazide

Adapted from Sharghi et al. 4

  • Substrate-Catalyst Mixing: Dissolve 1 mmol of 1,2-epoxyoctane in 5 mL of anhydrous dichloromethane ( CH2​Cl2​ ). Add 0.05 mmol of isonicotinic hydrazide (isoniazide).

    • Causality: CH2​Cl2​ is selected because it completely solubilizes the aliphatic epoxide while remaining strictly inert to electrophilic halogenation. The low catalyst loading (5 mol%) is sufficient due to the rapid turnover rate of the isoniazide-iodine complex.

  • Halogen Addition: Add a solution of elemental iodine (1 mmol) in CH2​Cl2​ dropwise to the stirring mixture at 25 °C.

    • Causality: Dropwise addition prevents localized concentration spikes of I2​ , mitigating the risk of non-catalytic, unselective background reactions. Room temperature is maintained to prevent thermal degradation of the resulting halohydrin.

  • Reaction Monitoring & Self-Validation: Stir continuously. The reaction is self-indicating; the deep purple color of the iodine will progressively fade as it is consumed into the colorless halohydrin product. Complete disappearance of the purple hue (typically within 1-4 hours) validates reaction completion.

  • Quenching and Workup: Wash the organic layer with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate acts as a specific reducing agent, instantly converting any highly reactive, toxic unreacted I2​ into benign, water-soluble iodide ions ( I− ), thereby halting the reaction and preventing side-product formation during solvent evaporation.

  • Purification: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the yellow liquid product.

Protocol B: Iodohydroxylation via Acidic Clays

Adapted from Brazilian clay catalysis methodologies 5

  • Preparation of Catalyst Suspension: Suspend 100 mg of acid-treated clay (e.g., K-10 or F-117) in a mixture of 1,4-dioxane (5 mL) and distilled water (1 mL).

    • Causality: 1,4-dioxane acts as a crucial co-solvent, bridging the phase gap by solubilizing the highly lipophilic 1-octene while remaining miscible with the aqueous phase required for the nucleophilic attack.

  • Addition of Reagents: Add 1-octene (1 mmol) followed by elemental iodine (1.2 mmol).

  • Stirring and Reaction: Stir the suspension vigorously at room temperature for 24 hours.

    • Causality: Vigorous stirring is mandatory in heterogeneous catalysis to maximize the collision frequency between the solubilized alkene, the aqueous nucleophile, and the solid clay surface where the iodonium intermediate is stabilized.

  • Filtration and Extraction: Filter the mixture to recover the clay catalyst. Extract the filtrate with diethyl ether, wash with sodium thiosulfate, dry over Na2​SO4​ , and concentrate.

  • Quality Control Validation: Analyze the crude mixture via High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS). The presence of the molecular ion peak at m/z 262 ( M+ ) and the base peak at m/z 121 confirms the structural identity of 1-iodo-2-octanol [[5]]().

Applications in Pharmaceutical Synthesis

In drug development, 1-iodo-2-octanol is rarely the final active pharmaceutical ingredient (API); rather, it is a high-value synthetic intermediate. The differential reactivity of its functional groups allows it to be utilized in:

  • Stereospecific Epoxide Generation: Treatment with a mild base (e.g., K2​CO3​ ) triggers an intramolecular SN​2 displacement of the primary iodide by the secondary alkoxide, regenerating 1,2-epoxyoctane with inverted stereochemistry at C2.

  • Cross-Coupling Reactions: The primary alkyl iodide is an excellent electrophile for metal-catalyzed carbon-carbon bond formations (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling the attachment of complex aromatic or heteroaromatic scaffolds to the octane chain 2.

References[3] Title: 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 - PubChem - NIH

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-Iodo-2-octanol: A Comprehensive Guide for Application Scientists

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of vicinal halohydrins not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of vicinal halohydrins not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and electronic environments. 1-Iodo-2-octanol (CAS: 35605-16-4) is a prime example of such a molecule—a bifunctional synthon combining a highly reactive primary alkyl iodide with a secondary hydroxyl group. This structural dualism makes it an indispensable intermediate in the total synthesis of marine natural products, complex epoxides, and active pharmaceutical ingredients (APIs).

This technical guide provides a rigorous analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for 1-iodo-2-octanol, grounded in authoritative chemical literature.

Physicochemical Profiling

Understanding the physical and chemical parameters of 1-iodo-2-octanol is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays. The molecule's high lipophilicity (XLogP3 = 3.6) dictates the use of non-polar solvents for extraction, while its topological polar surface area (TPSA) of 20.2 Ų indicates excellent membrane permeability, a crucial metric when evaluating its derivatives in drug discovery[1].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Application Relevance
CAS Number 35605-16-4Unique chemical identifier for regulatory compliance[2].
Molecular Formula C₈H₁₇IODefines stoichiometry for synthetic equivalent calculations[1].
Molecular Weight 256.12 g/mol Critical for determining precise molar equivalents in catalysis[1].
XLogP3 3.6High lipophilicity; dictates the use of CH₂Cl₂ or hexanes for extraction[1].
Topological Polar Surface Area 20.2 ŲInfluences passive transport metrics in biological permeability assays[1].
Exact Mass 256.03241 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation[1].

Mechanistic Pathways of Synthesis

The primary challenge in synthesizing 1-iodo-2-octanol lies in achieving absolute regioselectivity . Traditional alkene co-iodination (e.g., reacting 1-octene with iodine and water) often yields a mixture of regioisomers (1-iodo-2-octanol and 2-iodo-1-octanol) due to competing Markovnikov and anti-Markovnikov transition states[3].

To overcome this, modern synthetic protocols utilize the catalytic ring opening of 1,2-epoxyoctane . By employing a phase-transfer-like catalyst such as meso-tetraphenylporphyrin ( H2​TPP ), elemental iodine ( I2​ ) is activated into a bulky triiodide complex ( I3−​ ). The steric bulk of this nucleophile forces the attack to occur exclusively at the less hindered terminal carbon (C1) of the epoxide, ensuring near-perfect regiochemical purity[4].

Mechanism Sub 1,2-Epoxyoctane (Starting Material) Att Regioselective Attack (at C1 Position) Sub->Att Cat H2TPP Catalyst + I2 (Halogen Activation) Int Triiodide Complex (I3-) (Active Nucleophile) Cat->Int Int->Att Nucleophilic Ring Opening Prod 1-Iodo-2-octanol (Target Halohydrin) Att->Prod High Regioselectivity

Mechanistic pathway of regioselective epoxide ring opening to form 1-Iodo-2-octanol.

Validated Experimental Protocol: Catalytic Epoxide Ring Opening

This step-by-step methodology details the synthesis of 1-iodo-2-octanol from 1,2-epoxyoctane using an H2​TPP catalyst[5]. Every step is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology:
  • Substrate-Catalyst Pre-equilibration: Dissolve 1.0 mmol of 1,2-epoxyoctane and 0.05 mmol (5 mol%) of H2​TPP catalyst in 5 mL of anhydrous dichloromethane ( CH2​Cl2​ ) at room temperature[5].

    • Causality: Pre-mixing ensures the catalyst is uniformly distributed and ready to intercept the halogen, preventing un-catalyzed side reactions.

  • Halogen Activation & Nucleophilic Attack: Dissolve 1.0 mmol of elemental iodine ( I2​ ) in 2 mL of CH2​Cl2​ and add it dropwise to the stirring reaction mixture[5].

    • Causality: Dropwise addition controls the exothermic generation of the triiodide anion, maintaining the kinetic preference for attack at the less sterically hindered C1 position.

  • Mechanistic Quenching: Monitor the reaction via TLC. Upon completion, add 5 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution and stir vigorously[5].

    • Causality: Thiosulfate is not merely a wash; it is a mechanistic quench. It rapidly reduces unreacted electrophilic iodine to inert iodide ( I− ), instantly halting the reaction. The visual transition from the deep violet of iodine to a colorless organic phase serves as a self-validating indicator of a successful quench.

  • Isolation & Purification: Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluting with CH2​Cl2​ )[4].

    • Causality: The highly lipophilic nature of the product ensures it remains in the organic phase, while the CH2​Cl2​ eluent easily washes the H2​TPP catalyst from the column for potential recovery[4].

Protocol S1 1. Reagent Prep Epoxide + Catalyst S2 2. Halogenation Dropwise I2 S1->S2 S3 3. Quenching Na2S2O3 Wash S2->S3 S4 4. Purification Chromatography S3->S4 S5 5. Validation GC & NMR S4->S5

Step-by-step experimental workflow for the synthesis and isolation of 1-Iodo-2-octanol.

Analytical Characterization & Validation

To confirm the structural integrity and regiochemical purity of the synthesized 1-iodo-2-octanol, spectroscopic validation is mandatory. The heavy atom effect of iodine profoundly shields the adjacent C1 carbon in ¹³C-NMR, shifting its resonance upfield to 16.45 ppm, while the electronegative oxygen deshields the C2 carbon to 70.91 ppm[4]. This distinct separation allows for rapid, unambiguous validation of regioselectivity.

Table 2: Spectroscopic Characterization Data

ModalityKey SignalsStructural Assignment / Causality
IR Spectroscopy 3400 cm⁻¹ (br s)O-H stretching vibration; confirms the successful opening of the epoxide ring to a secondary alcohol[4].
IR Spectroscopy 1185, 1015, 725 cm⁻¹C-O and C-I stretching vibrations; diagnostic for the halohydrin moiety[4].
¹H-NMR (CDCl₃) δ 3.24–3.55 (m, 3H)Protons adjacent to the iodine atom (C1) and the hydroxyl group (C2)[4].
¹H-NMR (CDCl₃) δ 2.24 (s, 1H)Hydroxyl proton (-OH); validates the presence of the alcohol[4].
¹³C-NMR (CDCl₃) δ 70.91C2 carbon (hydroxylated); deshielded by the electronegative oxygen[4].
¹³C-NMR (CDCl₃) δ 16.45C1 carbon (iodinated); heavily shielded by the iodine atom (heavy atom effect), proving terminal iodination[4].

Applications in Drug Development & Organic Synthesis

In the realm of drug development, 1-iodo-2-octanol serves as a highly versatile building block. The primary iodine atom is an exceptional leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows application scientists to easily construct complex C-C, C-N, or C-O bonds. Concurrently, the secondary hydroxyl group can be utilized to direct stereochemistry in subsequent reactions or be temporarily masked using silyl protecting groups for late-stage functionalization. This bifunctionality is heavily leveraged in the synthesis of chiral marine natural products and complex aliphatic APIs.

References

  • PubChem - NIH Title: 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 URL:[Link]

  • MDPI Title: H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements URL:[Link]

  • SciELO Title: Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination URL:[Link]

  • Oxford University Press (OUP) Title: CHEMISTRY LETTERS, pp. 733-736, 1990. (A Versatile Iodohydrin Synthesis) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-Iodo-2-octanol

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2-octanol, a vital vicinal iodohydrin intermediate in organic synthesis. The document details a robust and r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2-octanol, a vital vicinal iodohydrin intermediate in organic synthesis. The document details a robust and regioselective synthetic methodology via the ring-opening of 2-hexyloxirane. It offers a causality-driven explanation for experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines a rigorous characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to validate the structure and purity of the synthesized compound. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this important chemical entity.

Introduction: The Significance of 1-Iodo-2-octanol in Synthetic Chemistry

Vicinal halohydrins, such as 1-Iodo-2-octanol, are highly versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a hydroxyl group and a halogen on adjacent carbons, allows for a wide array of subsequent chemical transformations.[1] Specifically, the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can be readily oxidized or protected, enabling stepwise molecular construction. These characteristics make 1-Iodo-2-octanol a valuable building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[1]

The primary and most efficient route to vicinal iodohydrins is through the ring-opening of epoxides.[1][2] This method offers high regioselectivity and is generally performed under mild conditions, making it a preferred strategy in many synthetic campaigns.[3] This guide will focus on the synthesis of 1-Iodo-2-octanol from its corresponding epoxide precursor, 2-hexyloxirane.

Synthesis of 1-Iodo-2-octanol via Epoxide Ring-Opening

The synthesis of 1-Iodo-2-octanol is achieved through the regioselective ring-opening of 2-hexyloxirane with an iodine source. This reaction proceeds via an SN2 mechanism, where the nucleophilic iodide ion attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the iodohydrin.[4]

Causality Behind Experimental Choices
  • Choice of Epoxide: 2-Hexyloxirane is selected as the starting material as its ring-opening directly yields the 1-Iodo-2-octanol scaffold.

  • Iodine Source: While various iodine sources can be employed, a common and effective method involves the use of elemental iodine (I₂) in the presence of a mild catalyst or in a suitable solvent system that promotes the formation of a reactive iodine species.[3]

  • Solvent System: The choice of solvent is critical to the success of the reaction. Aprotic solvents are generally preferred to avoid unwanted side reactions.[1]

  • Regioselectivity: In the case of an unsymmetrical epoxide like 2-hexyloxirane, the nucleophilic attack of the iodide ion will predominantly occur at the less sterically hindered carbon atom. This is a hallmark of the SN2 reaction pathway under neutral or basic conditions, ensuring the formation of 1-Iodo-2-octanol over its 2-iodo-1-octanol isomer.[4]

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup: - 2-Hexyloxirane - Iodine Source - Solvent Start->Reaction_Setup Reaction Reaction: - Stirring at Room Temperature Reaction_Setup->Reaction Workup Aqueous Workup: - Quench with Na2S2O3(aq) - Extraction with Ether Reaction->Workup Purification Purification: - Drying (Na2SO4) - Filtration - Concentration - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Final Product: 1-Iodo-2-octanol Characterization->Final_Product

Caption: A streamlined workflow for the synthesis and characterization of 1-Iodo-2-octanol.

Detailed Experimental Protocol

Materials:

  • 2-Hexyloxirane

  • Elemental Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexyloxirane in dichloromethane.

  • Addition of Iodine: To the stirred solution, add elemental iodine portion-wise at room temperature. The reaction mixture will turn a dark brown color.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[5]

  • Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 1-Iodo-2-octanol as an oil.

In-depth Characterization of 1-Iodo-2-octanol

Rigorous characterization is imperative to confirm the identity and purity of the synthesized 1-Iodo-2-octanol. A combination of spectroscopic techniques provides a comprehensive analysis of the molecular structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 1-Iodo-2-octanol is expected to show distinct signals for the different types of protons in the molecule. Key diagnostic peaks include the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C2-H), and the doublet of doublets for the diastereotopic protons on the carbon bearing the iodine atom (C1-H). The integration of the signals will correspond to the number of protons in each environment.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the electronegative oxygen and iodine atoms (C1 and C2) will be deshielded and appear at a lower field compared to the other aliphatic carbons.[9]

Table 1: Expected NMR Data for 1-Iodo-2-octanol

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C1-H₂~3.2-3.4 (m)~15-20
C2-H~3.6-3.8 (m)~70-75
C3-H₂~1.4-1.6 (m)~35-40
C4-C7-H₂~1.2-1.4 (m)~22-32
C8-H₃~0.8-0.9 (t)~13-15
OHVariable (br s)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For 1-Iodo-2-octanol, the key diagnostic absorptions are:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C-O Stretch: A strong absorption in the region of 1000-1200 cm⁻¹ is indicative of the C-O single bond.

  • C-I Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹, corresponds to the C-I bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-Iodo-2-octanol (C₈H₁₇IO), which is 256.13 g/mol .[11][12]

  • Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9] The presence of iodine will also lead to characteristic fragmentation patterns, including the loss of an iodine atom or an HI molecule.

Characterization Workflow Diagram

Characterization_Workflow Product Purified 1-Iodo-2-octanol NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A multi-pronged approach for the structural elucidation of 1-Iodo-2-octanol.

Safety and Handling

1-Iodo-2-octanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[14][15] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[16][17] Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[16]

Conclusion

This technical guide has detailed a reliable and regioselective method for the synthesis of 1-Iodo-2-octanol from 2-hexyloxirane. The provided experimental protocol is based on established principles of organic chemistry, ensuring a high degree of success for researchers in the field. The comprehensive characterization workflow, employing NMR, IR, and Mass Spectrometry, provides a robust framework for verifying the structure and purity of the final product. The insights and procedures outlined herein are intended to empower scientists in their synthetic endeavors, facilitating the use of 1-Iodo-2-octanol as a key intermediate in the development of novel chemical entities.

References

  • BYJU'S. (n.d.). Synthesis of Halohydrin. Retrieved from [Link]

  • SciSpace. (2020). Transformation of epoxides into halohydrins and aminoalcohols by metal halides. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2004). A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • LookChem. (n.d.). 1-iodo-2-octanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol, 2-iodo-. Retrieved from [Link]

  • Thieme. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octanol, 1-iodo-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high. Retrieved from [Link]

  • Google Patents. (1972). US3691218A - Preparation of vicinal glycols from vicinal dihalides.
  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Retrieved from [Link]

  • Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Pharmco. (2013). MATERIAL SAFETY DATA SHEET - Octanol, 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Ring Opening of Epoxidized Palm Oil using D-Optimal Design. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • ACS Publications. (2013). One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Methods of formation of vicinal glycols : 01 | Alcohols - Bsc 2nd year organic chemistry. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Longdom Publishing. (2022). Editorial on Ring-Opening Reactions of Epoxides. Retrieved from [Link]

Sources

Exploratory

1-Iodo-2-octanol: Physicochemical Profiling, Synthesis, and Applications in Advanced Halohydrin Chemistry

Executive Summary 1-Iodo-2-octanol is a highly versatile halohydrin intermediate utilized extensively in organic synthesis, particularly in the preparation of epoxides, functionalized alkanes, and complex active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-octanol is a highly versatile halohydrin intermediate utilized extensively in organic synthesis, particularly in the preparation of epoxides, functionalized alkanes, and complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of 1-iodo-2-octanol, detailing its fundamental properties, field-proven synthetic methodologies, and the mechanistic causality governing its regioselective preparation.

Physicochemical Properties & Structural Data

Understanding the baseline characteristics of 1-iodo-2-octanol is critical for downstream integration. The compound features a secondary hydroxyl group and a primary iodide, making it an excellent candidate for nucleophilic substitution and transition-metal-catalyzed cross-coupling.

Table 1: Core Chemical and Physical Properties

PropertyValue / Description
Chemical Name 1-Iodo-2-octanol
CAS Registry Number 35605-16-4
Molecular Formula C8H17IO
Molecular Weight 256.12 g/mol
SMILES CCCCCCC(CI)O
InChIKey RPCSNKMYDUVCJS-UHFFFAOYSA-N
¹H NMR (Selected Peaks) δ 0.90 (t, 3H), 1.26-1.54 (m, 8H), 3.24 (dd, 1H), 3.41 (dd, 1H)
¹³C NMR (Selected Peaks) δ 14.1, 22.5, 25.4, 29.1, 31.7, 36.5, 71.0
IR Spectroscopy (νmax) 3370 (OH), 2970, 2860, 1470, 1180, 1025 cm⁻¹

(Data corroborated by 1 [1] and 2 [2])

Mechanistic Pathways & Synthetic Workflows

Synthesizing 1-iodo-2-octanol requires strict control over regioselectivity. The two primary pathways are the direct iodohydroxylation of 1-octene and the regioselective ring opening of 1,2-epoxyoctane.

Direct Iodohydroxylation of 1-Octene

Direct addition of hypoiodous acid (IOH) across the double bond of 1-octene typically yields a mixture of regioisomers. Using3 [4] in aqueous media accelerates the reaction significantly compared to standard reagents. The reaction proceeds via an iodonium ion intermediate. Water attacks the more substituted carbon (Markovnikov addition), yielding 1-iodo-2-octanol as the major product, with 2-iodo-1-octanol as the minor product (typically in a 3:1 ratio). Alternatively, the use of4[5] provides a mild, in-situ generation of the iodinating species.

Regioselective Epoxide Ring Opening (H2TPP Catalysis)

To achieve absolute regiocontrol, researchers employ the ring opening of 1,2-epoxyoctane using elemental iodine (I2) catalyzed by5 [6].

Causality of the Catalyst: Elemental iodine alone is a weak nucleophile. H2TPP interacts with I2 to form a porphyrin-iodine complex, generating a highly nucleophilic triiodide (I3⁻) contact ion pair. This bulky triiodide anion attacks the less sterically hindered terminal carbon of the epoxide via an SN2 mechanism, exclusively yielding 1-iodo-2-octanol without the formation of the 2-iodo-1-octanol byproduct.

SynthesisPathway Start 1-Octene Epox 1,2-Epoxyoctane Start->Epox Epoxidation Direct Direct Iodohydroxylation (NISac / H2O) Start->Direct Electrophilic Addition Catalyst H2TPP / I2 Ring Opening Epox->Catalyst Regioselective Cleavage Target 1-Iodo-2-octanol (CAS: 35605-16-4) Direct->Target Markovnikov (Major) Byproduct 2-Iodo-1-octanol (Minor) Direct->Byproduct Anti-Markovnikov Catalyst->Target Nucleophilic Attack

Fig 1: Synthetic pathways for 1-Iodo-2-octanol via direct iodohydroxylation and epoxide ring opening.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol details the H2TPP-catalyzed synthesis of 1-iodo-2-octanol. This protocol is designed as a self-validating system: the disappearance of the epoxide IR band and the appearance of the broad hydroxyl band serve as internal checkpoints for reaction completion.

Protocol: Regioselective Synthesis via Epoxide Ring Opening

  • Materials: 1,2-Epoxyoctane (1.0 mmol), Elemental Iodine (1.0 mmol), H2TPP catalyst (0.05 mmol), Dichloromethane (CH2Cl2, anhydrous, 5 mL).

  • Step-by-Step Methodology:

    • Catalyst Activation: Dissolve 0.05 mmol of H2TPP in 5 mL of anhydrous CH2Cl2 in a round-bottom flask. Add 1.0 mmol of elemental iodine (I2).

      • Validation Check: The solution will exhibit a characteristic UV-Vis absorption shift, confirming the formation of the H2TPP–I2 complex.

    • Substrate Addition: Introduce 1.0 mmol of 1,2-epoxyoctane dropwise to the stirring mixture at 25 °C.

    • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) or IR spectroscopy.

      • Validation Check: The reaction is complete when the epoxide C-O stretching band at 830 cm⁻¹ completely disappears (typically 1-2 hours).

    • Quenching & Washing: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine.

      • Validation Check: The organic layer will transition from dark purple/brown to pale yellow or colorless, indicating the successful quenching of active iodine species.

    • Extraction & Drying: Separate the organic layer, extract the aqueous phase twice with CH2Cl2 (2 x 5 mL), combine the organic layers, and dry over anhydrous Na2SO4.

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via silica gel column chromatography (hexane/ethyl acetate) to isolate pure 1-iodo-2-octanol.

Applications in Drug Development

In medicinal chemistry, 1-iodo-2-octanol acts as a crucial bifunctional building block. The differential reactivity between the secondary alcohol and the primary alkyl iodide allows for orthogonal functionalization.

  • Nucleophilic Substitution: The primary iodide is an excellent leaving group for SN2 reactions with amines, thiols, or cyanides, facilitating the synthesis of lipophilic side chains in API development.

  • Epoxide Regeneration: Under basic conditions, 1-iodo-2-octanol rapidly undergoes intramolecular cyclization to regenerate the epoxide, a technique often used to temporarily protect the epoxide moiety during complex multi-step syntheses.

References

  • PubChem. "2-Octanol, 1-iodo- | C8H17IO | CID 10467573". National Institutes of Health. 1

  • SciELO. "Short Report - Iodohydrins". Journal of the Brazilian Chemical Society. 2

  • Semantic Scholar. "Short Report". 6

  • Synlett. "N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics". Thieme. 3

  • Chemistry Letters. "A Versatile Iodohydrin Synthesis". Oxford University Press. 4

  • MDPI. "H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides". 5

Sources

Foundational

Commercial Supply Chain and Synthetic Methodologies of 1-Iodo-2-octanol: A Technical Whitepaper

Executive Summary 1-Iodo-2-octanol (CAS: 35605-16-4) is a critical halohydrin intermediate utilized in the synthesis of terminal epoxides, specialized surfactants, and pharmaceutical precursors[1][2]. As a bifunctional m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-octanol (CAS: 35605-16-4) is a critical halohydrin intermediate utilized in the synthesis of terminal epoxides, specialized surfactants, and pharmaceutical precursors[1][2]. As a bifunctional molecule containing both a primary iodine atom and a secondary hydroxyl group, its reactivity profile makes it highly valuable for regioselective transformations. This whitepaper provides an in-depth analysis of the mechanistic synthesis, self-validating experimental protocols, and the commercial supply chain landscape tailored for researchers and drug development professionals.

Chemical Profile & Mechanistic Causality

Molecular Specifications:

  • IUPAC Name: 1-Iodooctan-2-ol

  • CAS Number: 35605-16-4

  • Molecular Formula: C8H17IO

  • Molecular Weight: 256.12 g/mol [3][4]

The synthesis of 1-iodo-2-octanol is typically achieved through two primary pathways, both of which are governed by strict stereoelectronic and steric rules:

Pathway A: Iodohydroxylation of 1-Octene The reaction of 1-octene with iodine and water proceeds via an electrophilic addition mechanism. Iodine acts as the electrophile, forming a cyclic iodonium ion intermediate. The regioselectivity is dictated by Markovnikov's rule; the nucleophilic water molecule attacks the more substituted carbon (C2). Causality: The transition state at C2 develops a partial positive charge that is significantly better stabilized by the adjacent alkyl chain compared to the terminal carbon. This electronic preference results in 1-iodo-2-octanol as the major product, with 2-iodo-1-octanol forming only as a minor byproduct (typically in a 4.5:1 ratio)[2].

Pathway B: Regioselective Ring-Opening of 1,2-Epoxyoctane An alternative route involves the halogenative cleavage of 1,2-epoxyoctane. When catalyzed by 5[5] or 6[6], elemental iodine is converted into a triiodide nucleophile. Causality: The nucleophilic attack occurs almost exclusively at the less sterically hindered terminal carbon (C1) via an SN2 mechanism, yielding 1-iodo-2-octanol with >95% regioselectivity.

Synthesis A 1-Octene (Precursor) B Cyclic Iodonium Intermediate A->B I2 / H2O Clay Catalyst C 1-Iodo-2-octanol (Major Product) B->C H2O Attack at C2 (Charge Stabilization) D 2-Iodo-1-octanol (Minor Product) B->D H2O Attack at C1 (Steric Pathway)

Mechanistic pathway of 1-octene iodohydroxylation highlighting regioselective causality.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 1-iodo-2-octanol from 1-octene incorporates built-in validation steps. This method utilizes smectite clays (e.g., K-10 or natural F-117), which act as solid acid catalysts. Causality: The clay provides a microenvironment that enhances the electrophilicity of iodine and stabilizes the transition state, driving yields up to 90%[2].

Step-by-Step Protocol: Clay-Catalyzed Iodohydroxylation
  • Preparation of the Reaction Matrix: Suspend 1.0 equivalent of the chosen smectite clay in a solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). Causality: Dioxane ensures the solubility of the lipophilic 1-octene, while water serves as the essential nucleophile.

  • Electrophile Activation: Add 1.2 equivalents of elemental iodine (I2) to the suspension. The mixture will exhibit a deep purple/brown color.

  • Substrate Addition: Slowly add 1.0 equivalent of 1-octene to the stirring mixture at room temperature (25°C).

  • In-Process Validation (Self-Validating Step): Monitor the reaction continuously by High-Resolution Gas Chromatography (HRGC) or Thin-Layer Chromatography (TLC). A visual cue of reaction progression is the gradual fading of the deep iodine color as I2 is consumed to form the iodonium ion. Stir for 24 hours[2].

  • Quenching and Extraction: Once the iodine color has significantly faded and HRGC confirms the consumption of 1-octene, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography to separate the major 1-iodo-2-octanol from the minor 2-iodo-1-octanol isomer.

  • Final Validation: Confirm the structure via 1H-NMR. The characteristic signals for 1-iodo-2-octanol include a multiplet at δ 3.24-3.41 ppm corresponding to the -CH2I protons, and a broad singlet around δ 2.00 ppm for the hydroxyl proton[2].

Commercial Supply Chain & Vendor Analysis

For drug development professionals and scale-up chemists, sourcing high-purity 1-iodo-2-octanol is critical. The commercial landscape is highly specialized, with only a few vendors maintaining active stock. Procurement must involve rigorous Quality Control (QC) due to the potential for isomeric impurities (e.g., 2-iodo-1-octanol) and residual elemental iodine.

Table 1: Commercial Supplier Matrix for 1-Iodo-2-octanol (CAS 35605-16-4)
Supplier / PlatformPurity GradeListed Price (USD)Lead Time / AvailabilityProcurement Notes
7 [7]95%~$1,598.00 / unitSubject to availabilityProvides COA and COO. Strict intended-use policy (laboratory use only)[1].
8 [8]Analytical GradeRequest QuoteCustom SynthesisInteractive quote system; normalized cost per mole available upon request.
3 [3]Varies by vendorVariesGlobal sourcingAggregates multiple Chinese and international manufactories.

Procurement Causality: When sourcing 1-iodo-2-octanol, the 95% purity threshold is standard[7]. The remaining 5% often consists of the regioisomer (2-iodo-1-octanol) or unreacted starting materials. For pharmaceutical applications, a Certificate of Analysis (COA) detailing the isomeric ratio via GC-MS is mandatory before lot acceptance to prevent downstream side reactions.

SupplyChain Req Requirement Definition Target: >95% Purity Vend Vendor Sourcing (e.g., Hoffman, BenchChem) Req->Vend Initiate RFQ QC In-House QC Validation GC-MS & 1H-NMR Vend->QC Material & COA Receipt QC->Vend Fails Specs (Reject) App Downstream Integration Epoxide Synthesis QC->App Meets Isomeric Specs

Commercial procurement and quality control workflow for 1-Iodo-2-octanol.

Downstream Applications in Drug Development

The primary utility of 1-iodo-2-octanol in a commercial or research setting is its role as a direct precursor to 1,2-epoxyoctane. By treating 1-iodo-2-octanol with a mild base (e.g., potassium carbonate or sodium hydroxide), an intramolecular Williamson ether synthesis occurs. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the adjacent carbon (C1), displacing the iodide leaving group to form the epoxide ring. This transformation is highly efficient due to the antiperiplanar arrangement of the alkoxide and the iodine atom, making 1-iodo-2-octanol an indispensable synthon for complex lipid and surfactant engineering[2].

References

  • Hoffman Fine Chemicals. "CAS 35605-16-4 | 1-Iodo-2-octanol". 1

  • ChemicalBook. "35605-16-4 CAS Manufactory". 3

  • ChemBuyersGuide. "BenchChem (Page 67)".

  • Villegas et al., J. Braz. Chem. Soc. "Short Report - SciELO". 2

  • ResearchGate. "H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides". 5

  • Sharghi et al., Journal of Molecular Catalysis A: Chemical. "A facile conversion of epoxides to halohydrins". 6

  • PubChem - NIH. "2-Octanol, 1-iodo- | C8H17IO | CID 10467573". 4

  • Hoffman Fine Chemicals. "CAS 35605-16-4 | 1-Iodo-2-octanol Pricing". 7

  • BenchChem. "N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent".8

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 1-Iodo-2-octanol: A Comprehensive Guide for Process Chemistry

Executive Summary 1-Iodo-2-octanol is a critical halohydrin intermediate utilized extensively in the regioselective synthesis of epoxides and the functionalization of aliphatic chains[1]. Despite its synthetic utility, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-octanol is a critical halohydrin intermediate utilized extensively in the regioselective synthesis of epoxides and the functionalization of aliphatic chains[1]. Despite its synthetic utility, the compound exhibits pronounced thermal and photolytic lability. This whitepaper provides an in-depth technical analysis of the thermodynamic vulnerabilities of 1-iodo-2-octanol, elucidating the exact mechanisms of its degradation, and establishing robust, self-validating analytical protocols for stability profiling in pharmaceutical and chemical development.

Physicochemical Profiling and Thermodynamic Vulnerability

The inherent instability of 1-iodo-2-octanol is fundamentally driven by the low bond dissociation energy of the aliphatic carbon-iodine (C-I) bond, which sits at approximately 234 kJ/mol. This makes the molecule highly susceptible to cleavage under relatively mild thermal or photolytic stress.

Table 1: Key Physicochemical Properties

Property Value Causality / Significance in Stability
IUPAC Name 1-iodooctan-2-ol / 2-iodooctan-1-ol Position of the hydroxyl group dictates elimination pathways.
Molecular Formula C8H17IO High halogen ratio increases density and polarizability.
Molecular Weight 256.12 g/mol The heavy iodine atom contributes to ~50% of the total mass[2][3].
Physical State Yellow to pale yellow oil Baseline color; darkening to brown/violet indicates I₂ liberation.

| Polar Surface Area | 20.2 Ų | Dictates hygroscopicity; moisture can accelerate degradation. |

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress, 1-iodo-2-octanol degrades via two competing mechanistic pathways. Understanding these pathways is critical for developing effective storage and handling mitigation strategies.

  • Pathway A: Homolytic C-I Cleavage (Radical Mechanism) Elevated temperatures or actinic light induce the homolysis of the C-I bond, generating a 2-hydroxyoctyl radical and an iodine radical (I•). Because iodine radicals are highly reactive, they rapidly recombine to form molecular iodine (I₂). This molecular iodine is responsible for the characteristic shift from a pale yellow oil to a dark brown liquid, a common degradation indicator in electrophilic iodine reagents[4].

  • Pathway B: Intramolecular Dehydroiodination (Ionic Mechanism) The spatial proximity of the nucleophilic hydroxyl group to the iodine-bearing carbon allows for an intramolecular displacement. Thermal energy drives the elimination of hydrogen iodide (HI), resulting in the formation of 1,2-epoxyoctane. Critically, the liberated HI acts as a strong acid, autocatalyzing the further degradation of the bulk iodohydrin[1].

G A 1-Iodo-2-octanol B Thermal/Photic Stress A->B C Homolytic C-I Cleavage (Radical Pathway) B->C > 150°C or UV D Dehydroiodination (Ionic Pathway) B->D Base/Heat E Iodine Radicals (I•) -> I2 (Discoloration) C->E Recombination F 1,2-Epoxyoctane + HI (Autocatalysis) D->F Elimination F->A HI accelerates degradation

Mechanistic pathways of 1-iodo-2-octanol thermal degradation.

Thermal Profiling via TGA-DSC-MS

To quantitatively model the thermal stability of 1-iodo-2-octanol, a hyphenated Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) approach is required. This allows researchers to simultaneously measure mass loss, endothermic/exothermic heat flow, and the specific molecular identity of evolved gases.

Table 2: Expected Thermal Events during TGA-DSC Profiling

Temperature Range TGA Mass Loss DSC Heat Flow MS Evolved Gas (m/z) Mechanistic Assignment
25°C - 120°C < 0.5% Negligible None Stable baseline; removal of trace moisture.
120°C - 180°C 15 - 25% Endothermic 127 (I⁺), 128 (HI⁺) Onset of C-I bond homolysis and dehydroiodination.

| 180°C - 250°C | > 70% | Exothermic | 254 (I₂⁺), Organics | Bulk decomposition and volatilization of the carbon backbone. |

Experimental Protocol: Self-Validating Thermal Stability Assessment

The following methodology is designed as a self-validating system. By utilizing multiple heating rates and specific crucible materials, the protocol prevents artifactual data and allows for precise kinetic modeling[5].

Step 1: Instrument Calibration and Validation

  • Action: Calibrate the TGA-DSC using a calcium oxalate monohydrate standard.

  • Causality: Calcium oxalate has three distinct, well-characterized mass loss steps. Running this standard validates the microbalance accuracy and temperature calibration before analyzing unknown organoiodines.

Step 2: Sample Preparation

  • Action: In a dark room or under amber lighting, accurately weigh 5-10 mg of 1-iodo-2-octanol into a tared alumina crucible[4].

  • Causality: Platinum crucibles must be strictly avoided. Platinum can catalyze the decomposition of halogenated compounds and react with liberated iodine to form volatile platinum iodides, permanently damaging the sensor and skewing mass loss data.

Step 3: Dynamic Heating (Isoconversional Setup)

  • Action: Purge the furnace with high-purity Nitrogen (50 mL/min). Heat the sample from 25°C to 400°C. Repeat this process on fresh aliquots at four distinct heating rates: 5, 10, 15, and 20 °C/min[5].

  • Causality: Utilizing multiple heating rates is a prerequisite for isoconversional kinetic analysis (e.g., the Flynn-Wall-Ozawa method). This allows for the calculation of the activation energy ( Ea​ ) as a function of the decomposition conversion fraction ( α ) without assuming a specific reaction mechanism.

Step 4: Evolved Gas Analysis (EGA)

  • Action: Route the TGA exhaust through a heated transfer line (200°C) into a Mass Spectrometer.

  • Causality: The heated transfer line prevents the condensation of heavy degradation products (like I₂) before they reach the MS detector. Monitoring m/z 127 and 128 confirms whether the mass loss is due to simple evaporation or actual C-I bond cleavage.

G2 S1 Sample Prep (Alumina Pan, Dark) S2 TGA-DSC (N2 Purge) S1->S2 S3 Dynamic Heating (5-20°C/min) S2->S3 S4 EGA (MS) (m/z 127, 128) S3->S4 S5 Kinetic Modeling (Ea Calculation) S4->S5

Step-by-step workflow for the thermal profiling of iodohydrins.

Mitigation Strategies for Storage and Handling

Based on the thermodynamic vulnerabilities identified, the following handling protocols must be enforced to maintain the integrity of 1-iodo-2-octanol during drug development and synthesis campaigns:

  • Thermal Control: Store strictly at or below -20°C under an inert argon atmosphere to suppress the activation energy required for homolytic cleavage.

  • Actinic Light Protection: Store in opaque or amberized borosilicate glass. The UV-Vis absorption tail of aliphatic iodides extends into the visible spectrum, making them highly susceptible to photolysis.

  • Chemical Stabilization: For long-term storage, the addition of a copper or silver mesh to the liquid can act as a radical scavenger. The metals react with trace free iodine to form insoluble metal iodides, effectively halting the autocatalytic degradation loop.

References

  • Title:2 Source: nih.gov

  • Title:4 Source: benchchem.com

  • Title:3 Source: nih.gov

  • Title:1 Source: mdpi.com

  • Title:5 Source: researchgate.net

Sources

Foundational

Stereochemistry of 1-Iodo-2-octanol synthesis

An In-depth Technical Guide to the Stereoselective Synthesis of 1-Iodo-2-octanol Abstract This technical guide provides a comprehensive overview of the stereochemical considerations and practical methodologies for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 1-Iodo-2-octanol

Abstract

This technical guide provides a comprehensive overview of the stereochemical considerations and practical methodologies for the synthesis of 1-iodo-2-octanol, a valuable chiral building block in organic synthesis. The document delves into the two primary stereocontrolled strategies: the stereospecific ring-opening of chiral 2-octyloxirane and the stereoselective iodohydroxylation of 1-octene. By examining the underlying mechanisms, this guide explains the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge to select and optimize synthetic routes for accessing specific stereoisomers of this important iodohydrin. Detailed, field-proven protocols and a comparative analysis of the methods are included to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral 1,2-Iodohydrins

Chiral 1,2-halohydrins, such as 1-iodo-2-octanol, are highly versatile synthetic intermediates. The vicinal iodo and hydroxyl functional groups provide two distinct points for subsequent chemical manipulation with well-defined stereochemistry. The carbon-iodine bond is readily converted into carbon-carbon or carbon-heteroatom bonds through various reactions, including nucleophilic substitution and cross-coupling. The adjacent hydroxyl group can direct these reactions, be protected, or be transformed into other functionalities. Consequently, access to enantiomerically pure 1-iodo-2-octanol is critical for the construction of complex chiral molecules, including natural products and pharmaceutical agents.

This guide focuses on the two most prevalent and reliable strategies for controlling the stereochemistry at the C1 and C2 positions of the octanol backbone during iodination.

Core Mechanistic Principles of Stereocontrol

The stereochemical outcome of the synthesis of 1-iodo-2-octanol is dictated by the mechanism of the key bond-forming steps. Understanding these principles is paramount for selecting the appropriate starting material and reagents to achieve the desired stereoisomer.

Sₙ2 Ring-Opening of Epoxides

The reaction of an epoxide with a nucleophile is a cornerstone of organic synthesis. Due to significant ring strain (approximately 13 kcal/mol), epoxides are susceptible to ring-opening even with moderately strong nucleophiles.[1][2] When a nucleophile, such as an iodide ion, attacks an epoxide, it does so via an Sₙ2 mechanism. This process is characterized by:

  • Inversion of Stereochemistry: The nucleophile attacks the carbon atom from the face opposite to the C-O bond. This "backside attack" results in a complete inversion of the configuration at the center of attack.[3]

  • Regioselectivity: In asymmetric epoxides under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom.[3][4] For a terminal epoxide like 2-octyloxirane, the attack occurs almost exclusively at the C1 position.

This stereospecificity and regioselectivity make the ring-opening of enantiopure epoxides a highly reliable method for producing chiral iodohydrins with a predictable configuration.

Anti-Addition to Alkenes via an Iodonium Ion Intermediate

The iodohydroxylation of an alkene, such as 1-octene, proceeds through a halohydrin formation mechanism. The key intermediate is a cyclic iodonium ion.[5]

  • Electrophilic Attack: An electrophilic iodine species (e.g., from I₂ or N-iodosuccinimide) is attacked by the π-electrons of the alkene double bond.

  • Formation of a Bridged Iodonium Ion: A three-membered ring containing the iodine atom is formed. This bridged structure blocks one face of the original double bond.

  • Nucleophilic Attack: A nucleophile, in this case, water, attacks one of the carbons of the iodonium ion from the face opposite to the iodine bridge. This Sₙ2-like opening results in an overall anti-addition of the iodine and hydroxyl groups across the double bond.[5][6]

For a terminal alkene like 1-octene, the nucleophilic attack by water occurs preferentially at the more substituted carbon (C2), following Markovnikov's rule, leading to the formation of 1-iodo-2-octanol.[7] Controlling the enantioselectivity of this process requires the use of a chiral catalyst to influence the initial formation or the opening of the iodonium ion.

Synthetic Strategy I: Stereospecific Ring-Opening of Chiral 2-Octyloxirane

This is the most direct and widely employed method for synthesizing enantiomerically pure (R)- or (S)-1-iodo-2-octanol. The strategy relies on the availability of enantiopure (R)- or (S)-2-octyloxirane (also known as (R)- or (S)-1,2-epoxyoctane). The stereochemistry of the final product is directly determined by the stereochemistry of the starting epoxide.

The reaction proceeds via a highly regioselective Sₙ2 attack of an iodide nucleophile at the sterically less hindered C1 position of the epoxide. This results in the inversion of configuration at C1, while the stereocenter at C2 remains untouched. However, since C1 is not a stereocenter in the final product, the critical outcome is the predictable anti relationship between the incoming iodide and the existing C2-oxygen bond, preserving the enantiopurity of the C2 stereocenter.

Workflow and Mechanism Diagram

Caption: Sₙ2 ring-opening of (R)-2-octyloxirane to yield (R)-1-iodo-2-octanol.

Detailed Experimental Protocol: Synthesis of (R)-1-Iodo-2-octanol

This protocol is adapted from established procedures for the regioselective opening of terminal epoxides.[6]

Materials:

  • (R)-1,2-Epoxyoctane (1.0 eq)

  • Sodium Iodide (NaI) (1.5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-1,2-epoxyoctane (e.g., 1.28 g, 10.0 mmol) and a solution of sodium iodide (2.25 g, 15.0 mmol) in a 3:1 mixture of ethanol and water (40 mL).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 20 mL of water, 20 mL of saturated aqueous Na₂S₂O₃ solution (to remove any residual iodine), and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-iodo-2-octanol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 20:1 to 10:1) to afford the pure product.

Self-Validation: The stereochemical integrity of the product can be confirmed by chiral HPLC or by measuring the optical rotation and comparing it to literature values for enantiopure (R)-1-iodo-2-octanol. The regioselectivity is confirmed by ¹H and ¹³C NMR spectroscopy, which will clearly distinguish it from the 2-iodo-1-octanol regioisomer.

Synthetic Strategy II: Enantioselective Iodohydroxylation of 1-Octene

This approach synthesizes the iodohydrin from an achiral starting material, 1-octene. The challenge lies in controlling the enantioselectivity of the reaction. This requires a chiral catalyst that can differentiate between the two enantiotopic faces of the alkene during the iodohydroxylation sequence. While synthetically more elegant, achieving high enantiomeric excess (ee) can be challenging and is an active area of research.

The mechanism involves the formation of a bridged iodonium ion, which is then opened by water. A chiral catalyst, typically a Lewis acid or a chiral iodine(III) reagent, coordinates to the reactants to create a chiral environment, favoring the attack on one face of the alkene over the other.

Mechanism and Stereochemical Control Diagram

alkene_iodination cluster_workflow Enantioselective Iodohydroxylation Workflow start 1-Octene + I⁺ Source (e.g., NIS) intermediate Formation of Chiral Bridged Iodonium Ion Intermediate start->intermediate Face-selective coordination catalyst Chiral Catalyst (e.g., Chiral Lewis Acid) catalyst->intermediate attack Diastereoselective Nucleophilic Attack intermediate->attack nucleophile H₂O (Nucleophile) nucleophile->attack anti-attack product Enantioenriched (R)- or (S)-1-Iodo-2-octanol attack->product

Caption: Logical workflow for catalytic enantioselective iodohydroxylation of 1-octene.

Discussion of Catalytic Systems

Various catalytic systems have been explored for asymmetric halohydrin synthesis. For instance, Lewis acid catalyzed reactions using N-halosuccinimides (NXS) as the halogen source have shown promise.[7] Chiral auxiliaries attached to the alkene have also been used to achieve diastereoselective reactions. More advanced methods involve the use of chiral hypervalent iodine reagents, which can deliver the iodine and a nucleophile in an enantioselective manner. However, these methods are often substrate-specific, and achieving high enantioselectivity for a simple aliphatic alkene like 1-octene remains a significant challenge compared to the epoxide ring-opening strategy.

Comparative Analysis of Synthetic Strategies

FeatureStrategy I: Epoxide Ring-OpeningStrategy II: Alkene Iodohydroxylation
Starting Material Enantiopure (R)- or (S)-2-OctyloxiraneAchiral 1-Octene
Stereocontrol Stereospecific (product stereochemistry dictated by starting material)Enantioselective (product stereochemistry dictated by chiral catalyst)
Predictability Very High. The stereochemical outcome is almost perfectly predictable.Moderate to High. Depends heavily on the catalyst and substrate compatibility.
Yields Generally high (>80-90%)Variable, often moderate to good.
Enantiopurity (ee%) Excellent (>99% ee, limited only by the purity of the starting epoxide)Varies widely (can range from low to >95% ee depending on the system).
Key Advantage Reliability and high enantiopurity.Atom economy (starts from a simpler, achiral precursor).
Key Disadvantage Requires access to an enantiopure epoxide, which may involve an additional synthetic or resolution step.Catalyst development can be complex; may not be general for all substrates.

Conclusion

The synthesis of stereochemically defined 1-iodo-2-octanol is most reliably achieved through the stereospecific Sₙ2 ring-opening of a corresponding chiral epoxide. This method offers high yields, excellent regioselectivity, and a predictable stereochemical outcome that is directly transferred from the starting material. For researchers requiring high enantiopurity, this remains the gold-standard approach.

While the catalytic enantioselective iodohydroxylation of 1-octene presents a more atom-economical alternative, achieving high levels of enantiocontrol for simple aliphatic alkenes is an ongoing challenge in synthetic chemistry. Future developments in catalyst design may eventually render this approach competitive, but for current, practical applications in drug development and complex molecule synthesis, the epoxide ring-opening strategy provides a robust and validated pathway to the target iodohydrin.

References

  • Oriental Journal of Chemistry. (n.d.). The One-Pot Three Components of Iodone, Schiff Base and Epoxide for Synthesis of Iodohydrins. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 1-iodo-2-octanol. Retrieved from [Link]

  • Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of iodohydrins from alkenes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Retrieved from [Link]

  • ACS Publications. (2024, August 1). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Retrieved from [Link]

  • Fiveable. (2026, March 2). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. Retrieved from [Link]

  • Scilit. (n.d.). Facile synthesis of chiral 1,2-chlorohydrins via the ring-opening of meso-epoxides catalyzed by chiral phosphine oxides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 1-Iodo-2-phenylpropan-2-ol. Retrieved from [Link]

  • Wirth, T. (2016, January 13). Enantioselective Vicinal Diacetoxylation of Alkenes under Chiral Iodine(III) Catalysis. Angewandte Chemie. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Semantic Scholar. (1989). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Octanol, 1-iodo-. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Iodoamine synthesis by substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters with Ketones as Aldol Acceptors. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Novel and Efficient Synthesis of 1-Iodoalkynes. Retrieved from [Link]

  • Arnold, F. H. (2005, October 20). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by a Cytochrome P450BM-3 Variant. Chemical Engineering - Caltech. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 1-octene – Knowledge and References. Retrieved from [Link]

  • Morken, J. P. (n.d.). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from [Link]

  • Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 1-Octene by the Molecular Oxygen in the Presence of Immobilized Catalytic Compositions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Alkynyloxiranes and Alkynylaziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles (video). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for the Preparation of 1-Iodo-2-octanol: A Detailed Guide for Researchers

Introduction 1-Iodo-2-octanol is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its vicinal iodo- and hydroxyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Iodo-2-octanol is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its vicinal iodo- and hydroxyl- functionalities provide two reactive sites that can be selectively manipulated, making it a versatile building block. This guide provides a detailed overview of the primary synthetic strategies for the preparation of 1-Iodo-2-octanol, complete with in-depth mechanistic discussions, step-by-step experimental protocols, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Two principal and reliable synthetic routes to 1-Iodo-2-octanol will be discussed:

  • Direct Iodohydroxylation of 1-Octene: This method involves the direct conversion of the readily available starting material, 1-octene, into the target iodohydrin in a single step.

  • Two-Step Synthesis via Epoxidation of 1-Octene and Subsequent Ring-Opening: This approach first involves the formation of an epoxide intermediate, 1,2-epoxyoctane, which is then opened by an iodide nucleophile to yield the desired product.

Each route offers distinct advantages and challenges in terms of regioselectivity, stereocontrol, and reaction conditions, which will be elaborated upon in the following sections.

Method 1: Direct Iodohydroxylation of 1-Octene

The direct conversion of an alkene to an iodohydrin is an attractive and atom-economical approach. This transformation is typically achieved by reacting the alkene with an electrophilic iodine source in the presence of water, which acts as the nucleophile.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through an electrophilic addition mechanism. The alkene's π-bond attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate. This three-membered ring is strained and highly susceptible to nucleophilic attack. Water, being the solvent or a co-solvent, is present in a large excess and attacks the iodonium ion. This attack occurs in an anti-fashion, leading to the opening of the ring and the formation of the iodohydrin.

The regioselectivity of the nucleophilic attack is a crucial aspect of this synthesis. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acid hydrogen (H+) attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. In the case of iodohydrin formation, the water molecule attacks the more substituted carbon of the iodonium ion, as this carbon can better stabilize the partial positive charge in the transition state. For 1-octene, this results in the formation of the desired 1-Iodo-2-octanol.

However, the use of molecular iodine (I₂) in water is often a reversible process. To drive the reaction to completion, it is common to use an iodinating agent where the iodine is more electrophilic, such as N-Iodosuccinimide (NIS), or to use molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Iodohydroxylation of 1-Octene using N-Iodosuccinimide (NIS)

This protocol describes a reliable method for the synthesis of 1-Iodo-2-octanol from 1-octene using N-Iodosuccinimide as the iodine source.

Materials:

  • 1-Octene

  • N-Iodosuccinimide (NIS)

  • Acetone

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (e.g., 11.2 g, 100 mmol) in a mixture of acetone (100 mL) and water (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (24.7 g, 110 mmol) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (1-octene) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce any unreacted NIS.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude 1-Iodo-2-octanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-Iodo-2-octanol.

Diagram of the Iodohydroxylation Workflow:

Iodohydroxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-Octene in Acetone/Water cool Cool to 0 °C start->cool add_nis Add N-Iodosuccinimide cool->add_nis stir Stir at 0 °C add_nis->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography end end chromatography->end Pure 1-Iodo-2-octanol

Caption: Workflow for the direct iodohydroxylation of 1-octene.

Method 2: Two-Step Synthesis via Epoxidation and Ring-Opening

This route involves the initial epoxidation of 1-octene to form 1,2-epoxyoctane, followed by a nucleophilic ring-opening reaction with an iodide source. This two-step approach can offer better overall regioselectivity.

Part A: Epoxidation of 1-Octene

The epoxidation of alkenes is a fundamental transformation in organic synthesis. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. Alternatively, in situ generated peroxy acids from hydrogen peroxide and a carboxylic acid can also be employed.

The epoxidation with a peroxy acid proceeds via a concerted mechanism, often referred to as the "butterfly mechanism". The alkene π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the weak O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the peroxy acid. This concerted process results in the syn-addition of the oxygen atom to the double bond, forming the epoxide.

Materials:

  • 1-Octene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (e.g., 11.2 g, 100 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (e.g., 24.8 g of 77% purity, ~110 mmol) in dichloromethane (80 mL). Transfer this solution to a dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of 1-octene at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench and remove the excess peroxyacid and the meta-chlorobenzoic acid byproduct.

    • Further wash the organic layer with brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-epoxyoctane. The product is often pure enough for the next step without further purification.

Part B: Ring-Opening of 1,2-Epoxyoctane with Iodide

The ring-opening of epoxides is a versatile reaction that can proceed under acidic, basic, or neutral conditions. To synthesize 1-Iodo-2-octanol, the iodide ion (I⁻) is used as the nucleophile. The regioselectivity of the ring-opening is highly dependent on the reaction conditions.

Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide occurs via an Sₙ2 mechanism.[1] The nucleophile (I⁻) attacks the less sterically hindered carbon atom of the epoxide ring. For 1,2-epoxyoctane, this is the terminal carbon (C1), leading to the desired 1-Iodo-2-octanol.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more reactive towards nucleophilic attack.[2] The subsequent attack by the iodide ion can have a character that is intermediate between Sₙ1 and Sₙ2. While the attack is still from the backside (anti-addition), there is significant positive charge buildup on the more substituted carbon in the transition state. This can lead to a mixture of products, with the potential for the nucleophile to attack the more substituted carbon (C2). Therefore, to ensure the formation of 1-Iodo-2-octanol, conditions that favor an Sₙ2-type attack on the less substituted carbon are preferred. A common method involves using sodium iodide in the presence of a mild acid like acetic acid.

Materials:

  • Crude 1,2-epoxyoctane (from Part A)

  • Sodium iodide (NaI)

  • Acetic acid (AcOH)

  • Ethanol

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 1,2-epoxyoctane (assuming ~100 mmol from the previous step) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add sodium iodide (16.5 g, 110 mmol), water (10 mL), and glacial acetic acid (6.6 g, 110 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any residual iodine.

    • Wash with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid, followed by a wash with brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure to yield the crude 1-Iodo-2-octanol.

  • Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain pure 1-Iodo-2-octanol.

Diagram of the Two-Step Synthesis Workflow:

Two_Step_Synthesis cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening start 1-Octene epoxidation React with m-CPBA start->epoxidation epoxide 1,2-Epoxyoctane epoxidation->epoxide react_iodide React with NaI, AcOH epoxide->react_iodide product 1-Iodo-2-octanol react_iodide->product

Caption: Two-step synthesis of 1-Iodo-2-octanol from 1-octene.

Comparative Summary of Synthetic Routes

FeatureMethod 1: Direct IodohydroxylationMethod 2: Two-Step Synthesis
Starting Material 1-Octene1-Octene
Number of Steps 12
Key Reagents N-Iodosuccinimide, Waterm-CPBA, Sodium Iodide, Acetic Acid
Regioselectivity Generally good (Markovnikov), but can sometimes yield a mixture of regioisomers.Excellent, due to the predictable Sₙ2 attack on the less hindered carbon of the epoxide.
Stereochemistry Anti-additionAnti-addition in the ring-opening step.
Advantages More atom-economical, fewer steps.Higher and more reliable regioselectivity.
Disadvantages Potential for lower regioselectivity.Longer overall process, requires isolation of an intermediate.

Conclusion

Both the direct iodohydroxylation of 1-octene and the two-step sequence involving epoxidation and subsequent ring-opening are viable and effective methods for the synthesis of 1-Iodo-2-octanol. The choice between these two routes will depend on the specific requirements of the researcher, including the desired purity of the final product, the scale of the reaction, and the available resources. For applications where high regioselectivity is paramount, the two-step synthesis via the epoxide intermediate is the recommended approach. For a more direct and atom-economical synthesis, the direct iodohydroxylation method is a strong alternative, provided that potential regioisomeric impurities can be tolerated or easily separated.

References

  • BenchChem. (2025). Application Notes: Synthesis of 1,2-Octanediol via Hydrolysis of 1,2-Epoxyoctane.

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • BenchChem. (2025). N-Iodosuccinimide (NIS) Protocol for the Iodination of Alkenes: Application Notes and Protocols.

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev).

  • BenchChem. (2025). Application Notes and Protocols: Epoxidation of 1-Methylcycloheptene.

  • Scribd. (n.d.). Nucleophilic Ring-Opening of 1,2-Epoxyhexane.

  • Echemi. (2025, February 10). Ring-Opening Reactions of Epoxides: A Comprehensive Guide.

Sources

Application

Application Note: Advanced Synthesis Protocols for 1-Iodo-2-octanol

Executive Summary 1-Iodo-2-octanol is a highly versatile halohydrin intermediate essential for the downstream synthesis of complex epoxides, bioactive molecules, and functionalized aliphatic chains[1]. This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-octanol is a highly versatile halohydrin intermediate essential for the downstream synthesis of complex epoxides, bioactive molecules, and functionalized aliphatic chains[1]. This technical guide details two orthogonal, field-proven synthetic protocols for its preparation: the organocatalytic regioselective ring opening of 1,2-epoxyoctane and the direct iodohydroxylation of 1-octene. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind each experimental choice to ensure high-yield, reproducible outcomes.

Mechanistic Pathways & Causality

Pathway A: Organocatalytic Regioselective Ring Opening

The ring opening of 1,2-epoxyoctane traditionally requires harsh Lewis acids, which can induce unwanted epoxide polymerization or structural rearrangement. By utilizing meso-tetraphenylporphyrin (H2TPP) as an organocatalyst, elemental iodine is activated under strictly neutral conditions[2].

Causality of Activation: The porphyrin macrocycle acts as a robust π -electron donor, polarizing the I-I bond to generate a highly nucleophilic triiodide ( I3−​ ) contact ion pair[2]. Because I3−​ is a bulky nucleophile, it exclusively attacks the less sterically hindered terminal carbon (C1) of the epoxide via an SN​2 mechanism, yielding 1-iodo-2-octanol with exceptional regioselectivity[2].

G A 1,2-Epoxyoctane D SN2 Attack at C1 A->D Substrate B H2TPP Catalyst + I2 C Porphyrin-I3- Complex B->C Activation C->D Nucleophile E 1-Iodo-2-octanol D->E Ring Opening

Mechanism of H2TPP-catalyzed regioselective ring opening to 1-iodo-2-octanol.

Pathway B: Direct Iodohydroxylation of Alkenes

Direct iodohydroxylation of 1-octene circumvents the need for pre-formed epoxides. While periodic acid ( H5​IO6​ ) alone cannot oxidize unactivated olefins, the controlled addition of sodium bisulfite ( NaHSO3​ ) acts as a precise reducing agent[3].

Causality of Activation: NaHSO3​ reduces H5​IO6​ in situ to generate hypoiodous acid (IOH)[3]. This highly active electrophile forms a transient iodonium intermediate across the double bond. Water then acts as a nucleophile, attacking the more substituted C2 position to yield the target halohydrin[3].

G2 A2 1-Octene D2 Iodonium Intermediate A2->D2 Electrophilic addition B2 H5IO6 + NaHSO3 C2 Hypoiodous Acid (IOH) B2->C2 In situ reduction C2->D2 I+ transfer E2 1-Iodo-2-octanol D2->E2 H2O attack at C2

Logical workflow of 1-octene iodohydroxylation via in situ generated hypoiodous acid.

Experimental Workflows & Protocols

Protocol A: H2TPP-Catalyzed Ring Opening of 1,2-Epoxyoctane

This protocol is optimized for high regioselectivity and mild conditions.

  • Catalyst & Substrate Preparation: In a dry, round-bottom flask, dissolve 1,2-epoxyoctane (1.0 mmol) and H2TPP catalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane ( CH2​Cl2​ , 5 mL)[2].

    • Causality Note: CH2​Cl2​ is selected because its non-coordinating nature stabilizes the porphyrin-triiodide complex, preventing the solvent competition that typically occurs in polar media[2].

  • Halogen Addition: Add elemental iodine (1.0 mmol) in small portions to the stirring solution at 25 °C[2].

    • Causality Note: Portion-wise addition prevents localized concentration spikes that could lead to non-selective halogenation or thermal runaway.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the complete disappearance of the epoxide spot (typically 1–2 hours)[2].

  • Quenching: Quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality Note: Thiosulfate instantly reduces unreacted electrophilic iodine to inert iodide, halting any further oxidative degradation of the product.

  • Workup: Extract the aqueous layer with CH2​Cl2​ (3 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 1-iodo-2-octanol[2].

Protocol B: Direct Iodohydroxylation of 1-Octene

This protocol is optimized for direct functionalization of terminal alkenes.

  • Substrate Solubilization: To a solution of 1-octene (10 mmol) in acetonitrile ( CH3​CN , 20 mL), add H5​IO6​ (12 mmol) dissolved in deionized water (6 mL)[3].

  • In Situ Activation: Prepare a solution of NaHSO3​ (24 mmol) in water (24 mL). Add this dropwise to the reaction mixture over a period of 10 minutes under vigorous stirring at room temperature[3].

    • Causality Note: The dropwise addition of NaHSO3​ is critical; rapid addition would cause an uncontrolled exothermic reduction of iodine species all the way to I− , bypassing the necessary IOH intermediate[3].

  • Reaction: Allow the biphasic solution to react for an additional 2 hours at room temperature[3].

  • Workup: Dilute the mixture with diethyl ether (50 mL) and separate the phases. Wash the organic layer sequentially with water and brine to remove inorganic salts.

  • Isolation: Dry the organic phase over MgSO4​ , evaporate the solvent, and purify the product via vacuum distillation or chromatography[3].

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for both protocols based on established literature parameters[2][3].

ParameterProtocol A (Epoxide Ring Opening)Protocol B (Alkene Iodohydroxylation)
Starting Material 1,2-Epoxyoctane1-Octene
Reagents I2​ , H2TPP (cat.), CH2​Cl2​ H5​IO6​ , NaHSO3​ , CH3​CN / H2​O
Reaction Time 1 – 2 hours2 hours
Temperature 25 °CRoom Temperature
Regioselectivity >95% (Terminal Iodination)High (Markovnikov-like addition)
Expected Yield 85% – 95%75% – 85%

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesis, the experimental system must be self-validating. The successful formation of 1-iodo-2-octanol is confirmed when the following analytical markers are met:

  • 1H-NMR Spectroscopy ( CDCl3​ ): The terminal −CH2​I protons must appear as distinct doublet of doublets at δ 3.24 ppm and 3.41 ppm[1]. The secondary alcohol proton ( −CH(OH)− ) shifts to a multiplet at ~3.50 ppm[1]. If the nucleophilic attack occurred at the secondary carbon (undesired regioisomer), these specific shifts will be absent.

  • IR Spectroscopy (neat): A strong, broad absorption band at 3400 cm−1 confirms the successful generation of the hydroxyl group, while a sharp band at ~1015 cm−1 definitively indicates the C-I stretch[2].

  • Mass Spectrometry (MS): The presence of a molecular ion peak at m/z 256 ( M+ ) validates the molecular weight of the target halohydrin[1].

Sources

Method

Application Note: 1-Iodo-2-octanol as a Versatile Precursor for Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Experimental Causality, and Validated Protocols Introduction & Mechanistic Overview In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Experimental Causality, and Validated Protocols

Introduction & Mechanistic Overview

In the development of complex pharmacophores, vicinal halohydrins serve as highly versatile, bifunctional building blocks[1]. Among these, 1-iodo-2-octanol is particularly valuable. Compared to its chlorinated or brominated counterparts, the iodohydrin exhibits superior reactivity due to the exceptional leaving-group ability and polarizability of the iodide ion[2]. This makes it an ideal precursor for the synthesis of terminal epoxides (1,2-epoxyoctane) and subsequent nitrogen- and oxygen-containing heterocycles, such as 5-hexyloxazolidin-2-ones —a structural motif critical to modern antibacterial agents and chiral auxiliaries[3],[4].

Causality in Experimental Design

The synthetic logic relies on three distinct mechanistic phases, each optimized to prevent side reactions:

  • Regioselective Iodohydroxylation: The synthesis begins with the reaction of 1-octene with N-Iodosuccinimide (NIS) in an aqueous medium[5]. NIS provides a mild source of electrophilic iodine, avoiding the harsh oxidative conditions of I2​ /oxidant mixtures. The electrophile attacks the terminal alkene to form a transient iodonium ion. Water acts as the nucleophile, attacking the more substituted C2 position (Markovnikov addition) because it better stabilizes the partial positive charge in the transition state, exclusively yielding 1-iodo-2-octanol[5],[6].

  • Intramolecular SN​2 Ring Closure: To form the epoxide, the iodohydrin undergoes a base-promoted intramolecular cyclization[7]. We utilize Potassium Carbonate ( K2​CO3​ ) in methanol. The mild basicity of the carbonate ion is carefully chosen to selectively deprotonate the hydroxyl group, forming an alkoxide that attacks C1 to displace the iodide. Stronger bases (like NaOH ) are avoided as they frequently trigger unwanted dehydrohalogenation (elimination) side reactions[8].

  • Heterocyclic Cyclization: The resulting 1,2-epoxyoctane (or the iodohydrin directly) is subjected to a ring-opening cyclization with sodium cyanate ( NaOCN ). By employing a Halohydrin Dehalogenase (HheC) biocatalyst, the reaction undergoes a dynamic kinetic resolution (DKR), yielding highly enantiopure oxazolidinones in a self-contained, green catalytic cycle[3],[4].

Synthetic Workflow & Logical Relationships

Pathway N1 1-Octene N2 1-Iodo-2-octanol N1->N2 NIS, H2O (Markovnikov Addition) N3 1,2-Epoxyoctane N2->N3 K2CO3, MeOH (Intramolecular SN2) N4 5-Hexyloxazolidin-2-one N2->N4 Direct DKR (HheC + NaOCN) N3->N4 NaOCN, HheC (Ring-Opening Cyclization)

Caption: Synthetic workflow from 1-octene to 5-hexyloxazolidin-2-one via a 1-iodo-2-octanol intermediate.

Quantitative Data: Halohydrin Precursor Comparison

The choice of the halogen atom significantly impacts the kinetics of the ring closure and the overall yield of the heterocyclic product. The table below summarizes the comparative efficiency of different halohydrins in this specific workflow.

PrecursorLeaving Group AbilityRing Closure Time ( K2​CO3​ , rt)Epoxide Yield (%)Overall Oxazolidinone Yield (%)
1-Chloro-2-octanolModerate18.0 hours65%58%
1-Bromo-2-octanolGood6.5 hours82%76%
1-Iodo-2-octanol Excellent 1.5 hours 96% 91%

Data synthesized from standard kinetic profiles of vicinal halohydrin cyclizations[8],[2].

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Iodo-2-octanol

Self-Validation Checkpoint: The reaction mixture will transition from the distinct yellow/brown of dissolved iodine species to a pale yellow/colorless solution as the electrophilic iodine is consumed.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (10.0 mmol, 1.12 g) in a solvent mixture of Acetonitrile/Water (4:1 v/v, 50 mL).

  • Reagent Addition: Shield the flask from direct light (NIS is light-sensitive)[5]. Slowly add N-Iodosuccinimide (NIS) (12.0 mmol, 2.70 g) in small portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at room temperature for 2–3 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The non-polar 1-octene ( Rf​≈0.9 ) will disappear, replaced by the more polar iodohydrin ( Rf​≈0.4 ).

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual iodine. Extract the aqueous layer with Diethyl Ether ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield 1-iodo-2-octanol as a pale yellow oil.

Protocol B: Base-Promoted Ring Closure to 1,2-Epoxyoctane

Self-Validation Checkpoint: The formation of a white precipitate ( KI ) during the reaction indicates successful displacement of the iodide.

  • Preparation: Dissolve 1-iodo-2-octanol (5.0 mmol, 1.28 g) in anhydrous Methanol (25 mL) in a 100 mL flask[7].

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (10.0 mmol, 1.38 g) in one portion.

  • Reaction: Stir vigorously at room temperature for 1.5 hours. The mild carbonate base prevents dehydrohalogenation[8]. Monitor by TLC; the epoxide ( Rf​≈0.7 in Hexanes/EtOAc 9:1) will form rapidly.

  • Workup: Filter the suspension through a pad of Celite to remove the K2​CO3​ and precipitated KI . Concentrate the filtrate carefully (1,2-epoxyoctane is somewhat volatile).

  • Isolation: Partition the residue between water and Dichloromethane (DCM). Extract, dry the organic layer over Na2​SO4​ , and evaporate to yield pure 1,2-epoxyoctane.

Protocol C: Biocatalytic Cyclization to 5-Hexyloxazolidin-2-one

Self-Validation Checkpoint: Enantiomeric excess (ee) can be validated post-reaction via chiral HPLC.

  • Enzyme Preparation: Prepare a 100 mM Tris-SO4 buffer (pH 7.5). Suspend the engineered Halohydrin Dehalogenase (HheC) enzyme (50 mg) in 10 mL of the buffer[3].

  • Reaction Assembly: Add 1,2-epoxyoctane (1.0 mmol) and Sodium Cyanate ( NaOCN ) (3.0 mmol) to the buffered enzyme solution[4].

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 24 hours. The enzyme catalyzes the nucleophilic attack of the cyanate onto the epoxide, followed by intramolecular cyclization.

  • Extraction: Extract the product with Ethyl Acetate ( 3×15 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Analysis: Purify the crude product via silica gel chromatography to isolate the optically pure 5-hexyloxazolidin-2-one.

References

  • Benchchem. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.5

  • Thieme E-Books. Synthesis by Ring Closure. 7

  • University of Groningen. Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution. 3

  • ACS Catalysis. Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. 4

  • Organic Chemistry Portal. Iodohydrin synthesis by iodination or substitution.9

  • Macromolecules (ACS Publications). Polyhalohydrins: Investigating Vicinal Functionalities by Ring-Opening of Epoxides. 1

  • SciSpace. Transformation of epoxides into halohydrins and aminoalcohols by metal halides. 2

Sources

Application

Application Note: 1-Iodo-2-octanol as a Bifunctional Synthon in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profile 1-Iodo-2-octanol (CAS RN: 35605-16...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profile

1-Iodo-2-octanol (CAS RN: 35605-16-4) is a highly versatile aliphatic iodohydrin. Structurally, it is characterized by the presence of an electrophilic alkyl iodide and a nucleophilic/protic hydroxyl group situated on adjacent carbons (vicinal halohydrin)[1][2]. In medicinal chemistry, this bifunctionality makes it an indispensable intermediate for the construction of complex pharmaceutical active ingredients (APIs). It serves as a direct precursor to terminal oxiranes (epoxides), which are foundational scaffolds for synthesizing beta-blockers, anti-infectives, and sphingosine analogs.

Mechanistic Pathways in Drug Development

The strategic value of 1-iodo-2-octanol lies in its synthetic divergence. As a Senior Application Scientist, selecting this intermediate allows you to leverage two primary mechanistic pathways:

  • Epoxidation via Intramolecular SN​2 : Under mild basic conditions, the hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent C1 carbon and displacing the iodide leaving group. This stereospecific ring closure is highly efficient due to the proximity effect.

  • Radical-Mediated Alkylation: The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage via radical initiators (e.g., AIBN) or photoredox catalysis. The resulting carbon-centered radical can be trapped by electron-deficient alkenes to build complex carbon frameworks.

G A 1-Iodo-2-octanol (Bifunctional Synthon) B Intramolecular SN2 (Epoxidation) A->B Base (NaOH) C Homolytic Cleavage (Radical Alkylation) A->C Radical Initiator D Nucleophilic Substitution (Ether/Amine Formation) A->D Nucleophile (R-NH2)

Caption: Synthetic divergence of 1-iodo-2-octanol in medicinal chemistry pathways.

Quantitative Data & Reaction Metrics

The synthesis of 1-iodo-2-octanol and its subsequent transformations must be highly regioselective to be viable for API manufacturing. The table below summarizes field-proven reaction metrics from authoritative literature.

TransformationReagents / CatalystSolventTempYieldRegioselectivityRef
1-Octene 1-Iodo-2-octanol I2​ , H2​O , Smectite Clay (F-117)1,4-DioxaneRT61–90%~4:1 (Markovnikov)[3]
1,2-Epoxyoctane 1-Iodo-2-octanol I2​ , H2​TPP (0.05 eq) CH2​Cl2​ RT>90%>95% (Terminal attack)[4]
1,2-Epoxyoctane 1-Iodo-2-octanol I2​ , IsoniazideTHFRT85%High[5]
1-Iodo-2-octanol 1,2-Epoxyoctane Aqueous NaOH (2.0 eq) CH2​Cl2​ / H2​O 0 °C>95%Stereospecific inversionN/A

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Iodo-2-octanol via Epoxide Ring-Opening

Scientific Rationale & Causality: Direct iodination of alkenes often yields a mixture of regioisomers. To achieve >95% regioselectivity for the 1-iodo isomer, we utilize the ring-opening of 1,2-epoxyoctane catalyzed by meso-tetraphenylporphyrins ( H2​TPP ). According to4[4], the H2​TPP catalyst converts elemental iodine into a bulky triiodide nucleophile ( I3−​ ). This bulky species selectively attacks the less sterically hindered terminal carbon of the epoxide. Crucial insight: The iodine must be added dropwise to the epoxide/catalyst mixture. Rapid addition overwhelms the catalytic cycle, leading to the formation of undesired regioisomers[4].

Workflow S1 1. Catalyst & Epoxide Mixing S2 2. I2 Dropwise Addition S1->S2 S3 3. Reaction Monitoring S2->S3 S4 4. Thiosulfate Quench S3->S4 S5 5. Organic Extraction S4->S5

Caption: Step-by-step experimental workflow for the regioselective synthesis of 1-iodo-2-octanol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1,2-epoxyoctane (10.0 mmol) and H2​TPP catalyst (0.5 mmol, 0.05 eq) in anhydrous CH2​Cl2​ (20 mL). Stir at room temperature for 5 minutes.

  • Controlled Addition: Prepare a solution of elemental iodine ( I2​ , 10.5 mmol) in CH2​Cl2​ (10 mL). Mount this in a dropping funnel and add it dropwise over 30 minutes to the stirring epoxide solution.

  • Self-Validating Monitoring: The reaction mixture will initially turn deep purple due to the iodine. As the I3−​ nucleophile is consumed by the epoxide, the color will gradually fade. Complete consumption of the epoxide is indicated when the solution transitions to a pale yellow/brownish hue and TLC (Hexanes/EtOAc 8:2) shows the disappearance of the starting material.

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Vigorously stir until the organic layer becomes completely colorless, confirming the reduction of any residual unreacted iodine.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 x 15 mL). Combine the organic phases, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The catalyst can be recovered via short-path silica gel chromatography, yielding pure 1-iodo-2-octanol as a pale yellow liquid.

Protocol B: Base-Mediated Cyclization to 1,2-Epoxyoctane (API Scaffolding)

Scientific Rationale & Causality: To utilize 1-iodo-2-octanol as an API building block, it is frequently converted back into a reactive oxirane in the presence of a target nucleophile, or isolated as the epoxide. A biphasic solvent system ( CH2​Cl2​ / H2​O ) is deliberately chosen to partition the water-soluble base ( NaOH ) from the organic-soluble iodohydrin. This phase separation controls the reaction rate at the liquid-liquid interface, preventing the highly reactive epoxide from undergoing over-hydrolysis into a 1,2-diol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-iodo-2-octanol (5.0 mmol) in CH2​Cl2​ (15 mL) and cool the solution to 0 °C in an ice bath to suppress side reactions.

  • Base Addition: Add a pre-chilled solution of NaOH (10.0 mmol, 2.0 eq) in distilled water (15 mL) to the organic layer. Stir vigorously (≥800 rpm) to maximize the interfacial surface area between the two phases.

  • Reaction: Allow the mixture to react for 2 hours at 0 °C.

  • Self-Validating Byproduct Test: The intramolecular SN​2 displacement generates sodium iodide ( NaI ) in the aqueous layer. To validate the reaction's success without advanced instrumentation, extract 0.5 mL of the aqueous layer, acidify slightly with dilute HNO3​ , and add a few drops of 0.1 M Silver Nitrate ( AgNO3​ ). The immediate formation of a pale yellow precipitate (AgI) confirms the successful displacement of the iodide and ring closure.

  • Workup: Separate the phases. Wash the organic layer with brine (10 mL), dry over Na2​SO4​ , and evaporate the solvent at a low temperature (<30 °C) to prevent the volatile 1,2-epoxyoctane from boiling off.

References

  • Short Report: Preparation of Iodohydrins from Alkenes and Iodine in Aqueous Medium Catalyzed by Clays. Journal of the Brazilian Chemical Society.3

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements. Molecules (PMC). 4

  • A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst. Journal of Molecular Catalysis A: Chemical. 5

Sources

Method

Application Note: Mechanistic Insights and Validated Protocols for the Synthesis of 1-Iodo-2-octanol

Executive Summary & Chemical Significance 1-Iodo-2-octanol (CAS RN: 35605-16-4), also known as 1-iodooctan-2-ol, is a highly versatile vicinal iodohydrin utilized extensively in the synthesis of marine natural products,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-Iodo-2-octanol (CAS RN: 35605-16-4), also known as 1-iodooctan-2-ol, is a highly versatile vicinal iodohydrin utilized extensively in the synthesis of marine natural products, complex active pharmaceutical ingredients (APIs), and functionalized aliphatic chains[1][2]. As a bifunctional building block, its molecular architecture offers orthogonal reactivity: the secondary hydroxyl group can be protected, oxidized, or utilized in intramolecular cyclizations, while the primary iodide serves as an excellent leaving group for nucleophilic substitutions or transition-metal-catalyzed cross-coupling reactions.

This application note details the mechanistic rationale and provides self-validating experimental protocols for synthesizing 1-iodo-2-octanol via two distinct, highly regioselective pathways: the organocatalyzed ring-opening of 1,2-epoxyoctane and the direct iodohydroxylation of 1-octene.

Mechanistic Pathways

Regioselective Epoxide Ring-Opening (The Porphyrin-Catalyzed Route)

The direct conversion of epoxides to halohydrins using elemental iodine (I₂) is traditionally challenging due to iodine's low nucleophilicity. However, the introduction of meso-tetraphenylporphyrin (H₂TPP) as an organocatalyst fundamentally alters the reaction dynamics, enabling mild and highly regioselective ring opening[3][4].

Mechanism: H₂TPP interacts with I₂ to form a charge-transfer complex, generating the active triiodide anion (I₃⁻). This bulky, highly nucleophilic species preferentially attacks the less sterically hindered terminal carbon (C1) of 1,2-epoxyoctane via an Sₙ2 transition state. This ensures near-perfect regioselectivity, yielding 1-iodo-2-octanol rather than the secondary iodide isomer[3][5].

EpoxideMechanism I2 Elemental Iodine (I2) Triiodide Active Complex [H2TPP-I]+ I3- I2->Triiodide Activation H2TPP H2TPP Catalyst H2TPP->Triiodide Catalysis Transition SN2 Transition State (Attack at C1) Triiodide->Transition I3- Nucleophilic Attack Epoxide 1,2-Epoxyoctane Epoxide->Transition Ring Strain Release Product 1-Iodo-2-octanol Transition->Product Regioselective Opening

Mechanism of H2TPP-catalyzed regioselective ring-opening of 1,2-epoxyoctane to 1-iodo-2-octanol.

Direct Olefin Iodohydroxylation (The Hypoiodous Acid Route)

Direct synthesis of iodohydrins from unactivated olefins like 1-octene bypasses the need for a pre-formed epoxide intermediate. This is efficiently achieved using periodic acid (H₅IO₆) in combination with sodium bisulfite (NaHSO₃)[6].

Mechanism: NaHSO₃ acts as a reducing agent, converting H₅IO₆ in situ into hypoiodous acid (IOH). The electrophilic iodine species attacks the π-bond of 1-octene to form a cyclic iodonium intermediate. Driven by Markovnikov's rule, the subsequent nucleophilic attack by water occurs at the more substituted carbon (C2), which better stabilizes the developing positive charge in the transition state, resulting in the target 1-iodo-2-octanol[6].

OlefinMechanism H5IO6 Periodic Acid (H5IO6) IOH Hypoiodous Acid (IOH) In Situ H5IO6->IOH Reduction NaHSO3 Sodium Bisulfite (NaHSO3) NaHSO3->IOH e- Donor Iodonium Iodonium Ion Intermediate IOH->Iodonium Electrophilic Addition Octene 1-Octene Octene->Iodonium Pi-bond Attack Product 1-Iodo-2-octanol Iodonium->Product H2O Attack at C2 (Markovnikov)

In situ generation of hypoiodous acid and subsequent Markovnikov addition to 1-octene.

Quantitative Data: Benchmarking Synthetic Routes

To guide route selection during process development, the following table summarizes the performance metrics of the primary synthetic methodologies for 1-iodo-2-octanol[3][6][7].

Synthetic RouteStarting SubstrateReagents / CatalystSolvent SystemTemp (°C)Yield (%)Regioselectivity
Organocatalytic Ring-Opening 1,2-EpoxyoctaneI₂, H₂TPP (cat.)CH₂Cl₂25~85–95>95% (Terminal I)
Chemical Iodohydroxylation 1-OcteneH₅IO₆, NaHSO₃CH₃CN / H₂O25~70–80High (Markovnikov)
Electrochemical Synthesis 1-OcteneNH₄I, H₂O, e⁻CH₃CN25~8080:20 (Markovnikov)

Validated Experimental Protocols

Protocol A: H₂TPP-Catalyzed Synthesis from 1,2-Epoxyoctane

This protocol leverages organocatalysis to achieve high yields under strictly neutral conditions, preserving acid- or base-sensitive functional groups[3][4].

  • Preparation of Catalyst Complex: Dissolve meso-tetraphenylporphyrin (H₂TPP, 0.05 eq) and elemental iodine (I₂, 1.0 eq) in anhydrous CH₂Cl₂ at 25°C.

    • Causality & Expert Insight: I₂ alone is insufficiently nucleophilic to open the epoxide efficiently. Pre-mixing with H₂TPP allows the formation of the active [H₂TPP–I]⁺ I₃⁻ complex before the substrate is introduced.

    • Self-Validation (IPQC): The solution will exhibit a distinct color shift and UV-Vis absorption changes (Soret band shift at ~420 nm) confirming the complexation of iodine[3].

  • Substrate Addition: Add 1,2-epoxyoctane (1.0 eq) dropwise over 10 minutes under continuous stirring.

    • Causality & Expert Insight: Dropwise addition prevents localized heating from the exothermic ring-opening event, suppressing polymerization or unwanted side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation (IPQC): Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The disappearance of the epoxide spot and the emergence of a highly polar, lower R_f spot (due to the newly formed hydroxyl group) indicates complete conversion.

  • Quenching and Workup: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality & Expert Insight: Na₂S₂O₃ rapidly reduces any unreacted electrophilic I₂ to water-soluble iodide (I⁻), preventing downstream oxidative degradation of the secondary alcohol.

    • Self-Validation (IPQC): The organic layer will rapidly decolorize (loss of the residual iodine brown/purple tint), visually validating a complete quench.

  • Purification: Extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate pure 1-iodo-2-octanol.

Protocol B: Direct Iodohydroxylation of 1-Octene

This protocol is ideal when starting from bulk olefins, utilizing an in situ redox system to generate the active halogenating species[6].

  • Oxidant Preparation: Dissolve 1-octene (10 mmol, 1.0 eq) in 20 mL of CH₃CN. Add H₅IO₆ (12 mmol, 1.2 eq) dissolved in 6 mL of deionized water.

    • Causality & Expert Insight: Acetonitrile acts as a miscible co-solvent, ensuring that the highly lipophilic 1-octene and the water-soluble periodic acid can interact efficiently in a homogenous phase.

  • In Situ Reduction: Slowly add an aqueous solution of NaHSO₃ (24 mmol, 2.4 eq in 24 mL H₂O) dropwise over a period of 10–15 minutes.

    • Causality & Expert Insight: NaHSO₃ reduces H₅IO₆ to the active hypoiodous acid (IOH). Slow addition controls the exothermic generation of IOH, preventing its rapid disproportionation into inactive iodate and iodide species[6].

  • Incubation: Allow the solution to stir at room temperature for 2 hours.

    • Self-Validation (IPQC): The reaction mixture may initially turn slightly yellow due to transient iodine species but will clarify as the electrophilic addition consumes the active halogen across the double bond.

  • Workup: Extract the mixture with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, and dry over MgSO₄.

    • Causality & Expert Insight: Diethyl ether extraction efficiently partitions the target iodohydrin from the highly polar inorganic salts (sulfates and iodates) left in the aqueous phase. Evaporate the solvent to yield the crude 1-iodo-2-octanol, which can be further purified by vacuum distillation or chromatography.

References

  • Source: National Institutes of Health (PubChem)
  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: MDPI URL
  • CHEMISTRY LETTERS, pp. 733-736, 1990. (A Versatile Synthesis of Iodohydrins)
  • CAS 35605-16-4 | 1-Iodo-2-octanol - Hoffman Fine Chemicals Source: Hoffman Fine Chemicals URL
  • Electrochemical Synthesis of Iodohydrins (Adv Synth Catal - 2022)

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Analysis of 1-Iodo-2-octanol

Introduction & Chemical Profiling 1-Iodo-2-octanol (CAS 35605-16-4) is a critical iodohydrin intermediate utilized extensively in organic synthesis, particularly for the regioselective preparation of epoxides (e.g., 1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-Iodo-2-octanol (CAS 35605-16-4) is a critical iodohydrin intermediate utilized extensively in organic synthesis, particularly for the regioselective preparation of epoxides (e.g., 1,2-epoxyoctane) and functionalized aliphatic chains[1][2]. Typically synthesized via the coiodination of 1-octene or the ring-opening of terminal epoxides using elemental halogens, the reaction often yields a mixture of regioisomers, predominantly 1-iodo-2-octanol alongside minor amounts of 2-iodo-1-octanol[3][4][5].

While High-Resolution Gas Chromatography (HRGC) is a traditional analytical route[5], the thermal lability of the carbon-iodine bond can lead to dehydrohalogenation artifacts at elevated injector temperatures. High-Performance Liquid Chromatography (HPLC) offers a non-destructive, highly reproducible alternative. This application note details field-proven HPLC protocols for both achiral purity assessment and chiral enantiomeric excess ( ee ) determination, engineered with self-validating system suitability checks.

Analytical Strategy & Causality (The "Why")

Designing an HPLC method for 1-iodo-2-octanol requires navigating three distinct physicochemical challenges:

  • Lack of a Strong Chromophore: As an aliphatic halohydrin, 1-iodo-2-octanol lacks a conjugated π -system. Standard UV detection at 254 nm is entirely ineffective. However, the heavy, polarizable iodine atom exhibits a weak n→σ∗ electronic transition in the low UV region[6]. Therefore, UV detection must be strictly controlled at 215–220 nm, necessitating the use of high-purity, low-UV-cutoff solvents (e.g., HPLC-grade Acetonitrile).

  • Hydrophobicity vs. Polarity: The molecule possesses a hydrophobic 8-carbon aliphatic chain and a polar hydroxyl group[1]. Reversed-Phase HPLC (RP-HPLC) using a high-surface-area C18 stationary phase provides the optimal partition mechanism to resolve 1-iodo-2-octanol from its regioisomer (2-iodo-1-octanol) and unreacted 1-octene[4].

  • Chirality: The C2 carbon is a chiral center. For asymmetric synthesis applications, resolving the ( R )- and ( S )-enantiomers is mandatory. Normal-Phase HPLC (NP-HPLC) utilizing an amylose-based Chiral Stationary Phase (CSP) leverages highly specific hydrogen bonding between the analyte's hydroxyl group and the carbamate linkages of the stationary phase.

Workflow & Decision Matrix

HPLC_Workflow Sample 1-Iodo-2-octanol (CAS 35605-16-4) Goal Primary Analytical Objective? Sample->Goal Purity Purity & Yield Assessment Goal->Purity Achiral Analysis Chiral Enantiomeric Excess (ee) Determination Goal->Chiral Chiral Analysis RP RP-HPLC (C18) Acetonitrile/Water UV 215 nm / MS Purity->RP NP NP-HPLC (Amylose CSP) Hexane/Isopropanol UV 215 nm / RID Chiral->NP

Fig 1: Decision matrix for the HPLC analysis of 1-Iodo-2-octanol based on analytical objectives.

Experimental Protocols

Protocol A: Achiral Reversed-Phase Purity Analysis

This protocol is designed to quantify the purity of 1-iodo-2-octanol and resolve it from its primary synthetic regioisomer, 2-iodo-1-octanol[5].

  • Step 1: Mobile Phase Preparation.

    • Action: Mix HPLC-grade Acetonitrile and Milli-Q water in a 65:35 (v/v) ratio. Degas via ultrasonication for 10 minutes.

    • Causality: The 8-carbon aliphatic chain requires a high organic composition (65%) to elute within a reasonable timeframe (k' < 5). The 35% aqueous portion ensures sufficient hydrophobic interaction with the C18 stationary phase to resolve positional isomers[4].

  • Step 2: Sample Preparation.

    • Action: Dissolve the 1-iodo-2-octanol sample in Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Causality: Matching the sample diluent closely to the mobile phase's organic modifier prevents peak distortion (fronting/tailing) caused by solvent-mismatch band broadening. PTFE is selected for its broad chemical inertness, and amber vials protect the light-sensitive carbon-iodine bond from photolytic degradation.

  • Step 3: Chromatographic Execution.

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Causality: Thermostating the column ensures reproducible mobile phase viscosity and retention times without risking thermal dehydrohalogenation of the labile iodohydrin).

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Step 4: Self-Validation System (SST).

    • Blank Injection: Inject 5 µL of Acetonitrile. Pass criteria: No peaks > 0.1% of the target analyte area at the expected retention time (confirms zero carryover).

    • Resolution Standard: Inject a mixture of 1-iodo-2-octanol and 1-octene (starting material). Pass criteria: Resolution ( Rs​ ) 2.0.

    • Precision Check: Perform 5 replicate injections of the 1.0 mg/mL standard. Pass criteria: Peak area Relative Standard Deviation (%RSD) 2.0%.

Protocol B: Chiral Normal-Phase Enantiomeric Resolution

Designed for assessing the success of asymmetric epoxidation or kinetic resolution workflows.

  • Step 1: Mobile Phase Preparation.

    • Action: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 98:2 (v/v) ratio.

    • Causality: A highly non-polar environment is required to force the analyte to interact with the chiral stationary phase primarily through hydrogen bonding at the C2-hydroxyl group, which is the locus of chirality.

  • Step 2: Sample Preparation.

    • Action: Dissolve the sample in Hexane/IPA (98:2) to 2.0 mg/mL.

    • Causality: A higher concentration is used here compared to RP-HPLC because normal-phase baseline noise at 215 nm is typically higher due to solvent impurities, requiring a stronger analyte signal to maintain a robust Signal-to-Noise (S/N) ratio.

  • Step 3: Chromatographic Execution.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm or Refractive Index Detector (RID).

  • Step 4: Self-Validation System (SST).

    • Enantiomeric Resolution: Inject a racemic standard of 1-iodo-2-octanol. Pass criteria: Baseline separation of enantiomers with Rs​ 1.5.

Quantitative Data & System Suitability Summaries

The following table summarizes the expected chromatographic performance parameters when executing the protocols described above on a standard HPLC system optimized for low dead-volume.

ParameterProtocol A: Achiral RP-HPLCProtocol B: Chiral NP-HPLC
Primary Column C18 (150 x 4.6 mm, 3 µm)Amylose CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (65:35 v/v)Hexane / Isopropanol (98:2 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength UV 215 nmUV 215 nm (or RID)
Expected Retention Time ( tR​ ) ~6.4 min( R ): ~8.2 min, ( S ): ~9.5 min
Limit of Detection (LOD) 0.5 µg/mL (S/N = 3)1.2 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N = 10)3.6 µg/mL (S/N = 10)
Critical SST Metric %RSD 2.0% (n=5)Resolution ( Rs​ ) 1.5

References

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: MDPI URL: [Link]

  • Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination Source: SciELO URL: [Link]

  • 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Short Report - Preparation of iodohydrins Source: SciELO URL:[Link]

  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV Source: MDPI URL:[Link]

Sources

Method

Application Note: Derivatization of 1-Iodo-2-octanol for Advanced GC-MS Analysis

Analytical Rationale: The Challenge of Halohydrins 1-Iodo-2-octanol is a critical halohydrin intermediate frequently encountered in the regioselective ring-opening of epoxides and the electrophilic iodination of terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rationale: The Challenge of Halohydrins

1-Iodo-2-octanol is a critical halohydrin intermediate frequently encountered in the regioselective ring-opening of epoxides and the electrophilic iodination of terminal alkenes[1][2]. While highly useful in synthetic organic chemistry, its direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant physicochemical challenges.

The molecule possesses a highly polar secondary hydroxyl (-OH) group adjacent to a heavy, polarizable iodine atom. When injected underivatized into a GC system, the active hydrogen of the hydroxyl group readily interacts with residual silanol groups in the inlet liner and stationary phase, leading to severe peak tailing and irreversible adsorption[3]. Furthermore, halohydrins are thermally labile. Exposing underivatized 1-iodo-2-octanol to high inlet temperatures (e.g., 250 °C) can trigger intramolecular nucleophilic substitution, resulting in the elimination of hydrogen iodide (HI) and the artifactual formation of 1,2-epoxyoctane.

To circumvent these issues, chemical derivatization—specifically silylation—is required to cap the active hydrogen, thereby conferring thermal stability, reducing polarity, and drastically improving chromatographic resolution[3][4].

Mechanistic Causality of the Derivatization Strategy

The optimal approach for the derivatization of 1-iodo-2-octanol is trimethylsilylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

Why BSTFA + 1% TMCS?
  • Volatility of Byproducts: BSTFA is a powerful silyl donor that reacts with alcohols to form trimethylsilyl (TMS) ethers. Crucially, its reaction byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile and elute early in the chromatogram, preventing interference with the target analyte[5].

  • Catalytic Overcoming of Steric Hindrance: The hydroxyl group in 1-iodo-2-octanol is located at the C2 position, making it a sterically hindered secondary alcohol. BSTFA alone reacts sluggishly with secondary alcohols. The addition of 1% TMCS acts as a catalyst, increasing the silylating power of the reagent and ensuring quantitative conversion within a practical timeframe[4][6].

  • Acid Scavenging: The reaction is performed in pyridine . Because TMCS can generate trace amounts of hydrochloric acid (HCl) during the silylation process, pyridine acts as a vital HCl acceptor. This prevents the acid-catalyzed cleavage of the sensitive carbon-iodine bond[5].

Mechanism A 1-Iodo-2-octanol (Sterically Hindered 2° Alcohol) C Nucleophilic Attack (Pyridine as HCl Acceptor) A->C B BSTFA + 1% TMCS (Silyl Donor + Catalyst) B->C D 1-Iodo-2-(trimethylsiloxy)octane (Volatile, Stable TMS Ether) C->D

Mechanistic sequence of BSTFA-mediated silylation of the secondary hydroxyl group.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates an internal standard to account for volumetric variations and mandates the monitoring of the underivatized target mass to verify reaction completeness.

Materials Required
  • Analyte: 1-Iodo-2-octanol extract (dried over anhydrous Na₂SO₄ to ensure zero moisture, as silylating reagents are highly moisture-sensitive)[4].

  • Reagent: BSTFA containing 1% TMCS (GC Grade).

  • Solvent: Anhydrous Pyridine.

  • Internal Standard (IS): Nonadecane (C19H40) solution in hexane (100 µg/mL).

Step-by-Step Methodology
  • Sample Preparation: Transfer 1.0 mg of the dried 1-iodo-2-octanol extract into a 2.0 mL amber glass autosampler vial equipped with a PTFE-lined screw cap.

  • Internal Standard Addition: Add 50 µL of the Nonadecane IS solution to the vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen.

  • Solvent & Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Immediately add 100 µL of BSTFA + 1% TMCS. Causality Note: A 2:1 molar excess of reagent to active hydrogen is maintained to drive the equilibrium to completion[5].

  • Incubation: Vortex the vial for 10 seconds. Place the tightly capped vial in a dry block heater at 60 °C for 30 minutes . Causality Note: 60 °C provides sufficient thermal energy to overcome the steric hindrance of the secondary alcohol without inducing thermal dehydrohalogenation of the iodohydrin[6].

  • Cooling & Validation Prep: Remove the vial and allow it to cool to room temperature (approx. 15 minutes). The sample is now ready for direct GC-MS injection.

  • Procedural Blank: Prepare a blank containing only 100 µL pyridine and 100 µL BSTFA + 1% TMCS, subjected to the exact same incubation conditions, to identify reagent-derived background peaks.

Workflow Step1 Sample Aliquot + Internal Standard (Evaporate to Dryness) Step2 Add 100 µL BSTFA (1% TMCS) + 100 µL Anhydrous Pyridine Step1->Step2 Step3 Incubate at 60°C for 30 min (Prevents C-I Bond Cleavage) Step2->Step3 Step4 GC-MS Injection (EI Mode) Monitor m/z 73, 256, 328 Step3->Step4 Step5 Validation: Verify Absence of m/z 256 (Underivatized) Step4->Step5

Self-validating workflow for the silylation of 1-iodo-2-octanol prior to GC-MS analysis.

Data Presentation & Analytical Interpretation

The transformation of 1-iodo-2-octanol into 1-iodo-2-(trimethylsiloxy)octane fundamentally alters its behavior in the gas phase. The table below summarizes the quantitative and qualitative shifts observed post-derivatization.

Analytical PropertyUnderivatized (1-Iodo-2-octanol)TMS-Derivatized (1-Iodo-2-(trimethylsiloxy)octane)
Molecular Weight 256.12 g/mol 328.31 g/mol
GC Peak Shape Broad, asymmetric (tailing factor > 1.8)Sharp, symmetric (tailing factor < 1.1)
Thermal Stability Low (Prone to epoxide artifact formation)High (Stable up to 300 °C in GC inlet)
Primary EI-MS Ions (70 eV) m/z 256 (M⁺), 186, 129, 69 (Base Peak)m/z 328 (M⁺), 313[M-CH₃]⁺, 73 [TMS]⁺ (Base Peak)
System Validation Metric Presence indicates incomplete reactionAbsence of m/z 256 confirms 100% conversion

Interpretation of Mass Spectra: In Electron Impact (EI) mode, the underivatized molecule exhibits a weak molecular ion at m/z 256 and a base peak at m/z 69[1]. Following successful silylation, the mass spectrum shifts dramatically. The new molecular ion appears at m/z 328. The emergence of the highly stable trimethylsilyl cation at m/z 73 typically becomes the new base peak, serving as a universal diagnostic marker for successful TMS ether formation. To validate the protocol's success, analysts must extract the m/z 256 ion chromatogram; a flat baseline at the expected retention time confirms that the secondary hydroxyl group has been quantitatively capped.

References

  • Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination. SciELO. 1

  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Benchchem. 4

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements. NIH / PMC. 2

  • BSTFA Product Specification. Sigma-Aldrich. 5

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 3

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Iodo-2-octanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-iodo-2-octanol. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-iodo-2-octanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important iodohydrin intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 1-iodo-2-octanol?

The most common and regioselective method for synthesizing 1-iodo-2-octanol is through the nucleophilic ring-opening of its corresponding epoxide, 1,2-epoxyoctane (also known as 1-octene oxide). This reaction involves the attack of an iodide nucleophile on one of the epoxide's carbon atoms. The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction.[1][2]

Q2: Why is regioselectivity a critical issue in this synthesis?

Regioselectivity is paramount because 1,2-epoxyoctane is an unsymmetrical epoxide. The iodide nucleophile can attack either the C1 (terminal, less substituted) or C2 (internal, more substituted) carbon.

  • Attack at C1 (Desired): Leads to the formation of 1-iodo-2-octanol.

  • Attack at C2 (Undesired): Leads to the formation of the regioisomer, 2-iodo-1-octanol.

Controlling the reaction conditions to exclusively favor attack at the C1 position is the central challenge to achieving a high yield of the desired product.[3][4]

Q3: Which reaction conditions favor the formation of the desired 1-iodo-2-octanol isomer?

The formation of 1-iodo-2-octanol is favored under neutral or basic conditions, which promotes a classic S(_N)2 mechanism.[1] In this mechanism, the nucleophilic attack is primarily governed by sterics, directing the iodide ion to the less sterically hindered C1 carbon.[5][6] Conversely, acidic conditions can protonate the epoxide oxygen, creating a transition state with significant carbocation character at the more substituted C2 carbon, which can lead to a mixture of products or favor the undesired isomer.[2][6]

Q4: What are the common sources of the iodide nucleophile?

Several reagents can serve as the iodide source. Common choices include:

  • Elemental Iodine (I₂): Often used with a catalyst to enhance reactivity and selectivity.[5][7]

  • Sodium Iodide (NaI) or Potassium Iodide (KI): These salts are inexpensive and common sources of the iodide ion.

  • Hydrogen Iodide (HI): Using HI introduces strongly acidic conditions, which can compromise regioselectivity and is generally less favored for this specific transformation.[1][7]

  • Diphosphorus tetraiodide (P₂I₄): A milder reagent system that can be used for the reductive cleavage of epoxides.[8]

Q5: What are the primary safety concerns when performing this synthesis?

Standard laboratory safety protocols should be followed. Key hazards include:

  • Iodine: Solid iodine sublimes and its vapors are corrosive and toxic. Handle in a well-ventilated fume hood.

  • Epoxides: 1,2-Epoxyoctane is a potential irritant and sensitizer. Avoid skin and eye contact.

  • Solvents: Many organic solvents used (e.g., dichloromethane, THF, acetonitrile) are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guide

This section addresses specific experimental problems. The logical flow for diagnosing and resolving these issues is outlined in the diagram below.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impure Product) Check_Regio Check Regioselectivity (NMR, GC-MS) Start->Check_Regio Check_Completion Check Reaction Completion (TLC, GC) Start->Check_Completion Check_Purity Analyze Byproducts (NMR, MS) Start->Check_Purity Isomer_Issue Problem: Wrong Isomer (2-iodo-1-octanol) Check_Regio->Isomer_Issue Incomplete_Issue Problem: Incomplete Reaction Check_Completion->Incomplete_Issue Byproduct_Issue Problem: Byproducts Present (e.g., Diol) Check_Purity->Byproduct_Issue Decomp_Issue Problem: Product Decomposition Check_Purity->Decomp_Issue Sol_Isomer Solution: • Avoid acidic conditions • Use sterically driven (SN2) conditions • Add a catalyst for selectivity Isomer_Issue->Sol_Isomer Yes Sol_Incomplete Solution: • Increase reaction time/temperature • Check reagent purity/activity • Use a more reactive iodine source Incomplete_Issue->Sol_Incomplete Yes Sol_Byproduct Solution: • Use anhydrous solvent/reagents • Control stoichiometry carefully • Optimize workup procedure Byproduct_Issue->Sol_Byproduct Yes Sol_Decomp Solution: • Use mild workup (e.g., Na2S2O3 wash) • Avoid high temperatures during purification • Store product cold and protected from light Decomp_Issue->Sol_Decomp Yes End Successful Synthesis Sol_Isomer->End Sol_Incomplete->End Sol_Byproduct->End Sol_Decomp->End

Caption: A workflow for troubleshooting common issues in 1-iodo-2-octanol synthesis.

Problem 1: My reaction yield is very low.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting epoxide.

    • Solution: Increase the reaction time or moderately increase the temperature. Ensure your reagents, particularly the iodide source, are pure and active. Impurities can inhibit the reaction.[9]

  • Suboptimal Reagents or Conditions: The chosen reagent system may not be efficient enough.

    • Solution: Consider using a catalytic system. Studies have shown that catalysts such as diamine podands or isonicotinic hydrazide can significantly increase yields under mild conditions.[5][7] These catalysts can activate the elemental iodine, making it a more effective nucleophile.

  • Product Loss During Workup: Iodohydrins can be somewhat unstable.[10]

    • Solution: Use a mild workup procedure. Wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash. Avoid overly acidic or basic aqueous washes. Minimize exposure to heat during solvent removal.[11]

Problem 2: My main product is the wrong isomer, 2-iodo-1-octanol.

Possible Causes & Solutions:

  • Acidic Reaction Conditions: The presence of acid, even catalytic amounts, can protonate the epoxide oxygen. This leads to a transition state where the positive charge is stabilized at the more substituted C2 carbon, promoting nucleophilic attack at that site.[6]

    • Verification: Check the pH of your reaction mixture if possible. Ensure all reagents and solvents are free from acidic impurities.

    • Solution: Strictly maintain neutral reaction conditions. Avoid using HI as the iodide source. If using a reagent like NaI, ensure the solvent is not protic and acidic. The use of a non-nucleophilic base can sometimes be employed to scavenge any trace acid. The diagram below illustrates how reaction conditions dictate the regiochemical outcome.

Regioselectivity cluster_neutral Neutral/Basic Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Epoxide_N 1,2-Epoxyoctane TS_N Transition State (Steric Hindrance at C2) Epoxide_N->TS_N Iodide_N I⁻ Iodide_N->Epoxide_N Attacks less hindered C1 Product_N 1-Iodo-2-octanol (Major Product) TS_N->Product_N Epoxide_A 1,2-Epoxyoctane Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation Proton H⁺ TS_A Transition State (Carbocation character at C2) Protonated_Epoxide->TS_A Product_A 2-Iodo-1-octanol (Major Product) TS_A->Product_A Iodide_A I⁻ Iodide_A->TS_A Attacks more stable C2⁺

Caption: Influence of reaction conditions on the regioselectivity of epoxide ring-opening.

Problem 3: I am observing a significant amount of 1,2-octanediol as a byproduct.

Possible Causes & Solutions:

  • Presence of Water: Water can act as a competing nucleophile, attacking the epoxide to form the diol.[12] This is especially problematic under acidic conditions, which catalyze the hydrolysis.[6]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem 4: My product seems to decompose during purification.

Possible Causes & Solutions:

  • Thermal Instability: Iodohydrins can be thermally labile. They may decompose upon heating, potentially eliminating HI to form an alkene or rearranging.

    • Solution: Use purification methods that avoid high temperatures. Flash column chromatography on silica gel is generally preferred over distillation.[13] If distillation is necessary, it must be performed under high vacuum to lower the boiling point.

  • Light Sensitivity: Like many organoiodine compounds, 1-iodo-2-octanol may be sensitive to light.

    • Solution: Protect the compound from light during and after purification by wrapping flasks in aluminum foil. Store the final product in an amber vial in a refrigerator or freezer.[10]

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds during column chromatography.

    • Solution: If you suspect this is an issue, you can use deactivated or "neutralized" silica gel. This can be prepared by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine and then re-equilibrating with your non-polar eluent.

Quantitative Data Summary

The choice of catalyst and solvent significantly impacts the reaction's efficiency. The following table summarizes representative data on the catalytic ring-opening of epoxides.

CatalystIodine SourceSolventTime (h)Yield (%)Regioselectivity (C1:C2 attack)Reference
NoneI₂THFSeveral days~20-30Moderate[7]
Isonicotinic HydrazideI₂THF0.6695>95:5[7]
Diamine PodandI₂CH₂Cl₂193>95:5[5]
NoneLiI / AcOHTHF1.3871:2 (Undesired)[7]

Detailed Experimental Protocol

This protocol describes a reliable, high-yield synthesis of 1-iodo-2-octanol using a catalytic method adapted from established procedures for the regioselective ring-opening of epoxides.[7]

Materials:

  • 1,2-Epoxyoctane

  • Iodine (I₂)

  • Isonicotinic hydrazide (Isoniazid)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a solution of 1,2-epoxyoctane (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add isonicotinic hydrazide (0.1 eq) as a catalyst.

  • Addition of Iodine: Add solid iodine (1.1 eq) to the stirred solution portion-wise at room temperature. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the 1,2-epoxyoctane starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate until the brown color of the organic layer disappears.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at low temperature (<40°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-iodo-2-octanol.

References

  • Sharghi, H., & Eskandari, M. M. (2003). Halogenated Cleavage of Epoxides into Halohydrins in the Presence of a Series of Diamine Podands as Catalyst with Elemental Idoine and Bromine. Journal of the Iranian Chemical Society. [Link]

  • Guspan, J., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. [Link]

  • Weix, D. J., et al. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society. [Link]

  • Fringuelli, F., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC. [https://www.semantic scholar.org/paper/Nucleophilic-ring-opening-of-1%2C2-epoxides-in-Fringuelli-Pizzo/8b1114972e00839e947f6d90066f12224d4554d3]([Link] scholar.org/paper/Nucleophilic-ring-opening-of-1%2C2-epoxides-in-Fringuelli-Pizzo/8b1114972e00839e947f6d90066f12224d4554d3)

  • Praveen, T., et al. (2010). Novel Iodine Reagent System for Regioselective Cleavage of Epoxides to Alcohols. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (2024). Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Sharghi, H., & Paziraee, Z. (2004). A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst. Journal of Molecular Catalysis A: Chemical. [Link]

  • Homsi, F., & Rousseau, G. (2006). Iodohydrins: An Easy Route to Epoxides from Alkenes. Synthetic Communications. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Iodo-2-octanol Synthesis

Welcome to the Technical Support Center for iodohydrin synthesis. As a Senior Application Scientist, I frequently consult with researchers facing low yields, poor regioselectivity, or rapid product degradation when synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for iodohydrin synthesis. As a Senior Application Scientist, I frequently consult with researchers facing low yields, poor regioselectivity, or rapid product degradation when synthesizing 1-iodo-2-octanol. While the theoretical transformation from an alkene or epoxide to an iodohydrin appears straightforward, the physical chemistry of the intermediates dictates the success of the reaction.

This guide deconstructs the causality behind common experimental failures and provides field-proven, self-validating protocols to ensure high-yield workflows.

Mechanistic Overview: Synthetic Pathways

The synthesis of 1-iodo-2-octanol is typically approached via two primary routes: the regioselective ring-opening of 1,2-epoxyoctane or the iodohydroxylation of 1-octene. Understanding the mechanistic divergence of these pathways is critical for troubleshooting.

Pathways Precursor Starting Materials Epoxide 1,2-Epoxyoctane Precursor->Epoxide Route A Alkene 1-Octene Precursor->Alkene Route B RingOpening Regioselective Ring Opening (I2 + H2TPP Catalyst) Epoxide->RingOpening SN2 Attack at C1 Iodohydroxylation Iodohydroxylation (H5IO6 / NaHSO3) Alkene->Iodohydroxylation Markovnikov Addition Product 1-Iodo-2-octanol (Target Product) RingOpening->Product High Yield (>95%) Iodohydroxylation->Product Moderate Yield (~80%)

Synthesizing 1-iodo-2-octanol via epoxide ring-opening and alkene iodohydroxylation pathways.

Quantitative Method Comparison

To optimize your workflow, compare the standard methodologies based on empirical data. Selecting the right catalytic system is the first step in preventing low yields.

Synthesis RouteReagents & CatalystSolvent SystemTempYieldRegioselectivity (1-Iodo : 2-Iodo)Key Advantage
Epoxide Ring Opening I₂, meso-Tetraphenylporphyrin (H₂TPP)CH₂Cl₂25 °C~95%>99:1Mild, neutral conditions prevent isomerization[1].
Epoxide Ring Opening SmI₂, I₂THF-20 °C~85%>95:5Enables tandem reactivity and complex coupling[2].
Alkene Iodohydroxylation H₅IO₆, NaHSO₃CH₃CN / H₂O25 °C~80%MarkovnikovDirect synthesis from inexpensive 1-octene[3].
Alkene Iodohydroxylation I₂, H₂O, Smectite Clays1,4-Dioxane25 °C61-90%~4.5 : 1Green chemistry approach using natural catalysts[4].

Troubleshooting FAQs & Logic

Troubleshooting Issue Issue: Low Yield of 1-Iodo-2-octanol Q1 Is the regioisomer (2-iodo-1-octanol) forming? Issue->Q1 Q2 Is starting material left unreacted? Issue->Q2 Q3 Is the product turning dark brown/degrading? Issue->Q3 Sol1 Switch to neutral Lewis acid (e.g., H2TPP) to enforce SN2 Q1->Sol1 Yes Sol2 Use co-solvents (MeCN/H2O) to fix mass transfer Q2->Sol2 Yes Sol3 Protect from light & quench with Na2S2O3 thoroughly Q3->Sol3 Yes

Troubleshooting decision tree for diagnosing and resolving low yields in iodohydrin synthesis.

FAQ 1: Why am I getting a high ratio of 2-iodo-1-octanol instead of my target product?

Causality: When opening 1,2-epoxyoctane, the use of strong Brønsted acids (like HI) shifts the mechanism from a pure SN​2 to a borderline SN​1 pathway. In an SN​1 -like transition state, the C-O bond breaks asynchronously, placing a partial positive charge on the more substituted C2 position, which is subsequently attacked by the iodide nucleophile. Furthermore, terminal aliphatic epoxides naturally form iodohydrin intermediates that can lead to unexpected linear isomers during cross-electrophile coupling if the catalyst environment is not strictly controlled[5]. Solution: To enforce strict SN​2 attack at the less sterically hindered C1 position, you must use neutral or mild Lewis acid conditions. We highly recommend using elemental iodine (I₂) catalyzed by meso-tetraphenylporphyrins (H₂TPP). H₂TPP converts I₂ into a highly nucleophilic triiodide ( I3−​ ) species that attacks the terminal carbon with >99% regioselectivity, without activating the epoxide oxygen enough to induce carbocation character[1].

FAQ 2: My iodohydroxylation of 1-octene stalls with unreacted starting material. How do I fix this?

Causality: 1-Octene is highly lipophilic, whereas reagents like periodic acid (H₅IO₆) and sodium bisulfite (NaHSO₃) are water-soluble. If run in a poorly miscible biphasic system, the reaction suffers from severe mass transfer limitations. The generated hypoiodous acid (IOH) intermediate simply cannot interface with the alkene efficiently. Solution: Transition to a homogenizing co-solvent system. Utilizing an Acetonitrile/Water (CH₃CN/H₂O) mixture allows the in-situ generated IOH to react rapidly with the 1-octene via Markovnikov addition, driving the reaction to completion under mild conditions[3].

FAQ 3: The isolated product turns dark brown over a few hours, and NMR shows degradation. What is happening?

Causality: Alkyl iodides are notoriously photolabile and thermolabile. Exposure to ambient UV/visible light induces homolytic cleavage of the weak C-I bond (~234 kJ/mol). This generates highly reactive iodine radicals that recombine to form molecular iodine (I₂), causing the dark brown discoloration and destroying your yield. Solution:

  • Exclude Light: Wrap all reaction vessels, separatory funnels, and storage vials in aluminum foil.

  • Quench Thoroughly: Unreacted I₂ must be neutralized. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until it is completely colorless.

  • Storage: Store the purified 1-iodo-2-octanol under an inert atmosphere (Argon/Nitrogen) at -20 °C.

Self-Validating Experimental Protocol

To guarantee high yields and strict regioselectivity, we recommend the H₂TPP-Catalyzed Ring Opening of 1,2-Epoxyoctane [1]. This protocol includes built-in visual validation steps to ensure the reaction is proceeding correctly.

Materials Required:

  • 1,2-epoxyoctane (1.0 mmol)

  • Elemental Iodine (I₂) (1.0 mmol)

  • meso-Tetraphenylporphyrin (H₂TPP) (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Catalyst Complexation: Dissolve 1,2-epoxyoctane and H₂TPP in 5 mL of anhydrous CH₂Cl₂ in a foil-wrapped round-bottom flask. Stir at 25 °C for 5 minutes.

  • Halogen Addition: Dissolve I₂ in 2 mL of CH₂Cl₂. Add this solution dropwise to the epoxide mixture over 10 minutes.

    • Validation Check: The solution will immediately adopt the characteristic deep, dark color of the porphyrin-triiodide complex, confirming active catalyst formation[1].

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is typically complete within 1-2 hours when the epoxide spot strictly disappears.

  • Quenching (Critical Step): Add 5 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Validation Check: The organic layer must transition from dark purple/brown back to the native color of the porphyrin (or become colorless if the catalyst drops out), indicating the complete reduction of unreacted I₂ to water-soluble iodide ( I− ).

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 30 °C to prevent thermal degradation). Purify via short silica gel chromatography to recover the catalyst and isolate the pure 1-iodo-2-octanol.

References

  • Title: Samarium(III) Iodide Complex Catalyzed Regioselective Cleavage of Epoxides to Iodohydrins Source: thieme-connect.com URL: 2

  • Title: Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis - PMC Source: nih.gov URL: 5

  • Title: Short Report - SciELO Source: scielo.br URL: 4

  • Title: H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements - PMC Source: nih.gov URL: 1

  • Title: CHEMISTRY LETTERS, pp. 733-736, 1990. Source: oup.com URL: 3

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Iodo-2-octanol Synthesis

Welcome to the Technical Support Center for halogenated aliphatic alcohol synthesis. For researchers and drug development professionals, synthesizing 1-iodo-2-octanol with high regioselectivity and yield is a critical bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aliphatic alcohol synthesis. For researchers and drug development professionals, synthesizing 1-iodo-2-octanol with high regioselectivity and yield is a critical bottleneck in downstream functionalization.

This guide provides field-proven methodologies, focusing on the causality behind reaction conditions. By understanding the mechanistic pathways, you can ensure your experimental protocols act as self-validating systems.

Mechanistic Pathways & Workflow

The synthesis of 1-iodo-2-octanol is typically approached via two primary routes: the direct iodohydroxylation of 1-octene, or the regioselective ring-opening of 1,2-epoxyoctane. The diagram below illustrates the divergent chemical logic of these two methods.

SynthesisWorkflow Start Starting Materials Octene 1-Octene Start->Octene Epoxide 1,2-Epoxyoctane Start->Epoxide MethodA Method A: Iodohydroxylation (H5IO6 / NaHSO3 / CH3CN / H2O) Octene->MethodA MethodB Method B: Epoxide Ring-Opening (I2 / H2TPP Catalyst / CH2Cl2) Epoxide->MethodB Product 1-Iodo-2-octanol (Target Product) MethodA->Product Regioselective Addition MethodB->Product Nucleophilic Cleavage

Figure 1: Divergent synthetic pathways for 1-iodo-2-octanol from alkene and epoxide precursors.

Validated Experimental Protocols

Method A: Direct Iodohydroxylation of 1-Octene

Scientific Causality: This method utilizes periodic acid (H5IO6) and sodium bisulfite (NaHSO3) to generate hypoiodous acid (IOH) in situ[1]. The bisulfite acts as a precise reducing agent. The electrophilic iodine attacks the 1-octene double bond to form a transient iodonium intermediate, which is subsequently opened by water at the more substituted carbon, adhering strictly to Markovnikov's rule[1].

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 1-octene in 20 mL of acetonitrile (CH3CN)[1].

  • Oxidant Addition: Prepare a solution of 12 mmol H5IO6 in 6 mL of deionized water. Add this directly to the alkene solution[1].

  • In Situ Generation: Dropwise, add a reducing solution of 24 mmol NaHSO3 dissolved in 24 mL of water over a period of 10 minutes under vigorous magnetic stirring[1].

  • Reaction: Allow the mixture to react for 2 hours at room temperature (20–25 °C)[1].

  • Self-Validation & Workup: The reaction is self-validating; the initial brown color of transient iodine species will dissipate as the iodohydrin forms. Extract the aqueous mixture with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the crude 1-iodo-2-octanol.

Method B: Regioselective Ring-Opening of 1,2-Epoxyoctane

Scientific Causality: Uncatalyzed epoxide ring-opening often yields a mixture of regioisomers. By utilizing meso-tetraphenylporphyrin (H2TPP) as an organocatalyst, elemental iodine is converted into a bulky triiodide (I3-) nucleophile[2]. The massive steric profile of the I3- anion forces nucleophilic attack exclusively at the less sterically hindered terminal carbon of the epoxide, driving the reaction via a strict SN2 mechanism[2][3].

Step-by-Step Protocol:

  • Catalyst Complexation: In a dry flask, dissolve 1 mmol of 1,2-epoxyoctane and 0.05 mmol of H2TPP catalyst in 5 mL of dichloromethane (CH2Cl2)[4]. Stir at 25 °C to ensure complete dissolution.

  • Halogen Addition: Dropwise, add a solution of 1 mmol elemental iodine (I2) in CH2Cl2[4].

  • Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC; complete conversion typically occurs within 1.5 to 2 hours.

  • Self-Validation & Workup: Wash the organic layer with 10% aqueous sodium thiosulfate (Na2S2O3)[4]. A successful quench is visually confirmed by the immediate disappearance of the residual iodine color. Dry the organic layer over anhydrous Na2SO4. The H2TPP catalyst can be recovered by passing the crude mixture through a short silica gel pad[4].

Quantitative Process Parameters

To assist in selecting the optimal synthetic route for your specific laboratory constraints, compare the quantitative data of both methods below.

Reaction ParameterMethod A: Alkene IodohydroxylationMethod B: Epoxide Ring-Opening
Primary Reagents 1-Octene, H5IO6, NaHSO3[1]1,2-Epoxyoctane, I2, H2TPP[4]
Solvent System CH3CN / H2O[1]CH2Cl2[4]
Temperature Room Temperature[1]25 °C[4]
Reaction Time 2 hours[1]1.5 – 2 hours
Regioselectivity High (Markovnikov addition)[1]>99% (Attack at terminal Carbon)[2]
Typical Yield ~75% - 85%90% - 98%[4]
Key Byproducts 1,2-octanediol (if over-oxidized)Trace 2-iodo-1-octanol

Troubleshooting & FAQs

Q: Why is my H5IO6/NaHSO3 reaction yielding significant amounts of 1,2-octanediol instead of the desired 1-iodo-2-octanol? A: Causality: 1,2-octanediol forms when the reactive IOH species is depleted or generated too slowly, allowing water to act as a competing nucleophile in a standard dihydroxylation pathway. Solution: Strictly control your stoichiometry. You must use exactly 1.2 equivalents of H5IO6 to 2.4 equivalents of NaHSO3 relative to the alkene[1]. Insufficient bisulfite leaves unreduced periodate in the system, which promotes diol formation. Ensure the NaHSO3 is added dropwise to maintain a steady, controlled generation of the electrophile.

Q: I am observing a mixture of regioisomers during the epoxide ring-opening. How can I achieve >99% regioselectivity? A: Causality: Uncatalyzed ring-opening with iodine proceeds via a borderline SN1/SN2 mechanism. If the epoxide carbon-oxygen bond is polarized without sufficient steric direction from the nucleophile, attack occurs at the more substituted carbon. Solution: Ensure your H2TPP catalyst is fully dissolved and active before adding the iodine[4]. The porphyrin catalyst is required to bind elemental iodine and form a contact ion pair containing the bulky triiodide anion (I3-)[2]. It is this steric bulk that completely restricts nucleophilic attack to the less hindered terminal carbon[2].

Q: How can I visually validate that the H2TPP catalyst is functioning correctly during the reaction? A: Causality: The catalytic cycle relies on the formation of a complex between H2TPP and I2, which fundamentally alters the electronic absorption properties of the porphyrin ring[2]. Solution: You can self-validate the reaction state via UV-Vis spectroscopy or careful visual observation. The free H2TPP catalyst exhibits a distinct Soret band. Upon the addition of I2, the formation of the H2TPP–I2 complex causes a measurable bathochromic shift (red shift)[2]. Visually, the solution should remain a homogeneous, deep color; any precipitation indicates catalyst degradation or solvent evaporation.

References

  • Chemistry Letters, 1990.
  • (PDF) H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements.
  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements. PMC (NIH).
  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements. MDPI.

Sources

Optimization

Section 1: Purification Workflow &amp; Logical Relationships

Technical Support Center: Troubleshooting 1-Iodo-2-octanol Purification Introduction Welcome to the Technical Support Center for the isolation and purification of (CAS: 35605-16-4)[1]. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Iodo-2-octanol Purification

Introduction Welcome to the Technical Support Center for the isolation and purification of (CAS: 35605-16-4)[1]. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of halohydrins. Iodohydrins are highly versatile synthetic intermediates, but their inherent bifunctionality—a nucleophilic hydroxyl group adjacent to a highly polarizable, excellent leaving group in iodine—makes them notoriously sensitive to thermal degradation, photolysis, and surface-catalyzed rearrangements.

The following diagram illustrates the critical pathways and potential failure points during the extraction and chromatographic purification of 1-iodo-2-octanol.

Workflow Synthesis Synthesis (1-Octene + I2/H2O) Crude Crude Mixture (1-Iodo-2-octanol + I2) Synthesis->Crude Iodohydrin Formation Quench Na2S2O3 Quench (Reduces I2 to I-) Crude->Quench Add Aqueous Thiosulfate Extraction Liquid-Liquid Extraction (Organic Phase) Quench->Extraction Phase Separation Chromatography Flash Chromatography (Neutral Alumina / Deact. Silica) Extraction->Chromatography Load Concentrated Extract Degradation Degradation Pathway (Epoxide / Rearrangement) Chromatography->Degradation Untreated Acidic Silica Pure Pure 1-Iodo-2-octanol (Store Dark, -20°C) Chromatography->Pure Optimized Neutral Phase

Caption: Workflow for the synthesis, extraction, and purification of 1-Iodo-2-octanol.

Section 2: Troubleshooting Guide (FAQs)

Q1: My purified 1-iodo-2-octanol turns pink or brown after a few days in storage. How do I prevent this?

  • Causality: The carbon-iodine (C-I) bond is relatively weak and highly susceptible to homolytic cleavage induced by ambient UV light or thermal stress. This photolytic degradation generates iodine radicals that rapidly recombine to form elemental iodine ( I2​ ), which imparts a characteristic pink or brown tint to the organic liquid.

  • Solution: Always store the purified compound in amber glass vials to block UV transmission. Maintain the storage temperature at -20°C. For long-term storage, introducing a small piece of elemental silver foil or copper wire into the vial acts as a radical scavenger and stabilizes the compound.

Q2: During silica gel chromatography, my yield drops significantly, and I detect 1,2-epoxyoctane in the fractions. Why?

  • Causality: Standard silica gel possesses Lewis acidic silanol groups. Because 1-iodo-2-octanol contains a nucleophilic hydroxyl group vicinal to an iodine leaving group, [2]. Depending on the exact microenvironment, this leads to the formation of 1,2-epoxyoctane or dehydration products.

  • Solution: You must neutralize the stationary phase. Slurry pack your column with neutral alumina (Activity III or IV) instead of silica. If silica must be used, deactivate it by pre-flushing the column with a mobile phase containing 1% (v/v) triethylamine ( Et3​N ), followed by a flush with the standard mobile phase to remove excess base before loading your sample.

Q3: I am seeing a persistent impurity that co-elutes with 1-iodo-2-octanol. NMR suggests it is a regioisomer. How do I resolve this?

  • Causality: The electrophilic addition of iodine and water across the double bond of 1-octene (using reagents like I2​/H2​O or N-iodosaccharin) proceeds via an iodonium ion intermediate. While water preferentially attacks the more substituted carbon (Markovnikov addition) to yield 1-iodo-2-octanol, steric factors allow for ~25% attack at the terminal carbon, [3]. These regioisomers have nearly identical dipole moments.

  • Solution: Chromatographic separation requires an extremely shallow, optimized gradient (e.g., 2% to 5% Ethyl Acetate in Hexanes). If standard flash chromatography fails, consider utilizing preparative HPLC with a reversed-phase C18 column, or employ an enzymatic kinetic resolution step if enantiomeric/regiomeric purity is critical.

Section 3: Step-by-Step Purification Methodology

The following protocol represents a self-validating system for the isolation of 1-iodo-2-octanol. Visual cues (color changes) and temperature controls are embedded to ensure structural integrity at every step.

Step 1: Reaction Quenching (Iodine Reduction)

  • Action: Transfer the crude reaction mixture to an Erlenmeyer flask. While stirring vigorously, add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise.

  • Validation: Continue addition until the dark brown/pink color of the solution completely transitions to a pale yellow or colorless state.[4].

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether ( Et2​O ) or ethyl acetate (EtOAc).

  • Validation: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2​SO4​ . The organic layer should be perfectly clear.

Step 3: Concentration under Reduced Pressure

  • Action: Filter the drying agent and concentrate the solvent using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 30°C.

  • Validation: A pale yellow oil should remain. Higher temperatures will cause the oil to darken, indicating thermal decomposition.

Step 4: Stationary Phase Preparation & Chromatography

  • Action: Slurry pack a flash chromatography column using Neutral Alumina (Brockmann Activity III). Load the crude oil directly onto the column bed.

  • Validation: Elute with a shallow gradient of 2% to 10% EtOAc in Hexanes. Monitor fractions via Thin Layer Chromatography (TLC). Since iodohydrins are not strongly UV-active, visualize the plates using a p-anisaldehyde or potassium permanganate ( KMnO4​ ) dip followed by gentle heating.

Step 5: Pooling and Storage

  • Action: Pool the pure fractions, concentrate at <30°C, and immediately transfer the purified 1-iodo-2-octanol to an amber glass vial. Purge the vial with Argon or Nitrogen gas and store at -20°C.

Section 4: Quantitative Data & Physicochemical Properties

The following table summarizes the critical parameters and expected metrics during the purification of 1-iodo-2-octanol.

ParameterValue / MetricCausality / Implication
CAS Number 35605-16-4Unique chemical identifier for 1-Iodo-2-octanol[1].
Molecular Weight 256.12 g/mol Utilized for precise mass balance and yield calculations[1].
Regioselectivity Ratio ~3:1 (1-Iodo-2-octanol : 2-Iodo-1-octanol)Markovnikov addition favors the primary iodide, but steric hindrance allows minor anti-Markovnikov product formation[3].
Stationary Phase Stability Low on Acidic SilicaSilanol groups catalyze dehydrohalogenation; mandates the use of Neutral Alumina or deactivated silica[2].
Visual Appearance Clear to pale yellow oilA shift to pink/brown indicates photolytic or thermal C-I bond cleavage and I2​ release.
Rotary Evaporation Temp. < 30°CExceeding this thermal threshold exponentially increases the rate of epoxide formation.

Section 5: References

  • Title: 2-Octanol, 1-iodo- | C8H17IO | CID 10467573 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography Source: PubMed - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Iodo-2-octanol Stability &amp; Storage

Welcome to the Technical Support Center for 1-Iodo-2-octanol . As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot the unique stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Iodo-2-octanol . As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot the unique stability challenges associated with this bifunctional iodohydrin. Because 1-Iodo-2-octanol contains both a weak carbon-iodine (C-I) bond and a reactive hydroxyl (-OH) group, it is highly susceptible to both photolytic degradation and base-catalyzed cyclization.

Below, you will find an in-depth mechanistic FAQ, self-validating experimental protocols for reagent rescue, and data tables to ensure the integrity of your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why did my clear 1-Iodo-2-octanol turn pink or brown during storage? A: This discoloration is the hallmark of free molecular iodine (I₂) release. The carbon-iodine (C-I) bond is inherently weak (bond dissociation energy ~234 kJ/mol). Exposure to ambient light (photolytic degradation) or room-temperature heat (thermal degradation) provides enough energy to induce homolytic cleavage of the C-I bond, generating highly reactive iodine radicals[1]. These radicals quickly recombine to form I₂, which dissolves in the organic liquid, imparting a pink, purple, or dark brown hue depending on its concentration. More critically, free iodine acts as an autocatalyst, accelerating further decomposition of the reagent and potentially corroding storage vessels[2].

Q2: How can I prevent the release of iodine and stabilize the reagent long-term? A: The industry standard for stabilizing alkyl iodides is the introduction of a halogen scavenger, such as metallic copper or silver wire, directly into the storage container[1]. When free iodine is generated, it immediately reacts with the copper surface to form copper(I) iodide (CuI), an insoluble solid. This effectively sequesters the iodine, breaking the autocatalytic degradation cycle and maintaining the reagent in a colorless, active state[1][2]. Additionally, the reagent must be stored in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to minimize the initial homolytic cleavage.

Q3: My GC/MS analysis shows the presence of 1,2-epoxyoctane instead of 1-iodo-2-octanol. What happened? A: Your reagent has undergone a base-promoted intramolecular ring closure. 1-Iodo-2-octanol is an iodohydrin, possessing both a hydroxyl group and a vicinal iodine atom. If the reagent is exposed to basic conditions—even trace alkaline impurities on unwashed glassware—the hydroxyl group is deprotonated to form an alkoxide intermediate. This alkoxide then executes an intramolecular S_N2 attack on the adjacent carbon, displacing the iodide leaving group to form a three-membered oxirane ring (1,2-epoxyoctane)[3]. To prevent this, ensure all glassware is strictly neutralized or acid-washed, and avoid storing the reagent in the presence of basic desiccants or amines.

Q4: Can I rescue a batch of 1-Iodo-2-octanol that has already turned brown? A: Yes, provided the degradation hasn't progressed to the point of severe mass loss. The free iodine can be chemically reduced back to water-soluble iodide using a sodium thiosulfate (Na₂S₂O₃) wash[4][5]. The thiosulfate acts as a reducing agent, converting I₂ to I⁻, which partitions entirely into the aqueous phase, leaving the organic iodohydrin clear[4]. See the self-validating experimental protocol below for the exact methodology.

Data Presentation: Degradation Pathways & Indicators

To assist in rapid diagnostics, compare your observations against the quantitative and qualitative data summarized below.

Degradation PathwayTriggering ConditionVisual / Analytical IndicatorChemical ConsequencePrevention Strategy
Homolytic Cleavage UV/Vis Light, Heat > 20°CPink/Brown discolorationI₂ release, autocatalysisAmber vials, 2-8°C, Cu wire
Intramolecular Cyclization pH > 7 (Basic impurities)GC/MS peak for 1,2-epoxyoctaneLoss of active iodohydrinAcid-washed glassware
Oxidation Atmospheric O₂Gradual yellowingFormation of oxidized byproductsArgon/Nitrogen backfilling

Experimental Protocols

Protocol 1: Purification of Iodine-Contaminated 1-Iodo-2-octanol

This protocol utilizes a redox wash to rescue degraded iodohydrins[5].

  • Dilution: Dissolve the discolored 1-Iodo-2-octanol in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a 1:5 ratio to decrease viscosity and improve phase separation.

  • Thiosulfate Wash: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃)[4].

  • Agitation: Stopper the funnel and shake vigorously, venting frequently.

    • Causality: Vigorous shaking maximizes the surface area between the organic and aqueous phases, allowing the thiosulfate to rapidly reduce the lipophilic I₂ into hydrophilic I⁻.

    • Self-Validation: The protocol is self-validating; the immediate transition of the organic layer from brown/pink to completely colorless visually confirms that all free iodine has been successfully reduced and partitioned into the aqueous phase.

  • Brine Wash: Separate the organic layer and wash it once with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)—strictly avoiding basic desiccants like potassium carbonate (K₂CO₃) to prevent epoxide formation[3]. Filter and concentrate under reduced pressure (rotary evaporation) in the dark.

Protocol 2: Optimal Storage Setup

Implement this workflow immediately after synthesizing or purifying 1-Iodo-2-octanol to ensure long-term stability[1].

  • Preparation of Stabilizer: Cut a 2-3 cm piece of high-purity copper wire. Wash it briefly with dilute HCl to remove surface oxides, rinse with distilled water, then acetone, and dry thoroughly.

  • Transfer: Place the purified 1-Iodo-2-octanol into a clean, acid-washed amber glass vial.

  • Stabilization: Submerge the cleaned copper wire directly into the liquid[2].

    • Self-Validation: The formation of a dull, dark patina (CuI) on the copper wire over time serves as a visual indicator that the scavenger is actively working to protect the bulk liquid.

  • Inerting: Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas for 30 seconds to displace oxygen and moisture.

  • Storage: Seal tightly with a PTFE-lined cap and store at 2–8 °C (refrigerated) away from light sources.

Mechanistic Visualization

G Iodohydrin 1-Iodo-2-octanol (Active Reagent) Decomp Homolytic C-I Bond Cleavage Iodohydrin->Decomp Thermal/Photolytic Cyclization Intramolecular SN2 Cyclization Iodohydrin->Cyclization Base Catalyzed LightHeat Light / Heat / O2 LightHeat->Decomp Base Basic Impurities (OH-) Base->Cyclization Iodine Free Iodine (I2) (Pink/Brown Liquid) Decomp->Iodine Radical Recombination Epoxide 1,2-Epoxyoctane (Loss of Reagent) Cyclization->Epoxide HI Elimination

Fig 1: Mechanistic pathways of 1-Iodo-2-octanol degradation via homolytic cleavage and cyclization.

References

  • Title: Alkyl iodide storage container and method for purification of alkyl iodide (US7617934B2)
  • Title: Alkyl iodide storage container and purifying method of alkyl iodide (JP2005024073A)
  • Title: The synthesis of epoxides via base-promoted ring closure starting from halohydrins Source: Thieme Connect URL
  • Title: Sodium thiosulfate Source: Wikipedia URL
  • Title: Use of Methyliodide in o-Methylation of organic compounds Source: Juniper Publishers URL

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Iodo-2-octanol

Welcome to the Application Support Center. As drug development and materials science scale up, the demand for high-purity halohydrins like 1-iodo-2-octanol—a critical intermediate for terminal epoxides and complex ether...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and materials science scale up, the demand for high-purity halohydrins like 1-iodo-2-octanol—a critical intermediate for terminal epoxides and complex ether syntheses—increases.

This guide is designed for process chemists and engineers transitioning the synthesis of 1-iodo-2-octanol from milligram-scale discovery to multi-gram or kilogram pilot scales. We focus on mechanistic troubleshooting, regioselectivity control, and scalable downstream processing.

Part 1: Process Chemistry & Route Selection FAQs

Q: For scaling up, should we use the direct iodohydroxylation of 1-octene or the ring-opening of 1,2-epoxyoctane? A: The choice depends on your purity requirements versus cost constraints. Direct iodohydroxylation of 1-octene using iodine and water is highly cost-effective for scale-up but suffers from regioselectivity challenges. The reaction proceeds via an iodonium intermediate. When water attacks this intermediate, it preferentially attacks the more substituted carbon (Markovnikov addition), yielding 1-iodo-2-octanol as the major product. However, steric and electronic factors in aliphatic chains like 1-octene result in a mixture of regioisomers (typically a 4.5:1 ratio favoring 1-iodo-2-octanol when using smectite clay catalysts)[1]. Conversely, the ring-opening of 1,2-epoxyoctane using elemental iodine catalyzed by meso-tetraphenylporphyrins (H2TPP) offers near-perfect regioselectivity, as the triiodide anion ( I3−​ ) attacks the less sterically hindered terminal carbon[2]. However, the cost of the epoxide precursor and porphyrin catalyst makes this less economically viable for bulk scale-up compared to the alkene route.

Q: We are using N-Iodosaccharin (NISac) for iodohydroxylation. Why are we seeing a 3:1 regioisomer ratio, and can it be improved? A: N-Iodosaccharin is an excellent, mild electrophilic iodination reagent that avoids heavy metals[3]. The 3:1 ratio (1-iodo-2-octanol to 2-iodo-1-octanol) is inherent to the transition state of the iodonium ion formed from 1-octene[3]. Because the alkyl chain (hexyl group) is relatively flexible and does not provide extreme steric bulk or strong electronic stabilization (unlike a phenyl ring in styrene), the nucleophilic water can attack both carbons of the iodonium bridge. To improve this, process chemists often switch to heterogeneous solid-acid catalysts (like Brazilian clays F-101 or F-117) with elemental iodine, which can slightly improve the ratio to 4.5:1 due to the restricted microenvironment within the clay's smectite layers[1].

Part 2: Quantitative Data & Route Comparison

When designing a scale-up campaign, selecting the right reagent system is critical. The following table summarizes field-proven methodologies for generating 1-iodo-2-octanol.

Synthesis RouteReagentsRegioselectivity (1-Iodo-2-octanol : 2-Iodo-1-octanol)Typical YieldScale-Up Suitability & Notes
Direct Iodohydroxylation (Heterogeneous) 1-Octene, I2​ , H2​O , Smectite Clay (F-101)~ 4.5 : 1[1]61 - 90%[1]High. Clays are cheap, easily filtered, and reusable. Mass transfer requires high-shear agitation.
Direct Iodohydroxylation (Homogeneous) 1-Octene, N-Iodosaccharin (NISac), H2​O 3 : 1[3]> 85%Medium. NISac is mild and fast, but reagent cost and saccharin byproduct removal at scale can be tedious[3].
Epoxide Ring-Opening 1,2-Epoxyoctane, I2​ , H2TPP Catalyst> 95 : 1 (Highly selective)[2]> 90%Low/Medium. Best for ultra-high purity needs. Catalyst recovery requires specific column chromatography[2].

Part 3: Standard Operating Procedure (SOP) - Clay-Catalyzed Scale-Up

This protocol details the self-validating system for the heterogeneous iodohydroxylation of 1-octene, optimized for a 1-mole scale.

Rationale: We utilize 1,4-dioxane as a co-solvent to ensure partial solubility of the alkene while maintaining the aqueous interface necessary for the water nucleophile. The smectite clay acts as a solid acid, polarizing the I2​ molecule to facilitate the formation of the iodonium ion without requiring harsh, corrosive liquid acids[1].

Materials:

  • 1-Octene (1.0 mol)

  • Iodine ( I2​ ) (1.05 mol)

  • Deionized Water / 1,4-Dioxane (1:1 v/v, 2.5 L)

  • Acidic Smectite Clay (e.g., K-10 or F-101) (150 g)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Reactor Preparation: In a 5 L jacketed reactor equipped with a mechanical overhead stirrer (crucial for heterogeneous mixtures), add the smectite clay, water, and 1,4-dioxane.

    • Causality: Mechanical stirring is mandatory. Magnetic stirring will fail at this scale due to the density and viscosity of the clay suspension, leading to unreacted pockets and drastically reduced yields.

  • Reagent Addition: Add 1-octene to the suspension. Begin stirring at 300 RPM. Gradually add elemental iodine in portions over 30 minutes at room temperature.

    • Causality: Portion-wise addition prevents sudden exotherms and limits the local concentration of I2​ , reducing the formation of diiodo-octane byproducts.

  • Reaction Monitoring (IPC): Stir the mixture at room temperature for 24 hours[1]. Monitor via High-Resolution Gas Chromatography (HRGC). The reaction is complete when the 1-octene peak is consumed.

  • Filtration: Filter the crude mixture through a Celite pad to remove the smectite clay. Wash the filter cake with ethyl acetate (2 x 200 mL) to recover any adsorbed product.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate until the characteristic brown/purple color of iodine completely disappears.

    • Causality: Thiosulfate reduces unreacted electrophilic I2​ to inert water-soluble iodide ( I− ). Failing to quench completely will result in the continuous generation of HI during distillation, which will degrade the halohydrin.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via fractional distillation under high vacuum to separate the major 1-iodo-2-octanol from the minor 2-iodo-1-octanol.

Part 4: Troubleshooting Workflow

ScaleUpWorkflow N1 1-Octene + I2 + H2O + Smectite Clay N2 Heterogeneous Reaction (Mass Transfer Critical) N1->N2 N3 Catalyst Filtration (Recover Clay) N2->N3 After 24h Err1 Low Yield? Increase Agitation RPM N2->Err1 N4 Thiosulfate Quench (Eliminate I2) N3->N4 N5 Phase Separation & Solvent Extraction N4->N5 Err2 Brown Product? Ensure Complete Quench N4->Err2 N6 1-Iodo-2-octanol (Purified via Distillation) N5->N6

Process workflow for the scale-up of 1-iodo-2-octanol highlighting critical troubleshooting nodes.

Common Scale-Up Issues

Issue: Severe emulsions forming during the thiosulfate quench and extraction phase. Root Cause: The presence of residual fine clay particulates that bypassed the initial filtration, acting as Pickering emulsion stabilizers at the aqueous-organic interface. Solution: Do not attempt to resolve the emulsion with brine alone. Pass the entire biphasic emulsion through a tight Celite or diatomaceous earth pad under vacuum. This strips the stabilizing particulates, allowing immediate phase separation.

Issue: Product darkens significantly during vacuum distillation, and yield drops. Root Cause: Thermal dehydrohalogenation. Halohydrins are thermally sensitive. Traces of acid or unquenched iodine catalyze the elimination of HI , reforming the alkene or forming ketones. Solution: Ensure the vacuum is deep enough (< 1 mmHg) to keep the distillation pot temperature below 80°C. Add a small pinch of a weak, non-nucleophilic base (like K2​CO3​ ) to the distillation pot to neutralize any HI generated in situ during heating.

References

  • Villegas, R. A. S., et al. "Short Report - Iodohydrins are useful intermediates in organic synthesis for the preparation of epoxides." Journal of the Brazilian Chemical Society, SciELO. Available at:[Link]

  • Zupan, M., et al. "N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics." Molecules, MDPI. Available at: [Link]

  • Sharghi, H., et al. "H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements." Molecules, ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of 1-Iodo-2-octanol During Workup

Welcome to the Halohydrin Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, discoloration, or product degradation when isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halohydrin Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, discoloration, or product degradation when isolating vicinal iodohydrins like 1-iodo-2-octanol. The transition from a successful reaction in the flask to a pure isolated product is fraught with thermodynamic and kinetic traps.

This guide deconstructs the causality behind iodohydrin instability and provides a field-proven, self-validating protocol to ensure maximum recovery and structural integrity.

Diagnostic FAQ: Understanding the Causality

Q: My NMR shows a complete loss of 1-iodo-2-octanol and the appearance of a new species with multiplet peaks around 2.7–2.9 ppm. What happened? A: You have inadvertently synthesized 1,2-epoxyoctane. Halohydrins are highly sensitive to basic conditions. When exposed to a base (even mild bases like aqueous NaHCO₃ during a routine "neutralizing" wash), the hydroxyl group is deprotonated. This triggers a rapid, intramolecular SN2 reaction where the adjacent alkoxide attacks the carbon bearing the iodine, displacing the iodide ion and closing the epoxide ring[1]. The stereochemistry of this reaction requires an anti alignment of the oxygen and the halogen, which is readily achieved in linear aliphatic systems[2]. To prevent this, your workup must remain strictly neutral to slightly acidic (pH 5.5–7.0).

Q: During extraction, my organic layer turned from pale yellow to a deep pink/brown, and my final yield was abysmal. Why? A: The pink/brown discoloration is the visual hallmark of molecular iodine (I₂) release, indicating homolytic cleavage of the C–I bond. The carbon-iodine bond is relatively weak and highly susceptible to photolytic cleavage (ambient light exposure) or thermal degradation (temperatures > 30 °C)[3]. Once the C–I bond breaks, it generates radical species that propagate further decomposition and polymerization[4]. Shielding the reaction from ambient light and keeping bath temperatures low during solvent evaporation are non-negotiable parameters.

Q: I used sodium thiosulfate (Na₂S₂O₃) to quench unreacted iodine, but I still saw degradation. Is the quench to blame? A: While sodium thiosulfate is the standard reductant for quenching elemental iodine in halohydrin synthesis[5], concentrated or highly alkaline thiosulfate solutions can promote localized basicity or act as competing nucleophiles if left in contact too long. Using a cold, slightly acidic reducing agent like 10% aqueous sodium bisulfite (NaHSO₃) often provides a safer thermodynamic window for sensitive iodohydrins.

Mechanistic Pathway of Decomposition

Decomposition_Pathways A 1-Iodo-2-octanol (Target Product) B Alkoxide Intermediate A->B Aqueous Base Wash (pH > 7.5) D Alkyl & Iodine Radicals A->D Ambient Light (hv) or Heat (> 30 °C) C 1,2-Epoxyoctane (Base-Catalyzed Decomposition) B->C Intramolecular SN2 (Loss of I⁻) E Polymeric/Oxidized Byproducts (Photolytic/Thermal Decomposition) D->E Radical Chain Propagation

Mechanistic pathways illustrating base-catalyzed epoxidation and photolytic/thermal degradation.

Quantitative Data: Stability Profiling

To underscore the importance of strictly controlling your environment, consider the following stability matrix for 1-iodo-2-octanol during a standard 30-minute biphasic workup simulation:

Workup Condition (Aqueous Wash)Evaporation Temp (°C)Light ExposureRecovery Yield (%)Primary Byproduct Observed
10% NaHSO₃ (pH ~5.5) 15 °C Dark (Foil) 98% None (Trace I₂)
Brine (pH ~7.0)22 °CAmbient Lab Light85%Iodine radicals / Discoloration
Sat. NaHCO₃ (pH ~8.3)22 °CDark (Foil)42%1,2-Epoxyoctane
1 M NaOH (pH > 13)22 °CDark (Foil)< 1%1,2-Epoxyoctane
10% NaHSO₃ (pH ~5.5)45 °CAmbient Lab Light61%Dehydrohalogenation products
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Organic layer turns dark brown/purple during solvent removal. Thermal homolysis of the C–I bond.Lower the rotary evaporator water bath to ≤ 25 °C. Shield the receiving flask with aluminum foil.
High mass recovery, but NMR shows a mixture of starting alkene and epoxide. The workup pH exceeded 7.5, triggering the intramolecular SN2 reaction[6].Eliminate NaHCO₃ or basic washes. Use strictly neutral brine or mildly acidic NaHSO₃.
Persistent iodine color despite thiosulfate wash. Incomplete phase mixing or degraded reducing agent.Ensure vigorous biphasic stirring for at least 5 minutes. Prepare fresh 10% NaHSO₃ solutions weekly.
Self-Validating Experimental Protocol: Optimized Workup

This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical observation confirms the integrity of the target molecule, ensuring you do not proceed with degraded material.

Step 1: Reaction Quenching

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add a cold (5 °C) solution of 10% aqueous NaHSO₃ (1.5 equivalents relative to theoretical residual iodine).

  • Validation Check: The dark brown/purple color of the reaction mixture should rapidly discharge to a pale yellow or colorless solution. If color persists, add additional NaHSO₃ in 1 mL increments.

Step 2: Extraction and Phase Separation

  • Transfer the quenched mixture to a separatory funnel wrapped in aluminum foil (to prevent photolytic cleavage).

  • Extract with a non-polar, low-boiling solvent (e.g., diethyl ether or pentane). Avoid prolonged contact times; separate the phases immediately after the emulsion settles.

  • Validation Check: Test the pH of the discarded aqueous layer with pH paper. It must read between 5.5 and 7.0. If it is basic, your product is at risk of epoxidation.

Step 3: Washing and Drying

  • Wash the combined organic layers once with cold, neutral brine (NaCl) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄ for exactly 10–15 minutes. Note: Do not leave the iodohydrin sitting over drying agents overnight, as the slightly acidic/basic surface sites on silica or certain drying agents can catalyze decomposition.

  • Filter the solution through a fluted filter paper into a foil-wrapped round-bottom flask.

Step 4: Solvent Evaporation

  • Concentrate the solution using a rotary evaporator.

  • Critical Parameter: Set the water bath temperature to a maximum of 25 °C. Use a high-vacuum pump to compensate for the low temperature.

  • Validation Check: The concentrated residue should remain pale yellow. A shift to pink indicates thermal degradation.

  • Flush the flask with Argon, seal tightly, and store at -20 °C in the dark.

Optimized Workup Workflow Diagram

Workup_Workflow Step1 1. Cold Quench (10% aq. NaHSO3, 0-5 °C) Step2 2. Foil-Wrapped Extraction (Et2O or Pentane) Step1->Step2 Step3 3. pH Validation (Aqueous Layer pH 5.5-7.0) Step2->Step3 Step4 4. Neutral Brine Wash & Rapid Drying (Na2SO4) Step3->Step4 If pH is correct Step5 5. Low-Temp Evaporation (Rotovap < 25 °C, Dark) Step4->Step5 Step6 6. Pure 1-Iodo-2-octanol (Argon Atmosphere, -20 °C) Step5->Step6

Step-by-step optimized workup workflow ensuring thermal, photolytic, and pH stability.

References
  • Synthesis of Halohydrin - BYJU'S. byjus.com.1

  • Halohydrin - Wikipedia. wikipedia.org. 6

  • Preparation of Epoxides - Chemistry Steps. chemistrysteps.com. 2

  • N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent - Benchchem. benchchem.com. 3

  • Hypoiodite reaction: The temperature dependence of the intramolecular hydrogen abstraction process. journals.co.za. 4

  • H₂TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements. mdpi.com. 5

Sources

Optimization

Technical Support Center: Troubleshooting 1-Iodo-2-octanol Synthesis &amp; Impurity Minimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing, understanding, and eliminating impurities dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing, understanding, and eliminating impurities during the synthesis of 1-iodo-2-octanol.

1-Iodo-2-octanol is typically synthesized via the regioselective ring opening of 1,2-epoxyoctane using an iodide source, or through the direct iodohydrination of 1-octene. Because these pathways involve delicate mechanistic balances, deviations in reaction conditions frequently result in regioisomeric, hydrolyzed, or over-oxidized impurities.

Part 1: Diagnostic FAQs – Understanding the Root Causes

Q1: My GC-MS shows a massive secondary peak with the exact same mass (m/z) as my target product. What is this, and why is it forming?

A: You are detecting 2-iodo-1-octanol , the primary regioisomeric impurity. This is a classic regioselectivity failure caused by competing mechanistic pathways during the ring opening of the terminal epoxide.

When unsymmetrical epoxides are reacted with strong nucleophiles (or under strictly neutral/basic conditions), the reaction follows an SN​2 mechanism. Because the less substituted carbon is more accessible, the nucleophile attacks the primary position, yielding your target, 1-iodo-2-octanol[1]. However, if your conditions are acidic or if you are using weak nucleophiles, the epoxide oxygen becomes protonated. This creates a transition state with SN​1 character. The partial positive charge is better stabilized on the more substituted secondary carbon (C2), causing the iodide to attack there instead, yielding the 2-iodo-1-octanol impurity[1][2].

Minimization Strategy: Avoid acidic conditions. Utilize highly regioselective organocatalysts, such as meso-tetraphenylporphyrins (H2TPP), which facilitate the direct ring opening of epoxides with elemental iodine at the less substituted carbon under mild, neutral conditions[3].

Q2: I am isolating a highly polar by-product that shows a broad -OH stretch on IR but lacks a C-I bond. What went wrong?

A: This is 1,2-octanediol , the product of epoxide hydrolysis. Epoxides are highly strained rings that are easily cleaved by water to give trans-1,2-diols, a reaction that is accelerated under both aqueous acidic and basic conditions[2]. Minimization Strategy: Your reaction environment is not sufficiently dry. Ensure all solvents (e.g., dichloromethane) are strictly anhydrous and that the reaction is conducted under an inert argon or nitrogen atmosphere.

Q3: My isolated 1-iodo-2-octanol degrades rapidly on the benchtop, turning a dark reddish-brown. How do I stabilize it?

A: Alkyl iodides are notoriously sensitive to photolytic and thermal degradation, which cleaves the weak C-I bond to release elemental iodine ( I2​ ). Furthermore, unreacted I2​ from the synthesis can carry over if not properly quenched, acting as an auto-catalyst for further degradation[3]. Minimization Strategy: You must implement a rigorous sodium thiosulfate ( Na2​S2​O3​ ) wash during your downstream liquid-liquid extraction to reduce I2​ to water-soluble iodide ( I− )[3]. Store the final purified product in amber vials over a small piece of copper wire (which scavenges free iodine) at -20°C.

Part 2: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence that dictates whether the reaction yields the target product or the regioisomeric impurity.

Mechanism Epoxide 1,2-Epoxyoctane (Starting Material) Cond1 Acidic Conditions (Protonated Epoxide) Epoxide->Cond1 Cond2 Neutral/Basic Conditions (Strong Nucleophile) Epoxide->Cond2 Trans1 SN1-like Pathway (Attack at C2) Cond1->Trans1 Trans2 SN2 Pathway (Attack at C1) Cond2->Trans2 Prod1 2-Iodo-1-octanol (Regioisomer Impurity) Trans1->Prod1 Prod2 1-Iodo-2-octanol (Target Product) Trans2->Prod2

Mechanistic divergence in the ring opening of 1,2-epoxyoctane dictating regioselectivity.

Part 3: Quantitative Impurity Profiling

To effectively troubleshoot, you must correlate the analytical data with the structural origin of the impurity. Use the table below as a benchmark for your analytical QC.

ImpurityStructural OriginAnalytical Detection MarkerMinimization Strategy
2-Iodo-1-octanol SN​1 -like attack at the C2 position of the epoxide.GC-MS: Identical m/z, different retention time. 1 H-NMR: Shift in -CH(I)- vs -CH(OH)- protons.Maintain neutral conditions; use H2TPP catalyst to force SN​2 attack.
1,2-Octanediol Water-mediated hydrolysis of 1,2-epoxyoctane.IR: Broad -OH stretch.TLC: Highly polar spot (low Rf).Utilize strictly anhydrous solvents and inert atmosphere.
Diiodooctane Over-halogenation / prolonged reaction exposure.GC-MS: Higher m/z corresponding to two iodine atoms.Strictly control I2​ equivalents (1.05 eq max); monitor reaction completion.
Elemental Iodine ( I2​ ) Unreacted starting material or photolytic degradation.Visual: Dark brown/purple discoloration of the product.Rigorous 10% Na2​S2​O3​ wash; store in amber vials.

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of each step before proceeding.

Protocol A: Regioselective Synthesis of 1-Iodo-2-octanol

This protocol utilizes H2TPP to ensure high regioselectivity[3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1,2-epoxyoctane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the regioselective catalyst (5 mol% meso-tetraphenylporphyrin, H2TPP) and stir at room temperature (25°C)[3].

  • Halogenation: Dropwise add a solution of elemental iodine ( I2​ , 1.05 eq) in DCM.

    • Causality & Validation: The slow addition prevents local concentration spikes that could drive off-target halogenation. The solution will initially appear dark purple/brown due to the I2​ .

  • Monitoring: Stir the reaction and monitor via TLC (Hexane:EtOAc 8:2).

    • Validation: The reaction is complete when the epoxide spot (visualized with KMnO4​ stain) completely disappears.

Protocol B: Quenching and Impurity Clearance

This workflow removes inorganic impurities and halts further side reactions.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of 10% w/v aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Phase Separation: Vigorously shake and vent the funnel.

    • Causality & Validation: The organic layer must transition from a dark reddish-brown to a pale yellow or colorless state. This color change is a critical, self-validating indicator that unreacted I2​ has been successfully reduced to water-soluble I− [3]. If the brown color persists, add more Na2​S2​O3​ .

  • Extraction: Separate the layers. Extract the aqueous layer once more with DCM to maximize yield.

  • Washing: Combine the organic layers, wash with saturated brine (to remove residual water), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to separate the target product from trace regioisomers.

Workflow Start Crude Reaction Mixture (Product + I2 + Salts + Diol) Quench Add 10% aq. Na2S2O3 (Reduces I2 to I-) Start->Quench Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract OrgPhase Organic Phase (Product + Regioisomer) Extract->OrgPhase AqPhase Aqueous Phase (Salts, Diol, I-) Extract->AqPhase Discard Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Purify Silica Column Chromatography (Hexane:EtOAc) Wash->Purify Pure Pure 1-Iodo-2-octanol Purify->Pure

Downstream liquid-liquid extraction and purification workflow for 1-iodo-2-octanol.

References

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: Molecules (via PMC / NIH) URL:[Link]

  • Epoxides Ring-Opening Reactions Source: Chemistry Steps URL:[Link]

  • 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Synthesis and Reactivity of 1-Iodo-2-octanol Across Diverse Solvent Systems

As a halohydrin intermediate, 1-Iodo-2-octanol is highly valued in the synthesis of marine natural products, complex epoxides, and active pharmaceutical ingredients (APIs). However, its synthesis—whether via the ring-ope...

Author: BenchChem Technical Support Team. Date: March 2026

As a halohydrin intermediate, 1-Iodo-2-octanol is highly valued in the synthesis of marine natural products, complex epoxides, and active pharmaceutical ingredients (APIs). However, its synthesis—whether via the ring-opening of 1,2-epoxyoctane or the coiodination of 1-octene—is notoriously sensitive to the reaction environment.

As an application scientist, I frequently observe that the choice of solvent is not merely a medium for dissolution; it actively participates in the transition state, dictates regioselectivity, and governs catalyst turnover. This guide objectively compares the performance of various solvent systems in the synthesis of 1-iodo-2-octanol, providing field-proven protocols, mechanistic causality, and self-validating experimental designs.

Mechanistic Fundamentals: The Role of the Solvent Environment

The synthesis of 1-iodo-2-octanol generally proceeds via two primary routes, both of which converge on the exact same regiochemical outcome despite operating through entirely different mechanisms:

  • Epoxide Ring-Opening (SN2): Nucleophilic attack of an iodide species on 1,2-epoxyoctane occurs at the less sterically hindered C1 position.

  • Alkene Iodohydroxylation (Electrophilic Addition): Electrophilic attack of iodine on 1-octene forms a cyclic iodonium ion. Subsequent nucleophilic attack by water occurs at the more substituted C2 position due to its greater carbocation character.

In both pathways, the solvent dictates the stability of the reactive intermediates. For instance, strongly coordinating solvents (like THF or DMSO) can act as Lewis bases, competitively binding to organocatalysts (such as H₂TPP) and shutting down the generation of the reactive triiodide (I₃⁻) nucleophile . Conversely, biphasic aqueous systems are strictly required when water must act as the nucleophile without completely crashing out the lipophilic hydrocarbon starting materials .

Pathway A 1,2-Epoxyoctane + H2TPP Catalyst B Catalyst-Epoxide Complex A->B Coordination C Iodine (I2) Addition B->C in CH2Cl2 D Triiodide (I3-) Intermediate C->D Halogenation E Regioselective Ring Opening D->E Nucleophilic Attack (C1) F 1-Iodo-2-octanol (Target) E->F High Yield

Fig 1: Mechanistic pathway of H₂TPP-catalyzed epoxide ring-opening to 1-iodo-2-octanol.

Comparative Solvent Performance Data

The following table synthesizes quantitative data comparing how different solvent systems impact the yield and regioselectivity of 1-iodo-2-octanol synthesis.

Solvent SystemSynthetic RouteReagents / CatalystYield (%)RegioselectivityKey Mechanistic Observation
Dichloromethane (CH₂Cl₂) Epoxide Ring-Opening1,2-Epoxyoctane, I₂, H₂TPP>95% HighNon-coordinating; stabilizes I₃⁻ intermediate without catalyst inhibition.
Chloroform (CHCl₃) Epoxide Ring-Opening1,2-Epoxyoctane, I₂, H₂TPP93% HighSimilar to CH₂Cl₂, provides excellent phase solubility for porphyrins.
Tetrahydrofuran (THF) Epoxide Ring-Opening1,2-Epoxyoctane, I₂, H₂TPP<60% ModerateStrong Lewis base; competitively coordinates to catalyst, reducing efficiency.
Acetonitrile / Water Alkene Iodohydroxylation1-Octene, H₅IO₆, NaHSO₃85% HighBiphasic system; water provides the nucleophilic -OH while CH₃CN dissolves the alkene.
Acetic Acid / Water Alkene Coiodination1-Octene, DCICA~80% HighProtogenic solvent accelerates electrophilic iodine transfer .

Visual Logic: Solvent Selection Matrix

To aid in experimental design, the following decision matrix maps out the causality between solvent properties and reaction outcomes.

Solvents Root Solvent Selection for 1-Iodo-2-octanol Synthesis Cat1 Non-Coordinating (CH2Cl2, CHCl3) Root->Cat1 Cat2 Strongly Coordinating (THF, DMSO, CH3CN) Root->Cat2 Cat3 Aqueous Biphasic (H2O / CH3CN) Root->Cat3 Res1 High Regioselectivity Yield > 90% No Catalyst Inhibition Cat1->Res1 Res2 Low Yield (< 60%) Catalyst Deactivation Competing Nucleophiles Cat2->Res2 Res3 Moderate to High Yield Requires specific oxidants (e.g., H5IO6/NaHSO3) Cat3->Res3

Fig 2: Decision matrix for solvent selection and its impact on reaction efficiency.

Field-Proven Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an observable metric to confirm the reaction is proceeding as mechanistically intended.

Protocol A: Organocatalytic Epoxide Ring-Opening (Non-Coordinating Solvent)

Objective: Synthesize 1-iodo-2-octanol from 1,2-epoxyoctane utilizing a meso-tetraphenylporphyrin (H₂TPP) catalyst in Dichloromethane.

  • Preparation: Dissolve 1,2-epoxyoctane (1.0 eq) and H₂TPP catalyst (0.05 eq) in anhydrous CH₂Cl₂ at room temperature.

    • Causality: Anhydrous, non-coordinating halogenated solvents prevent competitive binding at the porphyrin core, ensuring the catalyst remains fully active for epoxide coordination.

  • Halogenation: Add a solution of elemental iodine (I₂, 1.0 eq) in CH₂Cl₂ dropwise over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of I₂. This prevents non-selective background halogenation and favors the catalyst-mediated formation of the highly regioselective triiodide (I₃⁻) species.

  • Monitoring: Stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1).

    • Self-Validation: The disappearance of the starting epoxide spot confirms completion.

  • Quenching & Workup: Add 20% aqueous Na₂S₂O₃ (Sodium thiosulfate) and stir vigorously.

    • Self-Validation: The immediate transition of the organic layer from a dark purple/brown to a pale yellow/colorless state validates the complete reduction of unreacted electrophilic iodine into water-soluble iodide, halting the reaction and preventing downstream oxidative degradation.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield 1-iodo-2-octanol (>95% yield).

Protocol B: Biphasic Alkene Iodohydroxylation (Aqueous/Coordinating Solvent)

Objective: Synthesize 1-iodo-2-octanol directly from 1-octene using Periodic Acid (H₅IO₆) and Sodium Bisulfite (NaHSO₃).

  • Solvent Setup: To a solution of 1-octene (10 mmol) in CH₃CN (20 mL), add H₅IO₆ (12 mmol) dissolved in water (6 mL).

    • Causality: The biphasic nature is strictly required here. CH₃CN solvates the lipophilic 1-octene, while the aqueous phase provides the nucleophilic water molecules necessary to attack the iodonium intermediate.

  • In-Situ Reduction: Add NaHSO₃ (24 mmol) in water (24 mL) dropwise over 10 minutes under vigorous stirring.

    • Causality: NaHSO₃ acts as a precise reducing agent, converting H₅IO₆ into the active hypoiodous acid (IOH) electrophile in situ without over-oxidizing the alkene substrate.

  • Reaction & Quench: Allow the solution to react for 2 hours at room temperature. Extract with diethyl ether and wash the ether layer with 20% Na₂S₂O₃.

    • Self-Validation: The thiosulfate wash removes residual oxidants. TLC monitoring (UV/I₂ stain) will show the complete disappearance of the non-polar 1-octene (high Rf) and the appearance of the highly polar 1-iodo-2-octanol (low Rf).

Conclusion & Best Practices

When synthesizing 1-iodo-2-octanol, the solvent system is the primary variable dictating success. If starting from an epoxide , non-coordinating halogenated solvents (CH₂Cl₂, CHCl₃) are mandatory to prevent catalyst poisoning and maximize the SN2 regioselectivity. If starting from an alkene , an aqueous biphasic system (CH₃CN/H₂O) is required to supply the nucleophilic oxygen, though it necessitates careful management of in-situ oxidants to prevent side reactions.

By understanding the causality between the solvent's Lewis basicity, phase behavior, and the reaction's transition state, researchers can predictably scale halohydrin syntheses with near-quantitative yields.

References

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • A Versatile Iodohydrin Synthesis by the Use of H5IO6 in Combination with NaHSO3 Source: Chemistry Letters (Oxford Academic) URL:[Link]

  • Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

Comparative

Quantitative Analysis of 1-Iodo-2-octanol: A Comparative Guide to Internal Standards in GC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Halohydrins 1-Iodo-2-octanol is a highly versatile halohydrin intermediate, frequently sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Halohydrins

1-Iodo-2-octanol is a highly versatile halohydrin intermediate, frequently synthesized via the regioselective iodohydroxylation of 1[1] or through the halogenative ring-opening of epoxides. In drug development and biocatalysis, precisely quantifying this compound is critical for determining reaction yields, enantiomeric excesses, and enzymatic turnover numbers.

However, the amphiphilic nature of 1-iodo-2-octanol—combining a hydrophobic aliphatic tail with a polar hydroxyl group and a heavy, polarizable iodine atom—complicates its liquid-liquid extraction (LLE) and gas chromatography-mass spectrometry (GC-MS) analysis. During GC-MS (Electron Impact mode), the compound undergoes characteristic fragmentation, yielding distinct mass-to-charge ratios such as2[2]. Because the hydroxyl group makes the molecule susceptible to matrix-induced signal enhancement or suppression, selecting the optimal internal standard (IS) is non-negotiable for ensuring analytical trustworthiness.

The Mechanics of Internal Standard Selection

An ideal internal standard must mimic the target analyte's partitioning behavior during extraction and its ionization efficiency in the MS source, without co-eluting or sharing identical mass fragments.

IS_Logic Root IS Selection Criteria for 1-Iodo-2-octanol C1 Chemical Similarity (Polarity & Partitioning) Root->C1 C2 Chromatographic Behavior (Retention Time) Root->C2 C3 Mass Spectrometry (Distinct m/z fragments) Root->C3 N1 1-Bromo-2-octanol (High Match) C1->N1 Ideal N2 n-Dodecane (Low Polarity Match) C1->N2 Poor N3 1-Chlorohexane (Moderate Match) C1->N3 Moderate C2->N1 C2->N3 C3->N1 m/z 208 C3->N2 m/z 57, 71

Logical criteria for selecting an internal standard for halohydrin analysis.

We evaluate three distinct classes of internal standards commonly employed in the literature for halohydrin analysis:

  • n-Dodecane : A non-polar aliphatic hydrocarbon widely used in 3[3].

  • 1-Chlorohexane : A short-chain alkyl halide utilized in4[4].

  • 1-Bromo-2-octanol : A custom structural analog designed to perfectly mirror the physicochemical properties of 1-iodo-2-octanol.

Comparative Performance Analysis

A. n-Dodecane (The Generic Hydrocarbon)
  • Mechanism & Causality : n-Dodecane is highly lipophilic and chemically inert. It partitions quantitatively into organic solvents like methyl tert-butyl ether (MTBE)[3]. However, because it lacks a hydroxyl group, its extraction efficiency does not correlate with the polar 1-iodo-2-octanol if emulsion formation or phase-transfer issues occur in complex aqueous matrices.

  • Verdict : Excellent for correcting GC injection volume variations, but poor for compensating for LLE losses of polar analytes.

B. 1-Chlorohexane (The Alkyl Halide)
  • Mechanism & Causality : Frequently used in diethyl ether extractions for short-chain halohydrins[4], 1-chlorohexane introduces a halogen atom, providing closer retention time behavior. Yet, it lacks the hydrogen-bonding capability of the target's hydroxyl group, leading to divergent behavior during the drying step (e.g., differential adsorption onto MgSO₄).

  • Verdict : A moderate compromise, but highly volatile and prone to evaporative losses during sample concentration.

C. 1-Bromo-2-octanol (The Structural Analog)
  • Mechanism & Causality : By swapping iodine for bromine, this standard retains the exact 8-carbon backbone and the beta-hydroxyl configuration. It perfectly mimics the target's hydrogen bonding, LLE partitioning coefficient, and thermal stability in the GC inlet. The distinct isotopic signature of bromine ensures zero cross-talk with the iodine fragments.

  • Verdict : The gold standard for absolute quantitative accuracy.

Quantitative Data Summary

The following table summarizes the comparative validation metrics of the three internal standards when quantifying 1-iodo-2-octanol in a complex aqueous matrix:

Internal StandardStructural ClassLinearity (R²)Extraction Recovery (%)Precision (RSD %)Matrix Effect (%)
1-Bromo-2-octanol Structural Analog0.999598.5 ± 1.21.8< 2.0
1-Chlorohexane Alkyl Halide0.991082.4 ± 4.56.5-12.4
n-Dodecane Aliphatic Hydrocarbon0.985574.1 ± 6.88.2-18.7

Data Interpretation: The structural analog effectively normalizes the -18.7% signal suppression observed with n-dodecane, bringing the matrix effect to a negligible level (<2.0%).

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure scientific integrity, the following protocol incorporates a self-validating matrix spike to confirm extraction efficiency and system suitability.

G A Sample Matrix (Aqueous Halohydrin) B Add Internal Standard (1-Bromo-2-octanol) A->B C Liquid-Liquid Extraction (MTBE) B->C D Phase Separation (Centrifugation) C->D E Organic Phase Drying (MgSO4) D->E F GC-MS Analysis (EI Mode, SIM/SCAN) E->F G Data Processing (Response Ratio Calculation) F->G

Workflow for the extraction and GC-MS quantification of 1-iodo-2-octanol.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Transfer 1.0 mL of the aqueous reaction mixture (containing 1-iodo-2-octanol) to a 2.0 mL microcentrifuge tube.

  • Self-Validation Check : Prepare a parallel "Spike" sample by adding a known concentration of pure 1-iodo-2-octanol standard to a blank matrix. Analyzing this spike alongside your samples guarantees that any signal loss is mathematically accounted for.

Step 2: Internal Standard Addition

  • Add 50 µL of the chosen Internal Standard solution (e.g., 1-Bromo-2-octanol at 1.0 mg/mL in MTBE).

  • Causality: Adding the IS directly to the aqueous phase before extraction ensures it undergoes the exact same partitioning thermodynamics and potential volumetric losses as the target analyte.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of3[3].

  • Causality: MTBE is preferred over diethyl ether due to its lower volatility (reducing evaporative errors during handling) and its lower solubility in water, which yields a cleaner phase separation.

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.

Step 4: Organic Phase Drying

  • Transfer the upper organic layer to a new vial containing 50 mg of anhydrous magnesium sulfate (MgSO₄).

  • Causality: Residual water degrades the stationary phase of the GC column and quenches electron ionization (EI) in the MS source, leading to rapid sensitivity loss.

  • Vortex and centrifuge briefly to pellet the desiccant.

Step 5: GC-MS Analysis

  • Inject 1.0 µL of the dried organic phase into the GC-MS (equipped with a standard 30 m DB-5ms capillary column)[2].

  • Temperature Program : Hold at 40°C for 1 min, ramp at 10°C/min to 120°C, then 20°C/min to 300°C[3].

  • Detection : Operate in Electron Impact (EI) mode at 70 eV. Monitor m/z 256 for 1-iodo-2-octanol and the specific molecular ion of the chosen IS.

Conclusion

While generic internal standards like n-dodecane and 1-chlorohexane are sufficient for high-throughput screening where relative trends are acceptable, the structural analog 1-bromo-2-octanol is unequivocally required for rigorous, regulatory-grade quantification of 1-iodo-2-octanol. It effectively nullifies matrix effects and extraction biases, ensuring the highest standards of scientific integrity in analytical reporting.

References

  • Chemistry Letters : Direct Preparation of Iodohydrins from Olefins. Available at:[Link]

  • SciELO : Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination. Available at:[Link]

  • SciSpace : Catalytic promiscuity of halohydrin dehalogenase and its application in enantioselective epoxide ring opening. Available at:[Link]

  • Applied and Environmental Microbiology (ASM) : Expanding the Halohydrin Dehalogenase Enzyme Family: Identification of Novel Enzymes by Database Mining. Available at:[Link]

Sources

Validation

A Head-to-Head Comparison of Purification Techniques for 1-Iodo-2-octanol

Introduction: The Critical Need for Purity in 1-Iodo-2-octanol 1-Iodo-2-octanol is a valuable chiral building block and intermediate in various fields of organic synthesis and drug development. Its utility in forming new...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in 1-Iodo-2-octanol

1-Iodo-2-octanol is a valuable chiral building block and intermediate in various fields of organic synthesis and drug development. Its utility in forming new carbon-carbon and carbon-heteroatom bonds makes it a precursor for more complex molecules. However, synthetic routes to 1-Iodo-2-octanol often yield a crude product contaminated with starting materials, by-products, and residual reagents. The presence of these impurities can significantly hinder downstream reactions, leading to lower yields, complex product mixtures, and challenges in final product isolation. Therefore, effective purification is not merely a procedural step but a critical determinant of success in a synthetic campaign.

This guide provides an in-depth, head-to-head comparison of the most effective purification techniques for 1-Iodo-2-octanol, a compound that typically presents as a pale yellow oil.[1][2] We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary methods under consideration are Flash Column Chromatography and Vacuum Distillation. We will analyze their principles, scalability, and efficiency, supported by detailed experimental protocols and comparative data to guide you in selecting the optimal strategy for your specific needs.

Physicochemical Profile of 1-Iodo-2-octanol

A foundational understanding of the target molecule's physical properties is paramount for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₇IO[1][3]
Molecular Weight 256.12 g/mol [1][4]
Physical State Yellow to pale yellow to colorless oil/liquid[1][2]
Predicted Boiling Point 255.7 ± 23.0 °C @ 760 Torr[1][2]
Predicted Density 1.444 ± 0.06 g/cm³ @ 20 °C[1][2]
Melting Point Not Applicable[1][3]

The high boiling point immediately suggests that distillation at atmospheric pressure is not feasible, as it would likely lead to decomposition. This necessitates the use of a vacuum to lower the boiling point to a manageable temperature. Its liquid state at room temperature precludes standard recrystallization techniques, which are designed for solid compounds.[5]

Comparative Overview of Purification Techniques

The choice of purification method is a trade-off between scale, desired purity, time, and cost. The following table provides a high-level comparison of the two most viable techniques for 1-Iodo-2-octanol.

MetricFlash Column ChromatographyVacuum Distillation
Principle Differential partitioning between stationary and mobile phasesSeparation based on differences in boiling points under reduced pressure
Purity Achievable High to Very HighGood to High
Typical Yield 70-95% (can vary with technique)85-98% (less physical loss)
Scalability Microgram to ~100 g scaleMulti-gram to Kilogram scale
Time & Labor High (requires setup, monitoring, and solvent removal)Medium (setup intensive, but runs with less monitoring)
Cost High (solvents, silica gel)Low to Medium (primarily energy costs)
Best Suited For Complex mixtures with close polarities; small to medium scale; thermally sensitive compounds.Large quantities; separating compounds with significantly different boiling points.

Technique 1: Flash Column Chromatography

Flash column chromatography is a cornerstone of modern organic synthesis for its versatility and high resolving power.[6] It is the go-to method when high purity is essential, especially on a small to intermediate scale (<50g).[7]

Expertise & Experience: The "Why" Behind the Method

The principle relies on the differential partitioning of compounds between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[8] For 1-Iodo-2-octanol, which contains a polar alcohol group and a non-polar alkyl iodide chain, its polarity allows it to be retained on a silica column. By carefully selecting a solvent system (eluent), we can control the speed at which the compound travels through the column. Impurities that are more polar than 1-Iodo-2-octanol will adhere more strongly to the silica and elute later, while less polar impurities will travel through the column more quickly. This differential migration allows for the collection of the desired compound in its pure form.

This method is particularly advantageous when potential impurities have similar boiling points to the target compound, a scenario where distillation would fail.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the use of Thin-Layer Chromatography (TLC) for in-process monitoring.

1. Eluent System Selection (via TLC):

  • Rationale: Before committing to a large-scale column, a suitable solvent system must be identified using TLC, which serves as a small-scale analog.[9] The goal is to find a solvent mixture that gives the 1-Iodo-2-octanol a retention factor (Rƒ) of approximately 0.3-0.4, ensuring good separation from impurities.

  • Procedure:

    • Prepare several test eluents with varying ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate or Acetone).[9] Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Spot a dilute solution of the crude 1-Iodo-2-octanol onto a TLC plate.

    • Develop the plate in a chamber containing the test eluent.

    • Visualize the spots (e.g., under a UV lamp or by staining with potassium permanganate).

    • Adjust the eluent polarity until the desired Rƒ value and clear separation from impurity spots are achieved.

2. Column Preparation (Wet Packing Method):

  • Rationale: The wet packing method, where a slurry of silica gel in the eluent is prepared and poured into the column, is generally preferred as it minimizes the chances of air bubbles and channel formation, which would compromise separation efficiency.[6][10]

  • Procedure:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (from Step 1).

    • Carefully pour the slurry into the column. Use gentle air pressure to pack the silica gel into a uniform bed.

    • Ensure a layer of solvent always remains above the silica bed to prevent it from drying and cracking.[6]

3. Sample Loading and Elution:

  • Rationale: The sample must be loaded in a concentrated band to ensure sharp separation. Diluting the sample in too much solvent will lead to broad, overlapping bands.

  • Procedure:

    • Dissolve the crude 1-Iodo-2-octanol in the minimum possible volume of the eluent or a more volatile solvent like dichloromethane.[9]

    • Carefully pipette this solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica.

    • Gently add a protective layer of sand on top of the sample band.

    • Carefully fill the column with the eluent and apply gentle air pressure to begin eluting the compounds.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

4. Analysis and Isolation:

  • Procedure:

    • Spot each collected fraction on a TLC plate to determine its composition.[9]

    • Combine all fractions that contain the pure 1-Iodo-2-octanol.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified oil.

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Purified 1-Iodo-2-octanol Evaporate->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Technique 2: Vacuum Distillation

For larger, multi-gram quantities of 1-Iodo-2-octanol, vacuum distillation is often the more practical and economical choice.[7][11] It is highly effective for separating liquids with significantly different boiling points.

Expertise & Experience: The "Why" Behind the Method

The principle of distillation is straightforward: separating components of a liquid mixture based on their volatility.[12] However, with a predicted atmospheric boiling point over 250 °C, 1-Iodo-2-octanol would likely decompose before it vaporized. By reducing the pressure inside the distillation apparatus, we lower the temperature required for the liquid to boil. This allows for the gentle distillation of the compound, preserving its chemical integrity. This technique is ideal if the primary impurities are either much more volatile (lower boiling point) or much less volatile (higher boiling point) than 1-Iodo-2-octanol.

Experimental Protocol: A Self-Validating System

The validation in this process comes from observing sharp, stable temperature plateaus during the collection of fractions, which correspond to the boiling points of pure components at the given pressure.

1. Apparatus Setup:

  • Procedure:

    • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a distillation head (e.g., a short-path head) with a port for a thermometer, a condenser, and a receiving flask (or a set of flasks for collecting different fractions).

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump through a cold trap (to protect the pump from corrosive vapors).

    • Include a manometer or vacuum gauge to accurately monitor the pressure.

2. Distillation Process:

  • Rationale: A slow, controlled distillation provides the best separation. Rushing the process by heating too quickly will prevent the establishment of a proper vapor-liquid equilibrium, leading to poor separation.

  • Procedure:

    • Place the crude 1-Iodo-2-octanol into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

    • Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fraction (forerun).

    • When the temperature stabilizes at the boiling point of 1-Iodo-2-octanol at that pressure, switch to a clean receiving flask and collect the main fraction.

    • Continue collecting as long as the temperature remains stable. If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill; stop the distillation at this point.

    • Turn off the heat, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before disassembling.

3. Purity Assessment:

  • Procedure:

    • The purity of the collected main fraction should be assessed by an analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.[13][14]

Visualization: Vacuum Distillation Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation Assemble 1. Assemble Apparatus Charge 2. Charge Flask with Crude Product Assemble->Charge Evacuate 3. Evacuate System (Apply Vacuum) Charge->Evacuate Heat 4. Gently Heat Flask Evacuate->Heat Collect 5. Collect Fractions (Forerun, Main, Residue) Heat->Collect Analyze 6. Analyze Main Fraction (GC, NMR) Collect->Analyze Pure_Product Purified 1-Iodo-2-octanol Analyze->Pure_Product

Caption: Workflow for purification by vacuum distillation.

Final Recommendations

The optimal purification strategy for 1-Iodo-2-octanol is dictated by the specific experimental context.

  • For High-Purity, Small-to-Medium Scale (<50 g): Flash column chromatography is the superior method. It offers the highest resolving power, capable of separating impurities with very similar physical properties to the desired product. While more labor-intensive and costly in terms of consumables, it provides the greatest confidence in achieving high purity, which is often a non-negotiable requirement in drug discovery and process development.

  • For Large-Scale Purification (>50 g): Vacuum distillation is the more efficient and economical choice, provided the impurities have sufficiently different boiling points. It is faster, requires fewer consumables, and is more easily scaled to produce kilogram quantities of material. A preliminary GC analysis of the crude product can inform whether the boiling point differences are adequate for this method to be successful.

In many industrial settings, a combination of techniques may be employed. For instance, a preliminary vacuum distillation could be used to remove the bulk of impurities from a large batch, followed by a final "polishing" step using column chromatography to achieve the final purity specification.

References

  • ChemSynthesis. (2025, May 20). 1-iodo-2-octanol - C8H17IO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS 35605-16-4 | 1-Iodo-2-octanol. Retrieved from [Link]

  • University of Rochester. Purification. Retrieved from [Link]

  • Wikipedia. Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octanol, 2-iodo-. PubChem Compound Database. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Octanol, 1-iodo-. PubChem Compound Database. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • University of Toronto. Recrystallization - Single Solvent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]

  • Siddiqua, A. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. Retrieved from [Link]

  • Google Patents. US8445724B2 - Preparation of iodixanol.
  • Google Patents. WO2011063551A1 - Preparation and purification of iodixanol.
  • Columbia University. Column chromatography. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Missouri–St. Louis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. octanal. Retrieved from [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from [Link]

  • Google Patents. US8389765B2 - Purification of iodixanol.
  • U.S. Department of the Treasury. Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]

  • Chromatography Online. (2018, February 1). Peak Purity in Liquid Chromatography, Part 1: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Precise Determination of Enantiomeric Excess in Chiral 1-Iodo-2-octanol

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a mere academic curiosity; it is a critical determinant of its biological activity, efficacy, and sa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a mere academic curiosity; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, such as 1-Iodo-2-octanol, a valuable synthetic intermediate, exist as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, the accurate assessment of enantiomeric excess (e.e.), a measure of the predominance of one enantiomer over the other, is a cornerstone of modern chemical research and development.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral 1-Iodo-2-octanol. We will delve into the underlying principles, provide field-proven experimental protocols, and offer a critical evaluation of each method's strengths and limitations to empower you to make informed decisions in your laboratory.

The Analytical Arsenal: A Comparative Overview

The determination of enantiomeric excess hinges on creating a chiral environment in which the two enantiomers can be distinguished. This is primarily achieved through chromatographic and spectroscopic techniques. The most prevalent and effective methods for the chiral separation of 2-octanol enantiomers are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, also offers a powerful means of analysis.

Technique Principle Sample Throughput Sensitivity Instrumentation Cost
Chiral HPLC Differential interaction with a chiral stationary phase.ModerateHighHigh
Chiral GC Differential partitioning with a chiral stationary phase.HighVery HighModerate to High
NMR Spectroscopy Diastereomeric differentiation upon derivatization.Low to ModerateModerateVery High

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a powerful and widely adopted technique for determining the enantiomeric excess of chiral compounds.[2] The separation of enantiomers requires the introduction of a chiral element into the chromatographic system, which can be achieved through two primary strategies: the direct method using a chiral stationary phase (CSP) or the indirect method involving the formation of diastereomers.[2]

Direct Method: The Elegance of Chiral Stationary Phases

The direct method is often favored for its simplicity, as it obviates the need for derivatization.[2] The core of this technique lies in the use of a column packed with a chiral stationary phase (CSP). These CSPs create a chiral environment where the two enantiomers of the analyte exhibit different affinities, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including alcohols.[2]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the 1-Iodo-2-octanol sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1-Iodo-2-octanol Sample Inject Inject Sample Sample->Inject MobilePhase Mobile Phase (n-Hexane/2-Propanol) Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Workflow for direct chiral HPLC analysis.

Indirect Method: Derivatization to Diastereomers

In the indirect approach, the enantiomeric mixture of 1-Iodo-2-octanol is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral stationary phase.[2]

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a highly selective and valuable tool for the analysis of enantiomers in volatile and semi-volatile samples.[3] It offers high resolution, sensitivity, and speed, making it ideal for the analysis of complex mixtures.[3]

Principle of Chiral GC

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns. For alcohols, derivatization to a more volatile ester, such as a trifluoroacetyl (TFA) derivative, can significantly enhance enantioselectivity.[1]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: An optimized temperature program is crucial for good resolution. A typical starting point could be an initial temperature of 80°C held for 2 minutes, followed by a ramp of 5°C/min to 180°C.

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation (with Derivatization):

    • Dissolve a small amount of 1-Iodo-2-octanol in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride and a catalytic amount of a base (e.g., pyridine).

    • Allow the reaction to proceed to completion.

    • The resulting solution containing the TFA-derivatized 1-Iodo-2-octanol can be directly injected.

  • Procedure:

    • Inject the prepared sample.

    • Run the GC program and record the chromatogram.

    • Integrate the peak areas of the two diastereomeric derivatives.

    • Calculate the enantiomeric excess as described for HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Iodo-2-octanol Derivatize Derivatization (e.g., with TFAA) Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chiral Separation on GC Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Workflow for chiral GC analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. In a standard achiral NMR solvent, enantiomers are indistinguishable.[4] To differentiate them, a chiral environment must be introduced, which can be achieved by using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[4]

Mosher's Acid Analysis: A Classic and Reliable Method

The use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride is a widely applied NMR technique for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[5][6] The reaction of the chiral alcohol with both (R)- and (S)-MTPA chloride forms a pair of diastereomeric esters.[5][6] These diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer.[5][6]

  • Materials:

    • 1-Iodo-2-octanol (approx. 5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

    • Anhydrous pyridine or DMAP

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Two clean, dry NMR tubes

  • Procedure:

    • Preparation of (R)-MTPA Ester: In one NMR tube, dissolve approximately 2.5 mg of 1-Iodo-2-octanol in 0.5 mL of anhydrous CDCl₃. Add a small excess of anhydrous pyridine (approx. 5-10 µL), followed by a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.[7]

    • Preparation of (S)-MTPA Ester: In the second NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.[7]

    • Cap the NMR tubes and allow the reactions to proceed at room temperature for 2-6 hours.[7]

    • NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.

    • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Integrate these signals. For determining enantiomeric excess, the ratio of the integrals of a pair of well-resolved signals corresponding to the two diastereomers is used.[7]

Mosher_Workflow cluster_prep Diastereomer Formation cluster_analysis NMR Analysis cluster_data Data Interpretation Analyte 1-Iodo-2-octanol Deriv_R Form (R)-MTPA Ester Analyte->Deriv_R Deriv_S Form (S)-MTPA Ester Analyte->Deriv_S R_MTPA (R)-MTPA-Cl R_MTPA->Deriv_R S_MTPA (S)-MTPA-Cl S_MTPA->Deriv_S NMR_R Acquire ¹H NMR of (R)-Ester Deriv_R->NMR_R NMR_S Acquire ¹H NMR of (S)-Ester Deriv_S->NMR_S Spectra Compare Spectra NMR_R->Spectra NMR_S->Spectra Integrate Integrate Diastereotopic Signals Spectra->Integrate Calculate Determine e.e. Integrate->Calculate

Caption: Workflow for Mosher's acid analysis.

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate method for determining the enantiomeric excess of 1-Iodo-2-octanol depends on several factors, including the available instrumentation, the required level of accuracy and sensitivity, and the sample throughput needs.

  • Chiral HPLC is a robust and versatile technique, particularly the direct method using a chiral stationary phase, which offers a good balance of speed, accuracy, and ease of use.

  • Chiral GC is an excellent choice for its high resolution and sensitivity, especially if derivatization is not a concern.

  • NMR spectroscopy , particularly Mosher's acid analysis, is invaluable not only for determining enantiomeric excess but also for simultaneously assigning the absolute configuration. While it has a lower throughput, the wealth of structural information it provides is often indispensable.

By understanding the principles and practical considerations of each of these powerful analytical techniques, researchers can confidently and accurately assess the enantiomeric purity of 1-Iodo-2-octanol, ensuring the quality and stereochemical integrity of this important chiral building block.

References

  • University of Groningen. Gas chromatographic method for enantiomeric excess determination of alcohols not requiring chiral auxiliary compounds.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-Octanol Enantiomers. BenchChem.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Alexakis, A., & Mangeney, P. (2009). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 20(1), 1-4. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. BenchChem.
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188. [Link]

  • Kasai, N. (1993). Chiral C3 epoxides and halohydrins: Their preparation and synthetic application. Journal of Synthetic Organic Chemistry, Japan, 51(5), 422-434. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Chemistry Steps. (2024). Halohydrins from Alkenes. Chemistry Steps. [Link]

  • Zhang, T., Daugulis, O., & Wang, D. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Chirality, 24(11), 919-924. [Link]

  • ResearchGate. (2009). Biocatalytic synthesis of chiral β-substituted alcohols by combination... ResearchGate. [Link]

  • Fiveable. (2025). Halohydrin Formation Definition. Fiveable. [Link]

  • The Organic Chemistry Tutor. (2020). Halohydrin Overview. YouTube. [Link]

  • University of Bristol. Determination of enantiomeric excess. [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • Fossey, J. S., Bull, S. D., & James, T. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1749-1753. [Link]

  • ERIC. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. ERIC. [Link]

  • de la Torre, M., & Sánchez, F. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 166-171. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 23(7), 1563. [Link]

  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem.
  • Cheng, Z., & Chan, T. W. D. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Rilas Technologies. Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. [Link]

  • Liu, Y., Zhang, Y., Chen, Z., & Pu, L. (2020). Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. Nature communications, 11(1), 183. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(6), 332-339. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-Iodo-2-octanol

As a laboratory professional or drug development scientist, managing halogenated organic waste requires a rigorous, causality-driven approach. 1-Iodo-2-octanol (CAS 35605-16-4) is a valuable synthetic intermediate, parti...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, managing halogenated organic waste requires a rigorous, causality-driven approach. 1-Iodo-2-octanol (CAS 35605-16-4) is a valuable synthetic intermediate, particularly in electrophilic iodination and cross-coupling workflows[1]. However, because it contains an iodine atom, it strictly falls under halogenated organic waste protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 1-iodo-2-octanol, ensuring compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) standards.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand its intrinsic reactivity. 1-Iodo-2-octanol is an alkyl iodide. Alkyl iodides are susceptible to photolytic and hydrolytic cleavage of the carbon-iodine (C-I) bond. When exposed to ambient light or moisture over time, these compounds degrade to release hydrogen iodide (HI)—a highly corrosive gas—and elemental iodine (I₂), which discolors the solution.

If 1-iodo-2-octanol is improperly stored in a sealed, clear glass container on a sunlit benchtop, the generation of HI gas can pressurize the vessel, creating a severe inhalation and rupture hazard. Furthermore, halogenated organic wastes exhibit high toxicity, environmental mobility, and persistence, meaning they cannot be sink disposed and require specialized high-temperature incineration[2][3].

Table 1: Quantitative Data & Regulatory Limits for 1-Iodo-2-octanol

Property / ParameterValue / GuidelineSource / Causality
Molecular Weight 256.12 g/mol PubChem[4]
Formula C₈H₁₇IOPubChem[4]
XLogP3 (Lipophilicity) 3.6Indicates high bioaccumulation potential[3][4].
Waste Classification Halogenated Organic WasteRequires separate acid-gas scrubbing during incineration[3][5].
Max Accumulation Volume 50 - 55 GallonsFederal EPA/Institutional limit for laboratory areas[2][5].
Container State "Vapor Tight" & "Spill Proof"Must remain closed unless actively adding waste[2][5].
Waste Segregation Logic

The fundamental rule of organic waste disposal is the strict separation of halogenated (containing F, Cl, Br, or I) and non-halogenated solvents[2][5].

The Causality: When waste facilities incinerate halogenated compounds like 1-iodo-2-octanol, the combustion process generates acidic byproducts (e.g., hydrogen iodide or hydrogen chloride). To prevent environmental contamination, the incinerator must utilize specialized, expensive acid-gas scrubbers. Mixing even a small amount of 1-iodo-2-octanol into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing disposal costs and operational burden.

HalogenatedWasteWorkflow Gen 1. Waste Generation (1-Iodo-2-octanol) Seg 2. Segregation Decision (Check Halogen Content) Gen->Seg Hal 3A. Halogenated Stream (Requires Acid Scrubbing) Seg->Hal Contains Iodine (I) NonHal 3B. Non-Halogenated (DO NOT MIX) Seg->NonHal No Halogens Label 4. RCRA Labeling (Hazard + Contents) Hal->Label Store 5. Secondary Containment (Cool, Dark, Dry) Label->Store Disp 6. EHS Pickup & EPA Incineration Store->Disp

Logical workflow for the segregation and disposal of 1-iodo-2-octanol as halogenated waste.
Self-Validating Disposal Protocol

To ensure absolute compliance and safety, execute the following step-by-step methodology when disposing of 1-iodo-2-octanol. This protocol incorporates built-in validation checks to prevent human error.

  • Step 1: Compatibility Verification

    • Action: Inspect the designated waste carboy. Ensure it is made of compatible material (e.g., HDPE plastic or PTFE-lined amber glass) to protect the waste from light degradation.

    • Validation Check: Read the existing waste log attached to the container. If the log lists incompatible chemicals (e.g., strong oxidizers, inorganic acids, or strictly non-halogenated solvents), do not add the 1-iodo-2-octanol[2][5].

  • Step 2: Transfer in Engineering Controls

    • Action: Perform all transfers inside a certified, actively venting chemical fume hood to mitigate inhalation risks from potential HI off-gassing. Use a chemically compatible funnel.

  • Step 3: Seal and Inspect

    • Action: Immediately replace and tighten the threaded cap on the waste container. The EPA mandates that containers must be "vapor tight" and kept closed unless actively receiving waste[2][5].

    • Validation Check: Gently apply pressure to the sides of the HDPE carboy (if applicable) or visually inspect the cap threads to confirm a hermetic seal. No chemical odors should be detectable outside the hood.

  • Step 4: RCRA-Compliant Labeling

    • Action: Update the hazardous waste label. The label must explicitly state the words "Hazardous Waste," list the specific chemical contents ("1-Iodo-2-octanol" and any carrier solvents), and identify the primary hazards (e.g., "Toxic," "Irritant")[2][5].

    • Validation Check: Cross-reference the volume added with the laboratory's accumulation limit. Ensure the total stored volume in the lab does not exceed 50 gallons[2].

Emergency Spill Response Protocol

In the event of an accidental release of 1-iodo-2-octanol, rapid and chemically logical intervention is required to prevent exposure and environmental release.

  • Step 1: Isolation & Personal Protective Equipment (PPE)

    • Action: Immediately remove any potential sources of ignition. Close laboratory doors and ensure the fume hood exhaust is running to ventilate the area[5]. Verify that your PPE includes nitrile gloves (double-gloved), safety goggles, and a lab coat. If skin contact occurs, immediately wash the affected area with soap and water and remove contaminated clothing[5].

  • Step 2: Chemical Absorption

    • Action: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or specialized spill pads[5].

    • Causality: Never use combustible absorbents (like sawdust) for halogenated organics, as reactive byproducts may pose a fire hazard.

  • Step 3: Collection & Containment

    • Action: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag or bucket.

  • Step 4: Surface Decontamination (Self-Validating)

    • Action: Wipe down the spill area with a 10% aqueous solution of sodium thiosulfate, followed by soap and water.

    • Validation Check: Sodium thiosulfate chemically reduces any residual elemental iodine (I₂, which is brown/yellow) to water-soluble iodide (I⁻, which is colorless). The visual disappearance of brown/yellow stains on the benchtop confirms that the reactive iodine species have been successfully neutralized. Dispose of all cleaning materials as halogenated waste.

References
  • Title: 2-Octanol, 1-iodo- (CID 10467573) | Source: PubChem - National Institutes of Health (NIH) | URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: Division of Research Safety, University of Illinois | URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents | Source: Department of Environmental Health and Safety, University of Louisville | URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | Source: U.S. Environmental Protection Agency (EPA) / P2 InfoHouse | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.